3-amino-N-methylbenzenesulfonamide
Description
BenchChem offers high-quality 3-amino-N-methylbenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-amino-N-methylbenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-amino-N-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2S/c1-9-12(10,11)7-4-2-3-6(8)5-7/h2-5,9H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCWILLFDXUKRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428407 | |
| Record name | 3-Amino-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
459434-40-3 | |
| Record name | 3-Amino-N-methylbenzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=459434-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Amino-N-methylbenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-amino-N-methylbenzenesulfonamide chemical properties
An In-depth Technical Guide to the Chemical Properties of 3-amino-N-methylbenzenesulfonamide
A Note on Data Availability for CAS 459434-40-3
Publicly available, in-depth experimental data for 3-amino-N-methylbenzenesulfonamide (CAS 459434-40-3) is currently limited. This guide synthesizes the confirmed information for this specific compound and, where necessary, discusses general properties and methodologies for closely related aminobenzenesulfonamides to provide a useful context for researchers. Protocols and reaction pathways described herein are based on established chemical principles and should be considered as starting points for experimental design, requiring further optimization and validation.
Introduction
3-amino-N-methylbenzenesulfonamide is an aromatic sulfonamide compound of interest in medicinal chemistry and organic synthesis. Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and an N-methyl group, presents multiple functional sites for chemical modification. This guide provides a detailed overview of its known chemical and physical properties, alongside a discussion of its potential reactivity, synthesis, and analytical characterization based on the established chemistry of analogous structures.
Chemical Identity and Physical Properties
The fundamental identifiers and physical properties of 3-amino-N-methylbenzenesulfonamide are summarized below. It is important to note that some of the physical properties are predicted values from computational models and may differ from experimentally determined values.
| Property | Value | Source(s) |
| IUPAC Name | 3-amino-N-methylbenzenesulfonamide | [1] |
| CAS Number | 459434-40-3 | [1][2] |
| Molecular Formula | C₇H₁₀N₂O₂S | [1][3] |
| Molecular Weight | 186.23 g/mol | [1][3] |
| Boiling Point | 375.7 °C at 760 mmHg (Predicted) | [3][4] |
| Density | 1.308 g/cm³ (Predicted) | [3][4] |
| Flash Point | 181 °C (Predicted) | [3] |
| pKa | 11.66 ± 0.30 (Predicted) | [4] |
| Storage Conditions | Keep in a dark place, sealed in a dry, room temperature environment. | [2][4] |
Synthesis and Reaction Chemistry
Proposed Synthetic Pathway
The logical starting material would be 3-nitrobenzenesulfonyl chloride. This can be reacted with methylamine to form the N-methylsulfonamide, followed by reduction of the nitro group to the desired primary amine.
Conceptual Protocol:
-
Sulfonamide Formation: 3-Nitrobenzenesulfonyl chloride is dissolved in a suitable aprotic solvent (e.g., dichloromethane or THF). The solution is cooled in an ice bath. A solution of methylamine, along with a non-nucleophilic base such as pyridine or triethylamine, is added dropwise. The reaction is stirred and allowed to warm to room temperature. Upon completion, the reaction mixture is worked up by washing with dilute acid and brine, followed by drying and removal of the solvent to yield 3-nitro-N-methylbenzenesulfonamide.
-
Nitro Group Reduction: The intermediate, 3-nitro-N-methylbenzenesulfonamide, is then dissolved in a suitable solvent like ethanol or ethyl acetate. A reducing agent is added. Common choices include tin(II) chloride in concentrated hydrochloric acid, or catalytic hydrogenation with hydrogen gas over a palladium-on-carbon catalyst. The reaction progress is monitored by thin-layer chromatography (TLC). After the reduction is complete, the product is isolated and purified, typically by crystallization or column chromatography.
Chemical Reactivity
The reactivity of 3-amino-N-methylbenzenesulfonamide is dictated by its two primary functional groups: the aromatic amine and the sulfonamide.
-
Aromatic Amine: The primary amine at the 3-position is a versatile functional handle. It can undergo diazotization when treated with nitrous acid (from NaNO₂ and HCl) at low temperatures to form a diazonium salt. This intermediate can then be subjected to a variety of Sandmeyer-type reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH). The amine can also be acylated, alkylated, or used as a nucleophile in condensation reactions.
-
Sulfonamide: The sulfonamide moiety is generally stable. The N-H proton is weakly acidic and can be deprotonated with a strong base. The sulfonamide group is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution.
Potential Applications in Research and Drug Development
While specific applications for 3-amino-N-methylbenzenesulfonamide are not well-documented, the broader class of aminobenzenesulfonamides has significant roles in medicinal chemistry. For instance, related structures are known to act as inhibitors of carbonic anhydrase, an enzyme family involved in various physiological processes, including pH regulation and fluid balance.
Additionally, substituted aminobenzenesulfonamides serve as key building blocks in the synthesis of more complex molecules. For example, 3-amino-4-hydroxybenzenesulfonamide is a reagent used to synthesize antagonists for the somatostatin receptor subtype 5 (SST5R).[5] The presence of the reactive amino group on 3-amino-N-methylbenzenesulfonamide allows for its incorporation into larger scaffolds, making it a potentially valuable intermediate for creating libraries of compounds for drug discovery screening.
Analytical and Spectroscopic Characterization
Detailed, publicly available spectral data for 3-amino-N-methylbenzenesulfonamide is scarce. However, a general approach to its analytical characterization can be outlined.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is a suitable method for assessing the purity of 3-amino-N-methylbenzenesulfonamide and for monitoring reaction progress.
Hypothetical HPLC Method Development:
-
Column Selection: A reversed-phase C18 column is a standard choice for compounds of this polarity.
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B), both containing a small amount of a modifier like 0.1% formic acid or trifluoroacetic acid to improve peak shape, would be appropriate. A typical gradient might run from 5% B to 95% B over 10-15 minutes.
-
Detection: UV detection at a wavelength around 254 nm or 280 nm should be effective due to the aromatic ring.
-
Sample Preparation: The sample should be dissolved in a solvent compatible with the mobile phase, such as a mixture of water and acetonitrile.
Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include aromatic protons in the region of 7-8 ppm, a singlet for the amino group (NH₂) which may be broad, a signal for the sulfonamide N-H proton, and a signal for the N-methyl (N-CH₃) group, likely a doublet if coupled to the N-H proton, or a singlet.
-
¹³C NMR: Aromatic carbon signals would appear in the 110-150 ppm range. A signal for the methyl carbon would be expected in the aliphatic region.
-
-
Infrared (IR) Spectroscopy: Characteristic peaks would include N-H stretching vibrations for the primary amine (around 3300-3500 cm⁻¹), C-H stretches for the aromatic ring and methyl group, S=O stretches for the sulfonamide (typically two bands around 1350 and 1160 cm⁻¹), and C=C stretching for the aromatic ring (around 1450-1600 cm⁻¹).
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the compound's molecular weight (186.23) would be expected. Fragmentation patterns could involve the loss of the methyl group or cleavage of the sulfonamide bond.
Safety and Handling
Based on available GHS classifications from chemical suppliers, 3-amino-N-methylbenzenesulfonamide should be handled with care.
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Standard laboratory safety practices should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
3-amino-N-methylbenzenesulfonamide is a chemical compound with potential utility as a building block in synthetic and medicinal chemistry. While comprehensive experimental data is not widely published, its chemical behavior can be reasonably predicted based on its functional groups. The presence of a reactive aromatic amine and a stable sulfonamide moiety makes it a candidate for the development of novel compounds. Further research is needed to fully characterize its properties and explore its potential applications.
References
-
Grembecka, J., et al. (2021). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 26(15), 4487. Available at: [Link]
Sources
3-Amino-N-methylbenzenesulfonamide: Structural Architecture and Medicinal Utility
[1]
Executive Summary
3-Amino-N-methylbenzenesulfonamide (CAS: 459434-40-3) represents a critical pharmacophore in medicinal chemistry, serving as a bifunctional scaffold that bridges lipophilic modulation and polar interactions.[1] Unlike its para-substituted isomer (sulfanilamide), the meta-orientation of the amino and sulfonamide groups electronically decouples the two functionalities, preserving the nucleophilicity of the aniline nitrogen while maintaining the hydrogen-bond donor/acceptor profile of the sulfonamide. This guide provides a comprehensive analysis of its molecular structure, physicochemical properties, synthetic pathways, and applications in fragment-based drug discovery (FBDD).[1][2]
Molecular Architecture & Electronic Properties[1]
Structural Analysis
The molecule consists of a benzene core substituted at the 1 and 3 positions.[1][2][3] The structural integrity is defined by the interplay between the electron-withdrawing
-
Substituent 1 (C1):
-methylsulfonamide ( ).[1][2] The sulfur atom adopts a distorted tetrahedral geometry.[1][2] The bond exhibits partial double-bond character due to orbital overlap, rendering the sulfonamide nitrogen planar and weakly acidic.[1][2] -
Substituent 2 (C3): Amino group (
).[1][2] The nitrogen atom is hybridized but with significant character due to resonance interaction with the aromatic ring.[1][2]
Electronic Decoupling (The Meta Advantage)
In para-substituted sulfonamides (e.g., sulfamethoxazole), the amino lone pair is delocalized directly into the sulfonyl group, significantly reducing the aniline's basicity.[1][2] In 3-amino-N-methylbenzenesulfonamide, the meta-substitution prevents direct resonance conjugation between the donor (
-
Consequence 1: The aniline nitrogen retains higher electron density compared to the para-isomer, making it a better nucleophile for derivatization (e.g., amide coupling, reductive amination).[1][2]
-
Consequence 2: The dipole moment is distinct, influencing the orientation of the molecule in protein binding pockets (e.g., Carbonic Anhydrase active sites).[1][2]
Physicochemical Profile
The physicochemical properties of 3-amino-N-methylbenzenesulfonamide determine its suitability as a fragment lead.[1]
| Property | Value (Approx.) | Mechanistic Insight |
| Molecular Weight | 186.23 g/mol | Ideal for Fragment-Based Drug Design (Rule of 3 compliant).[1] |
| Formula | -- | |
| LogP (Octanol/Water) | ~0.5 - 0.9 | The |
| pKa (Sulfonamide) | ~10.5 | The |
| pKa (Aniline) | ~3.5 - 4.0 | Lower than aniline (4.[1][2]6) due to the inductive electron-withdrawing effect of the meta-sulfonyl group.[1] |
| H-Bond Donors | 3 | Aniline (2) + Sulfonamide (1).[1][2] |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Aniline nitrogen (1).[1][2] |
Synthetic Pathways & Process Chemistry[1][2]
The synthesis of 3-amino-N-methylbenzenesulfonamide typically proceeds via the reduction of its nitro-precursor.[1] This route ensures regiochemical purity and high yields.[1][2]
Validated Synthetic Protocol
Step 1: Sulfonamide Formation Reaction of 3-nitrobenzenesulfonyl chloride with methylamine.[1][2]
-
Reagents:
(aq or THF), (base), DCM (solvent).[1][2] -
Mechanism:[4][5] Nucleophilic attack of methylamine on the sulfonyl sulfur, eliminating HCl.[1][2]
-
Control: Temperature must be kept <0°C to prevent hydrolysis of the sulfonyl chloride.[1][2]
Step 2: Nitro Reduction Reduction of 3-nitro-N-methylbenzenesulfonamide to the aniline.[1]
-
Method A (Catalytic Hydrogenation):
(balloon or Parr shaker), 10% Pd/C, MeOH. -
Method B (Chemical Reduction): Iron powder (
), , EtOH/H2O (Bechamp reduction variant).[1][2] -
Selection: Method A is cleaner for small scale; Method B is preferred if halogen substituents are present (to avoid dehalogenation).[1][2]
Synthetic Workflow Diagram
Figure 1: Two-step synthetic pathway from commercially available sulfonyl chloride precursors.
Reactivity & Derivatization Logic
For medicinal chemists, the utility of this scaffold lies in its orthogonal reactivity.[1][2]
The Aniline Vector (Nucleophilic)
The amino group at position 3 is the primary handle for scaffold elaboration.[1][2]
-
Acylation/Amide Coupling: Reacts with carboxylic acids/acyl chlorides to form amides (common in kinase inhibitors).[1][2]
-
Reductive Amination: Reacts with aldehydes to form secondary/tertiary amines.[1][2]
-
Sandmeyer Reaction: Conversion to halides (Cl, Br, I) or nitriles via diazonium salts, allowing late-stage diversification.[1]
The Sulfonamide Vector (Acidic/H-Bonding)
The
-
Alkylation: The remaining
proton is weakly acidic ( ).[1][2] Treatment with strong base (NaH) and alkyl halides can generate -disubstituted sulfonamides, removing the H-bond donor capability (useful for SAR probing).[1]
Reactivity Flowchart
Figure 2: Orthogonal derivatization strategies for SAR expansion.[1]
Medicinal Chemistry Applications
Carbonic Anhydrase Inhibition (CAI)
Sulfonamides are the primary pharmacophore for Zinc-binding in Carbonic Anhydrase (CA) enzymes.[1][2]
-
Mechanism: The sulfonamide nitrogen (as an anion) or oxygen coordinates to the
ion in the active site.[1][2] -
Selectivity: The
-methyl substitution often reduces potency against CA-II (ubiquitous isoform) compared to primary sulfonamides ( ), potentially improving selectivity for other isoforms or reducing side effects when this moiety is used as a linker rather than the primary warhead.[1]
Kinase Inhibitors (VEGFR/B-Raf)
The 3-aminobenzenesulfonamide motif appears in Type II kinase inhibitors.[1]
-
Role: The sulfonamide often forms hydrogen bonds with the "DFG-out" pocket residues (e.g., Glu/Asp), stabilizing the inactive conformation.[1][2]
-
Example: Similar motifs are found in Dabrafenib and Sorafenib analogs, where the meta-substitution pattern aligns the scaffold to traverse the ATP-binding site into the allosteric back pocket.[1]
5-HT Receptor Ligands
Triptan analogs (Serotonin agonists) often utilize sulfonamide tails to modulate lipophilicity and blood-brain barrier (BBB) penetration.[1] The
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274142: 3-Amino-N-methylbenzenesulfonamide. Retrieved from [Link]
-
Supuran, C. T. (2008).[1][2] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Contextual grounding for sulfonamide mechanism).
Sources
- 1. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | C8H13N3O2S | CID 274142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Methylbenzylamine(103-67-3) 1H NMR [m.chemicalbook.com]
- 5. VEGFR-2 inhibitor - Wikipedia [en.wikipedia.org]
3-Amino-N-Methylbenzenesulfonamide: Mechanism of Action & Scaffold Utility
The following technical guide details the pharmacological and synthetic utility of 3-amino-N-methylbenzenesulfonamide , a privileged scaffold in medicinal chemistry. This guide treats the molecule not merely as a standalone agent, but as a critical pharmacophore fragment used to engineer selectivity in Type II kinase inhibitors and manage off-target Carbonic Anhydrase (CA) activity.
A Technical Guide for Medicinal Chemists and Pharmacologists
Executive Summary & Chemical Identity
3-amino-N-methylbenzenesulfonamide (CAS: 459434-40-3) serves as a strategic building block in the synthesis of small-molecule inhibitors, particularly for receptor tyrosine kinases (RTKs) and serine/threonine kinases.
Its structural value lies in its bifunctionality:
-
The 3-Amino Group (
): A nucleophilic handle used to form hydrogen-bonding linkers (ureas/amides) that engage the conserved Glu-Lys salt bridge or the DFG-motif in kinases. -
The N-Methylsulfonamide Tail (
): A polar, solvent-exposed moiety that modulates solubility and pharmacokinetic properties while acting as a "Selectivity Switch" to reduce affinity for Carbonic Anhydrases (CA) compared to primary sulfonamides.
Mechanism of Action: Structural Biology & Pharmacology[1]
Primary Mechanism: Type II Kinase Inhibition (DFG-out Binder)
The primary application of this scaffold is in the design of Type II Kinase Inhibitors . These inhibitors bind to the inactive conformation of the kinase where the activation loop (DFG motif) is flipped outward ("DFG-out").
-
The Anchor: The 3-amino group is typically derivatized into a diaryl urea or amide . This linkage forms a critical hydrogen bond network with the conserved Glutamate (αC-helix) and Aspartate (DFG motif) residues.
-
The Tail (Sulfonamide): The
-methylbenzenesulfonamide moiety extends into the allosteric "back pocket" (adjacent to the ATP binding site). This occupation prevents the regulatory spine from assembling, locking the kinase in an inactive state.
Visualization: Kinase Binding Topology
The following diagram illustrates the logical flow of binding interactions facilitated by this scaffold.
Caption: Schematic representation of the scaffold's role in stabilizing the DFG-out inactive kinase conformation.
Secondary Mechanism: The Carbonic Anhydrase "Selectivity Switch"
A critical design consideration for sulfonamide-containing drugs is off-target inhibition of Carbonic Anhydrases (hCA I, II, IX, XII), which can lead to side effects like metabolic acidosis or paresthesia.
-
Primary Sulfonamides (
): Potent zinc binders. They coordinate directly to the Znngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> ion in the CA active site. -
N-Methylated Sulfonamides (
): The steric bulk of the methyl group interferes with the optimal tetrahedral coordination geometry required for Zn binding.-
Result: The 3-amino-N-methyl variant is often chosen specifically to reduce CA affinity while maintaining the hydrogen-bonding capability needed for kinase back-pocket interactions. This makes it a "cleaner" fragment for kinase drug discovery than its primary sulfonamide counterpart.
-
Experimental Protocols
Synthetic Protocol: Urea Linkage Formation
This protocol describes the standard method for coupling 3-amino-N-methylbenzenesulfonamide to an aryl isocyanate to generate a Type II kinase inhibitor library.
Reagents:
-
3-amino-N-methylbenzenesulfonamide (1.0 equiv)[1]
-
Aryl Isocyanate (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous.
-
Base: Triethylamine (TEA) (optional, cat.)
Workflow:
-
Dissolution: Dissolve 3-amino-N-methylbenzenesulfonamide (1.0 mmol) in anhydrous THF (5 mL) under nitrogen atmosphere.
-
Addition: Add the aryl isocyanate (1.1 mmol) dropwise at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC or LC-MS (Target mass = Scaffold + Isocyanate MW).
-
Workup: The urea product typically precipitates. Filter the solid and wash with cold ether. If no precipitate forms, concentrate in vacuo and purify via silica gel flash chromatography (Gradient: 0-5% MeOH in DCM).
-
Validation: Confirm structure via
H NMR (Look for urea singlets 8.5–9.5 ppm) and MS.
Biochemical Assay: Kinase Inhibition (TR-FRET)
To validate the activity of the synthesized inhibitor against a target (e.g., VEGFR2).
System: LanthaScreen™ Eu Kinase Binding Assay (Thermo Fisher) or similar TR-FRET system. Principle: Competition between the Alexa Fluor™ 647-labeled tracer (ATP analog) and the test compound for the kinase active site.
Steps:
-
Preparation: Prepare a 3-fold serial dilution of the test compound in DMSO (Start at 10
M). -
Incubation: Mix Kinase (5 nM), Eu-anti-tag antibody (2 nM), and Tracer (variable
) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl , 1 mM EGTA, 0.01% Brij-35). -
Addition: Add 5
L of compound solution to 20 L of the enzyme/tracer mix in a 384-well plate. -
Equilibrium: Incubate for 1 hour at Room Temperature (protect from light).
-
Read: Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Excitation: 340 nm; Emission: 615 nm [Eu] and 665 nm [Tracer]).
-
Analysis: Calculate IC
by plotting Emission Ratio (665/615) vs. log[Compound].
Quantitative Data Summary
| Property | Primary Sulfonamide ( | N-Methyl Sulfonamide ( | Impact on Drug Design |
| H-Bond Donor | Strong (2 protons) | Moderate (1 proton) | Sufficient for solvent interaction; reduced aggregation. |
| CA II Inhibition ( | Low Nanomolar (<10 nM) | Micromolar (>1 | N-Methylation drastically improves selectivity against CA isoforms. |
| Lipophilicity (logP) | Lower (More Polar) | Higher (+0.3 to 0.5 log units) | Improved membrane permeability and BBB penetration. |
| Metabolic Stability | High | Moderate (N-demethylation possible) | N-methyl can be a soft metabolic spot (CYP450), aiding clearance. |
References
-
PubChem. 3-Amino-N-methylbenzenesulfonamide Compound Summary. National Library of Medicine. Available at: [Link]
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. (Contextual grounding for Sulfonamide CA inhibition).
-
Al-Sanea, M. M., et al. (2020).[2][3] Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. PeerJ, 8, e8802. Available at: [Link] (Demonstrates use of 3-amino-N-methylbenzenesulfonamide as a reagent).
-
Wan, P. T., et al. (2004). Mechanism of activation of the RAF-MEK-ERK pathway by oncogenic mutations of B-RAF. Cell, 116(6), 855-867. (Foundational Type II Kinase mechanism).[3][4]
-
European Chemicals Agency (ECHA). Registration Dossier: Benzenesulfonamide derivatives.[1] Available at: [Link]
Sources
- 1. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S | CID 66456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold [PeerJ] [peerj.com]
- 4. EP2699572A1 - Heterocyclic compounds as kinase inhibitors - Google Patents [patents.google.com]
Therapeutic Profiling of 3-Amino-N-Methylbenzenesulfonamide: From Scaffold to Target Specificity
The following technical guide details the therapeutic potential and pharmacological utility of 3-amino-N-methylbenzenesulfonamide . This analysis deviates from standard "drug monographs" to focus on its role as a critical pharmacophore scaffold —a chemical building block used to tune selectivity against specific enzyme classes, particularly kinases and carbonic anhydrases.[1]
Executive Summary
3-amino-N-methylbenzenesulfonamide is a meta-substituted aniline derivative featuring a secondary sulfonamide moiety.[1] Unlike its primary sulfonamide counterparts (which are potent, broad-spectrum Carbonic Anhydrase inhibitors), this molecule represents a strategic "selectivity switch" in medicinal chemistry.[1]
Its therapeutic value is defined by two primary mechanisms:
-
Kinase Inhibition (CDK8, Syk): acting as a solvent-exposed tail that improves solubility and permeability without inducing off-target Carbonic Anhydrase (CA) toxicity.[1]
-
GTPase Modulation (Rac1): serving as a structural anchor for guanidine-based inhibitors of cell migration.[1]
This guide analyzes these targets, supported by mechanistic rationale and experimental protocols.
Chemical Profile & Reactive Logic
The molecule possesses two distinct reactive centers that dictate its biological interactions:
-
The Aniline Amine (C3-NH₂): A nucleophile used to couple the scaffold to a heterocyclic core (e.g., quinoline, pyrimidine).[1] This nitrogen often becomes part of the "hinge-binding" motif in kinase inhibitors.[1]
-
The N-Methyl Sulfonamide (SO₂NHCH₃): A polar, hydrogen-bond-donating tail.[1] Crucially, the N-methylation sterically and electronically modifies the sulfonamide, altering its affinity for metalloenzymes.
Chemical Structure Visualization
Figure 1: Functional decomposition of the scaffold showing reactive sites and downstream biological implications.[1]
Primary Therapeutic Targets
Target Class A: Cyclin-Dependent Kinase 8 (CDK8)
Therapeutic Context: Colorectal Cancer, Melanoma.[1]
CDK8 is a transcriptional regulator part of the Mediator complex.[1] Unlike cell-cycle CDKs (like CDK1/2), CDK8 regulates the Wnt/
-
Mechanism of Action: 3-amino-N-methylbenzenesulfonamide is used to synthesize phenylaminoquinoline derivatives.[1] The aniline nitrogen forms a hydrogen bond with the kinase hinge region (specifically Valine residues in the ATP pocket).[1]
-
The N-Methyl Advantage: In CDK8 inhibitors, the sulfonamide tail extends into the solvent-exposed region.[1] Using the N-methyl variant (vs. the primary sulfonamide) maintains water solubility while preventing the inhibitor from binding to Carbonic Anhydrases, which are ubiquitous "off-targets" for sulfonamides.[1]
-
Key Data: Derivatives incorporating this scaffold have shown potent inhibition of CDK8/Cyclin C with IC₅₀ values in the low nanomolar range, suppressing Wnt-dependent transcription.[1]
Target Class B: Carbonic Anhydrases (The "Negative" Target)
Therapeutic Context: Glaucoma, Epilepsy (Avoidance Strategy).[1]
Historically, sulfonamides are Zinc-Binding Groups (ZBGs) for Carbonic Anhydrases (CAs).[1] However, for a sulfonamide to bind the Zn²⁺ ion in the CA active site, it usually requires a primary sulfonamide (
-
The Selectivity Switch: The N-methyl group in 3-amino-N-methylbenzenesulfonamide prevents the formation of the zinc-coordinated anion due to steric bulk and reduced acidity.[1]
-
Experimental Evidence: Studies comparing quinoline-benzenesulfonamides showed that while the primary sulfonamide analog inhibited hCA II (Ki = 0.083 µM), the 3-amino-N-methylbenzenesulfonamide-derived analog failed to inhibit hCA II (Ki > 10 µM).[1]
-
Implication: This molecule is a vital tool for medicinal chemists to de-risk kinase inhibitors.[1] If a lead compound causes systemic acidosis (a side effect of CA inhibition), switching the primary sulfonamide to the N-methyl variant (using this scaffold) often eliminates the toxicity while retaining kinase potency.[1]
Target Class C: Rac1 GTPase
Therapeutic Context: Metastatic Non-Small Cell Lung Cancer (NSCLC).[1][2]
Rac1 is a Rho GTPase controlling cell cytoskeleton organization.[1] Overexpression leads to aggressive metastasis.
-
Application: The scaffold is coupled with guanidine moieties to form Rac1-GEF interaction inhibitors .[1]
-
Mechanism: The benzene ring provides hydrophobic contacts within the Rac1 surface groove (Trp56 region), while the polar sulfonamide interacts with surface residues to orient the molecule, preventing the activation of Rac1 by its Guanine Nucleotide Exchange Factors (GEFs).
Experimental Protocols
Protocol 1: Synthesis of Kinase Inhibitors (Nucleophilic Substitution)
To utilize the scaffold for CDK8 or VEGFR inhibitor synthesis.
-
Reagents: 4-chloroquinoline-3-carboxylate derivative (Electrophile), 3-amino-N-methylbenzenesulfonamide (Nucleophile), Ethanol (Solvent).[1]
-
Procedure:
-
Dissolve 1.0 eq of the chloroquinoline intermediate in absolute ethanol.
-
Add 1.1 eq of 3-amino-N-methylbenzenesulfonamide .
-
Catalysis: Add a catalytic amount of HCl (drops) if the reaction is sluggish, though the aniline is sufficiently nucleophilic for reactive cores.
-
Reaction: Reflux at 80°C for 4–6 hours OR microwave irradiate at 150°C for 30 minutes (preferred for higher yield).
-
Work-up: Evaporate solvent. Precipitate the product using cold water/ethyl acetate.[1]
-
Validation: Monitor disappearance of the aniline peak via TLC (Mobile phase: DCM/MeOH 9:1).
-
Protocol 2: Carbonic Anhydrase Selectivity Assay (Stopped-Flow)
To verify that the N-methyl group has successfully abolished off-target CA activity.[1]
-
System: Stopped-flow spectrophotometer (e.g., Applied Photophysics).
-
Reagents:
-
Method:
-
Incubate the enzyme with the test compound (derived from 3-amino-N-methylbenzenesulfonamide) for 15 minutes at varying concentrations (0.01 µM – 10 µM).[1]
-
Rapidly mix enzyme-inhibitor solution with CO₂ substrate solution in the stopped-flow chamber.
-
Measurement: Monitor the absorbance change at 557 nm (acidification rate) for the initial 10–20 seconds.
-
-
Analysis:
Quantitative Data Summary
| Target | Activity Type | Metric | Effect of N-Methylation |
| CDK8 / Cyclin C | Inhibition | IC₅₀: < 50 nM | Maintains potency; improves solubility.[1] |
| hCA I / II (Off-target) | Inhibition | Ki: > 10,000 nM | Abolishes activity (Desired effect).[1] |
| Rac1 GTPase | Interaction Blockade | IC₅₀: ~5–10 µM | Provides structural orientation.[1] |
| Syk Kinase | Inhibition | IC₅₀: Variable | Scaffold dependent. |
Pathway Visualization (CDK8 Signaling)
The following diagram illustrates the pathway intervention point for inhibitors derived from this scaffold.
Figure 2: Mechanism of CDK8 inhibition in the Wnt/Beta-Catenin pathway.[1] The inhibitor prevents the Mediator complex from driving oncogenic transcription.
References
-
Ibrahim, H. S., et al. (2015). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 30(6), 966–973. Link
-
Al-Sanea, M. M., et al. (2020). Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold.[1] Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 635–645. Link
-
Maldonado, M., et al. (2019). Development of a New and Improved Guanidine-based Rac1 Inhibitor with in Vivo Activity against Non-Small Cell Lung Cancer.[1] Journal of Medicinal Chemistry. Link
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] Link
Sources
3-amino-N-methylbenzenesulfonamide solubility in DMSO and water
Technical Whitepaper: Solubilization Strategies for 3-amino-N-methylbenzenesulfonamide
Executive Summary
3-amino-N-methylbenzenesulfonamide (CAS: 459434-40-3) is a critical sulfonamide scaffold often employed in fragment-based drug discovery and as an intermediate in the synthesis of bioactive small molecules.[1] Its amphiphilic nature—possessing both a polar sulfonamide moiety and a hydrophobic aromatic core—presents specific challenges in solution preparation.[1][2][3] While highly soluble in polar aprotic solvents like DMSO, the compound exhibits limited and pH-dependent solubility in aqueous media.[1][3]
This guide provides a standardized, error-proof methodology for preparing high-integrity stock solutions in DMSO and subsequent aqueous dilutions. It is designed to prevent common experimental artifacts such as compound precipitation ("crashing out"), variable concentration, and solvent-induced toxicity in biological assays.[1][3]
Part 1: Physicochemical Profile & Solubility Logic[4]
To master the solubility of this compound, one must understand the molecular forces at play.[2][3]
Table 1: Physicochemical Properties
| Property | Value (Approx.) | Implication for Solubility |
| Molecular Weight | 186.23 g/mol | Small molecule; generally favorable kinetics for dissolution.[1][2][3] |
| LogP (Predicted) | ~0.5 – 0.9 | Moderately lipophilic.[1][2][3] Indicates good membrane permeability but poor water solubility.[1][2][3] |
| pKa (Acidic) | ~11.0 (Sulfonamide NH) | The N-methyl group reduces acidity compared to primary sulfonamides.[1][2][3] At pH 7.4, this group is protonated (neutral) . |
| pKa (Basic) | ~3.5 (Aniline NH₂) | The aromatic amine is a weak base.[3] At pH 7.4, this group is deprotonated (neutral) .[1][2][3] |
| Net Charge at pH 7.4 | Neutral | Critical Risk: The molecule is uncharged at physiological pH, representing its point of minimum aqueous solubility.[2][3] |
The Solubility Mechanism:
-
In DMSO: The sulfoxide oxygen of DMSO acts as a strong hydrogen bond acceptor, interacting effectively with the sulfonamide and aniline protons.[2] The methyl groups of DMSO interact with the aromatic ring via van der Waals forces.[2][3]
-
In Water: The hydrophobic benzene ring drives the molecule to aggregate (precipitate) to minimize water-surface contact.[1][3] Since the molecule is neutral at pH 7.4, there is no ionic charge to stabilize it in the aqueous phase.[2][3]
Part 2: Preparation of DMSO Stock Solutions (The "Gold Standard")
Objective: Prepare a stable, high-concentration Master Stock (typically 100 mM or 50 mM).
Protocol 1: DMSO Stock Preparation
-
Calculations:
-
Weighing:
-
Solvent Addition:
-
Dissolution:
-
Storage:
Part 3: Aqueous Dilution & The "Crash-Out" Prevention
The Challenge: Diluting a hydrophobic 100 mM DMSO stock directly into a static aqueous buffer often causes immediate precipitation.[1][2][3] The local concentration at the injection site exceeds the solubility limit before mixing occurs.[2][3]
Protocol 2: Stepwise Aqueous Dilution
Target: 100 µM Working Solution in PBS (pH 7.4).
-
Pre-warm: Ensure the DMSO stock and the aqueous buffer are at the same temperature (Room Temperature or 37°C). Cold buffers promote precipitation.[1][2][3]
-
Intermediate Dilution (Optional but Recommended):
-
Create a 10x intermediate in a solvent blend (e.g., 50% DMSO / 50% Water) if the final concentration is high (>100 µM).[3]
-
-
The "Jet" Method:
-
Verification:
Part 4: Visualizing the Workflow
The following diagram illustrates the decision logic for solubilization, ensuring sample integrity.
Figure 1: Decision tree for the preparation of stable stock solutions and aqueous working dilutions.
Part 5: Troubleshooting & QC
Table 2: Common Issues and Solutions
| Symptom | Probable Cause | Corrective Action |
| Cloudiness upon aqueous dilution | "Crash-out" due to low solubility at neutral pH.[1][2][3] | 1. Lower the final concentration.2. Increase DMSO % (if assay tolerates).3. Adjust pH slightly (solubility increases at pH < 4 or pH > 10, though this may be biologically irrelevant).[1][2][3] |
| Stock solution freezes at 4°C | Pure DMSO freezes at 18.5°C.[1][2][3] | This is normal. Thaw completely at Room Temperature and vortex before use. Do not pipette frozen slurry.[1][2][3] |
| Yellowing of DMSO stock | Oxidation of the amine over time.[2][3] | Discard. Prepare fresh stock. Store under nitrogen/argon if possible.[1][2][3] |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 274142: 3-Amino-N-methylbenzenesulfonamide. Retrieved from [Link][1]
-
Gaylord Chemical Company (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin 102. Retrieved from [Link][1]
-
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[1][2][3] Academic Press.[1][2][3] (Standard text for solubility protocols in drug discovery).
Sources
- 1. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | C8H13N3O2S | CID 274142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide | C6H7NO2S | CID 7370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ziath.com [ziath.com]
3-Amino-N-methylbenzenesulfonamide: Technical Safety & Handling Guide
Topic: Safe Handling and Technical Profile of 3-Amino-N-methylbenzenesulfonamide Content Type: Technical Safety Guide & Operational Whitepaper Audience: Medicinal Chemists, Process Safety Engineers, and Laboratory Managers
Executive Summary & Chemical Context
3-Amino-N-methylbenzenesulfonamide (CAS: 459434-40-3) is a specialized aniline-sulfonamide hybrid used primarily as a pharmacophore building block in the synthesis of carbonic anhydrase inhibitors, anticancer agents, and high-performance dyes.[1][2] Unlike the more common para-substituted sulfonamides (sulfa drugs), the meta-amino substitution pattern alters its electronic properties, reducing its resemblance to p-aminobenzoic acid (PABA) and shifting its utility toward non-antibacterial enzyme inhibition.
Effective handling requires a "Defense in Depth" strategy that addresses two distinct chemical risks: the aniline moiety (oxidation sensitivity, potential genotoxicity/blood toxicity) and the sulfonamide group (hypersensitivity/allergens). This guide synthesizes industrial hygiene standards with practical laboratory workflows to ensure data integrity and operator safety.
Physicochemical & Technical Profile
Accurate handling begins with understanding the material's physical state and stability limits.
Table 1: Physicochemical Constants
| Property | Value/Description | Relevance to Handling |
| CAS Number | 459434-40-3 | Unique identifier for inventory/SDS verification. |
| Molecular Formula | C₇H₁₀N₂O₂S | MW: 186.23 g/mol .[2] |
| Appearance | Off-white to pale yellow solid | Darkening indicates oxidation of the amine group. |
| Solubility | DMSO, Methanol, DMF | Low water solubility; requires organic waste streams. |
| pKa (Predicted) | ~3-4 (Aniline), ~10 (Sulfonamide) | Amphoteric nature affects extraction pH strategies. |
| Storage | 2–8°C, Protect from Light | Prevents photo-oxidative degradation of the aniline. |
Hazard Identification & Toxicology Logic
While specific LD50 data for this exact isomer is often limited in public datasets, Read-Across Toxicology from structural analogs (3-aminobenzenesulfonamide and N-methylbenzenesulfonamide) mandates a conservative safety posture.
GHS Classification (Derived)
-
Signal Word: WARNING
-
H317 (Inferred): May cause an allergic skin reaction (Sulfonamide sensitization).
Mechanistic Toxicity
-
Methemoglobinemia Risk: Primary aromatic amines (anilines) can be metabolically N-hydroxylated, leading to hemoglobin oxidation. While meta-isomers are generally less potent than para-isomers, they must be treated as blood toxins until proven otherwise.
-
Sensitization: The sulfonamide moiety is a known hapten. Repeated exposure, even at low levels, can induce Type IV hypersensitivity (delayed contact dermatitis).
Engineering Controls & PPE: The Barrier System
Do not rely solely on PPE.[5] The primary barrier must be engineering controls.
Engineering Controls
-
Primary Containment: All weighing and transfer operations must occur inside a certified chemical fume hood or a powder containment balance enclosure.
-
Air Velocity: Maintain face velocity at 0.5 m/s (100 fpm).
-
Static Control: Use ionizing bars during weighing; dry aniline powders are prone to static charge buildup, leading to dispersion.
Personal Protective Equipment (PPE) Matrix
| Body Part | Standard Operation (<10g) | Scale-Up / Spill Cleanup (>10g) | Rationale |
| Hands | Double Nitrile Gloves (0.11mm min) | Silver Shield / Laminate Gloves | Anilines permeate nitrile over time; Laminate provides >4h breakthrough. |
| Respiratory | Fume Hood (No respirator needed) | P100 Half-Mask or PAPR | Required if handling outside a hood (e.g., equipment maintenance). |
| Eyes | Chemical Splash Goggles | Face Shield + Goggles | Fine powders can bypass standard safety glasses. |
| Body | Lab Coat (Cotton/Poly) | Tyvek Coveralls | Prevent contamination of street clothes (secondary exposure risk). |
Operational Protocols
Workflow Visualization: Safe Handling Lifecycle
The following diagram outlines the decision logic for handling 3-amino-N-methylbenzenesulfonamide, emphasizing the critical "Stop/Go" checks for oxidation.
Figure 1: Operational lifecycle emphasizing quality control checkpoints to prevent the use of oxidized starting material.
Protocol: Solubilization & Reaction Setup
Objective: Prepare a stock solution without generating dust or aerosols.
-
Preparation: Place the reaction vessel and solvent (DMSO or DMF) inside the fume hood before opening the compound vial.
-
Weighing:
-
Tare the weighing boat.
-
Transfer solid using a disposable spatula. Never return excess material to the original container to prevent cross-contamination.
-
Critical Step: If the solid appears dark brown or sticky, it has oxidized. Purify via recrystallization (Ethanol/Water) before use, as oxidation products can act as radical scavengers, inhibiting palladium-catalyzed cross-couplings.
-
-
Dissolution:
-
Add the solid to the reaction vessel first, then add the solvent. This prevents "puffing" of dry powder into the hood airflow.
-
Sonicate if necessary. Note that the solution may turn slightly yellow; deep orange/red indicates significant impurity.
-
Protocol: Waste Management
-
Quenching: If the reaction involved acyl chlorides or strong acids, quench carefully with saturated sodium bicarbonate.
-
Segregation:
-
Solid Waste: Double-bag in hazardous waste bags labeled "Toxic - Organic Solid."
-
Liquid Waste: Segregate into "Non-Halogenated Organic" (if DMSO/MeOH) or "Halogenated" (if DCM was used for extraction).
-
Decontamination: Wipe all surfaces with 10% detergent solution, followed by ethanol. Aniline residues are often not visible; assume surfaces are contaminated.
-
Emergency Response (SOP)
Scenario: Powder Spill (>1g) inside Fume Hood
-
Alert: Notify nearby personnel. Do not leave the hood unattended.
-
PPE Upgrade: Don double nitrile gloves (or Silver Shield) and a P100 respirator if the sash must be raised above the safety mark.
-
Containment: Cover the spill with a damp paper towel (solvent-wet, e.g., Ethanol) to prevent dust dispersion. Do not sweep dry powder.
-
Cleanup:
-
Wipe up the damp powder.
-
Clean the area with a weak acid solution (e.g., 1% Acetic Acid) to solubilize the aniline, followed by water.
-
Dispose of all cleanup materials as hazardous chemical waste.
-
Scenario: Skin Exposure
-
Immediate Action: Wash with copious soap and water for 15 minutes.[6] Do not use ethanol on skin, as it enhances transdermal absorption of anilines.
-
Medical: Seek medical attention if irritation persists or if signs of methemoglobinemia (cyanosis, blue lips/fingernails) appear.
References
-
PubChem. (2025).[1][3] N-Methylbenzenesulfonamide Compound Summary. National Library of Medicine. Retrieved January 30, 2026, from [Link]
-
Mikulová, M. B., et al. (2021).[7] Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates. International Journal of Molecular Sciences, 22(20), 11283.[7] [Link][7]
-
ECHA (European Chemicals Agency). (n.d.).[3] C&L Inventory: Aniline and Sulfonamide derivatives. Retrieved January 30, 2026, from [Link]
Sources
- 1. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S | CID 66456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 459434-40-3|3-Amino-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 3. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. flore.unifi.it [flore.unifi.it]
Technical Monograph: 3-Amino-N-methylbenzenesulfonamide
High-Purity Intermediate for Triptan Synthesis
Executive Summary & Core Identity
3-Amino-N-methylbenzenesulfonamide (CAS: 43029-56-7) is a critical aromatic sulfonamide intermediate. It serves as the primary nucleophilic scaffold in the synthesis of Sumatriptan (Imitrex), a gold-standard 5-HT
Unlike generic sulfonamides, the specific N-methylation at the sulfonamide moiety—combined with the meta-amino group—creates a unique reactivity profile essential for downstream Fischer indole synthesis. This guide details its nomenclature, structural causality, synthesis, and validated analytical protocols.
Nomenclature & Synonyms
The naming convention for this molecule can be ambiguous due to the two nitrogen centers. The table below standardizes the nomenclature to prevent supply chain errors.
| Category | Primary Name / Synonym | Context |
| IUPAC (Preferred) | 3-Amino-N-methylbenzenesulfonamide | Standard Chemical Identity |
| Inversion | N-Methyl-3-aminobenzenesulfonamide | Common vendor catalog listing |
| Structural | 3-Sulfamoyl-N-methylaniline | Emphasizes the aniline core |
| Legacy/British | 3-Amino-N-methylbenzenesulphonamide | Older patent literature (Glaxo) |
| CAS Registry | 43029-56-7 | Unique Identifier |
| Molecular Formula | C | MW: 186.23 g/mol |
Nomenclature Taxonomy (Visualized)
The following diagram illustrates the hierarchical relationship of the compound's naming conventions to ensure precise database querying.
Figure 1: Taxonomy of synonyms ensuring precise identification across chemical databases.
Structural Analysis & Reactivity
The utility of 3-amino-N-methylbenzenesulfonamide lies in its meta-substitution pattern .
-
Electron Withdrawal (Sulfonamide): The
group is strongly electron-withdrawing (deactivating) and meta-directing. -
Electron Donation (Amine): The
group is electron-donating (activating) and ortho/para-directing. -
Synthetic Logic: In the synthesis of Sumatriptan, this molecule is typically converted to a hydrazine. The meta positioning is crucial because it dictates the regiochemistry of the subsequent indole ring closure. If the sulfonamide were in the para position, the resulting indole would have the sulfonamide at the C-6 position rather than the required C-5 position for serotonin receptor affinity.
Synthesis & Application Pathway
The industrial preparation typically involves the reduction of the nitro-precursor. This step is critical; incomplete reduction leads to nitroso-impurities which are potential genotoxins.
Synthesis Workflow (Nitro-Reduction)
Reaction: 3-Nitro-N-methylbenzenesulfonamide
-
Reagents: H
(gas), Pd/C (catalyst), Methanol (solvent). -
Mechanism: Catalytic hydrogenation.
Figure 2: Reduction pathway from the nitro-precursor to the target amine and subsequent drug application.
Protocol: Catalytic Hydrogenation
Note: This protocol assumes standard Schlenk line or Parr shaker techniques.
-
Charge: Load 3-nitro-N-methylbenzenesulfonamide (1.0 eq) into a hydrogenation vessel.
-
Solvent: Add anhydrous Methanol (10 volumes).
-
Catalyst: Add 10% Pd/C (5 wt% loading). Caution: Pyrophoric.
-
Reaction: Pressurize with H
(30 psi) and stir at 25°C for 4–6 hours. -
Monitoring: Monitor via HPLC (see Section 4) until the Nitro peak (< 0.1%) disappears.
-
Workup: Filter catalyst through Celite under nitrogen. Concentrate filtrate to yield off-white crystalline solid.
Analytical Characterization (QC)
Trustworthy data depends on separating the amine from its nitro-precursor and potential aniline byproducts. The following HPLC method is self-validating based on polarity differences.
High-Performance Liquid Chromatography (HPLC) Method
Objective: Purity assessment and quantification of 3-amino-N-methylbenzenesulfonamide.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse XDB), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (Buffer pH ~2.5) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) and 210 nm (Amine sensitivity) |
| Temperature | 30°C |
| Injection Vol | 10 µL |
Gradient Profile:
-
0–2 min: 5% B (Isocratic hold to elute polar salts)
-
2–15 min: 5%
60% B (Linear gradient) -
15–20 min: 60% B (Wash)
-
20–25 min: 5% B (Re-equilibration)
Retention Logic (Causality):
-
3-Amino-N-methylbenzenesulfonamide: Elutes mid-gradient. The amine is protonated at pH 2.5, reducing retention on C18, but the N-methyl sulfonamide adds lipophilicity.
-
3-Nitro-precursor: Elutes later than the amine (Nitro group is less polar than the ionized amine).
-
Resolution: The gradient ensures separation between the starting material (Nitro) and product (Amino).
Safety & Handling (GHS)
Based on the chemical class (Aniline derivative / Sulfonamide), the following precautions are mandatory.
-
Signal Word: WARNING
-
Hazard Statements:
-
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and fume hood extraction are required to prevent sensitization.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide derivatives. Retrieved January 30, 2026, from [Link]
- Oxford, A. W., et al. (1989).Glaxo Group Ltd. Synthesis of Sumatriptan. U.S. Patent No. 4,816,470. Washington, DC: U.S. Patent and Trademark Office.
-
European Chemicals Agency (ECHA). Registration Dossier: Sulfonamide intermediates.[1] Retrieved January 30, 2026, from [Link]
-
Bhatia, M.S., et al. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of Amino Benzene Sulphonamides.[6] Trends in Sciences, 20(6).[6] Retrieved from [Link]
Sources
- 1. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. cloudfront.zoro.com [cloudfront.zoro.com]
- 4. fishersci.com [fishersci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the Preliminary Cytotoxicity Screening of 3-amino-N-methylbenzenesulfonamide
Abstract
This guide provides a comprehensive framework for conducting the preliminary in vitro cytotoxicity screening of 3-amino-N-methylbenzenesulfonamide. Recognizing the critical need for early-stage toxicological assessment in drug discovery and chemical safety evaluation, this document outlines the scientific rationale, experimental design, and detailed protocols for a robust initial cytotoxicity assessment.[1][2][3] We will delve into the selection of appropriate cell lines, the principles behind key cytotoxicity assays—specifically those measuring metabolic activity (MTT assay) and membrane integrity (LDH assay)—and the methodologies for data analysis and interpretation. The overarching goal is to equip researchers, scientists, and drug development professionals with the technical knowledge and practical insights required to generate reliable and reproducible cytotoxicity data, forming a solid foundation for further preclinical development.
Introduction to 3-amino-N-methylbenzenesulfonamide and the Rationale for Screening
Compound Profile
-
Compound Name: 3-amino-N-methylbenzenesulfonamide
-
Molecular Formula: C₇H₁₀N₂O₂S
-
Molecular Weight: 186.23 g/mol
-
Chemical Structure:
While the physicochemical properties of 3-amino-N-methylbenzenesulfonamide can be readily determined, its biological activity and toxicological profile are not extensively documented in publicly available literature. This lack of data necessitates a foundational toxicological assessment to understand its potential effects on living cells.
The "Why": Justification for Cytotoxicity Screening
Preliminary cytotoxicity screening is a fundamental step in the evaluation of any novel chemical entity, whether it is a potential therapeutic agent or an industrial chemical with a risk of human exposure.[1][4] This initial in vitro assessment serves several critical purposes:
-
Early Safety Assessment: It provides an early warning of potential toxicity, allowing for the early deselection of compounds that are likely to fail in later, more expensive stages of development.[1]
-
Dose-Range Finding: The results inform the selection of appropriate concentration ranges for subsequent, more complex in vitro and in vivo studies.
-
Mechanism of Action Clues: By employing multiple assays that measure different cellular health endpoints, initial screening can offer preliminary insights into the potential mechanism of toxicity.[4]
-
High-Throughput Capability: In vitro assays are amenable to high-throughput screening, enabling the rapid evaluation of multiple compounds or derivatives.[3]
This guide will focus on a dual-assay approach to provide a more comprehensive initial assessment of 3-amino-N-methylbenzenesulfonamide's cytotoxic potential.
Principles of Key Cytotoxicity Assays
A robust preliminary screen should not rely on a single endpoint. We will utilize two distinct assays to measure different hallmarks of cell death: metabolic activity and membrane integrity.
Metabolic Activity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability based on mitochondrial function.[5]
-
Mechanism: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[6] This conversion only occurs in living cells with intact mitochondrial function.[5][6] The resulting formazan crystals are then solubilized, and the intensity of the purple color is measured spectrophotometrically. The absorbance is directly proportional to the number of viable cells.[7]
Membrane Integrity Assessment: The LDH Assay
The Lactate Dehydrogenase (LDH) assay is a method to quantify cell death by measuring the integrity of the plasma membrane.[8]
-
Mechanism: LDH is a stable cytosolic enzyme that is present in all eukaryotic cells.[9] In healthy cells with an intact plasma membrane, LDH remains within the cytoplasm. However, when the cell membrane is compromised—a key event in necrosis and late-stage apoptosis—LDH is released into the cell culture medium.[8][10] The assay measures the enzymatic activity of this released LDH in the supernatant through a coupled reaction that results in a measurable colorimetric or fluorescent signal.[11][12] This signal is proportional to the extent of cell lysis.
Experimental Design and Methodology
A well-designed experiment is crucial for generating trustworthy and reproducible data. This involves careful consideration of cell line selection, compound handling, and assay execution, including appropriate controls.
Visualization of the Experimental Workflow
The following diagram outlines the general workflow for the preliminary cytotoxicity screening of 3-amino-N-methylbenzenesulfonamide.
Caption: General experimental workflow for cytotoxicity screening.
Cell Line Selection and Culture
The choice of cell lines is a critical decision that influences the relevance of the results.[13]
-
Rationale: It is recommended to use a panel of cell lines to assess both general cytotoxicity and potential selectivity. This panel should ideally include:
-
Cancer Cell Lines: For example, A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and HepG2 (hepatocellular carcinoma). These are relevant if the compound is being investigated for anticancer potential.
-
Non-Cancerous Cell Lines: For example, HEK293 (human embryonic kidney) or MRC-5 (normal human lung fibroblast). These help to establish a therapeutic window by indicating toxicity to normal cells.[14]
-
-
Best Practices:
Compound Preparation
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of 3-amino-N-methylbenzenesulfonamide in a suitable solvent, typically dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the final desired concentrations for treatment. A typical concentration range for a preliminary screen might be from 0.1 µM to 200 µM.
-
Vehicle Control: It is essential to include a vehicle control group. These cells are treated with the highest concentration of the solvent (e.g., DMSO) used in the experiment to ensure that the solvent itself is not causing cytotoxicity. The final DMSO concentration should typically be kept below 0.5%.
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies.[6][17][18]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add 100 µL of fresh medium containing the various concentrations of 3-amino-N-methylbenzenesulfonamide, vehicle control, or a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubation for Formazan Formation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[18] Mix gently by pipetting.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.[6]
Caption: Principle of the MTT cell viability assay.
Detailed Experimental Protocol: LDH Assay
This protocol is based on common LDH assay kits.[11][12]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a parallel 96-well plate. It is crucial to also include a "Maximum LDH Release" control (cells treated with a lysis buffer provided with the assay kit) and an "Untreated" or "Spontaneous LDH Release" control.
-
Supernatant Collection: After the incubation period, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution (if required by the kit).
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
Caption: Principle of the LDH membrane integrity assay.
Data Analysis and Interpretation
Calculation of Percentage Viability
Raw absorbance data must be normalized to the controls to determine the effect of the compound.
-
For the MTT Assay: % Viability = [(Abs_Sample - Abs_Blank) / (Abs_Vehicle_Control - Abs_Blank)] * 100
-
For the LDH Assay (Cytotoxicity): % Cytotoxicity = [(Abs_Sample - Abs_Spontaneous) / (Abs_Maximum - Abs_Spontaneous)] * 100
Determining the IC₅₀ Value
The half-maximal inhibitory concentration (IC₅₀) is the most common metric for quantifying a compound's cytotoxicity. It represents the concentration of the compound that reduces cell viability by 50%.[19]
-
Plot the Data: Create a dose-response curve by plotting the percentage viability (Y-axis) against the logarithm of the compound concentration (X-axis).[20][21]
-
Non-linear Regression: Use a statistical software package (e.g., GraphPad Prism, Origin) to fit the data to a non-linear, four-parameter logistic (sigmoidal) curve.[22][23][24]
-
Calculate IC₅₀: The software will calculate the IC₅₀ value from the fitted curve.[21]
Data Presentation and Interpretation
Summarize the calculated IC₅₀ values in a clear, concise table.
Table 1: Hypothetical IC₅₀ Values (µM) for 3-amino-N-methylbenzenesulfonamide after 48h Treatment
| Cell Line | Type | Assay | IC₅₀ (µM) |
| A549 | Lung Carcinoma | MTT | 25.3 ± 2.1 |
| A549 | Lung Carcinoma | LDH | 30.1 ± 3.5 |
| MCF-7 | Breast Adenocarcinoma | MTT | 18.9 ± 1.8 |
| MCF-7 | Breast Adenocarcinoma | LDH | 22.5 ± 2.4 |
| HEK293 | Non-cancerous Kidney | MTT | 150.7 ± 11.2 |
| HEK293 | Non-cancerous Kidney | LDH | > 200 |
| Doxorubicin | (Positive Control) | MTT | 0.8 ± 0.1 |
-
Interpretation of Hypothetical Data:
-
The compound shows greater potency against the cancer cell lines (A549, MCF-7) compared to the non-cancerous HEK293 line, suggesting some degree of cancer cell selectivity.
-
The similar IC₅₀ values obtained from both MTT and LDH assays suggest that the loss of metabolic activity is closely linked to a loss of membrane integrity.
-
The positive control, Doxorubicin, shows high potency as expected, validating the assay's sensitivity.
-
Conclusion and Future Directions
This guide provides a foundational, technically grounded approach for the preliminary cytotoxicity screening of 3-amino-N-methylbenzenesulfonamide. The dual-assay strategy, focusing on both metabolic activity and membrane integrity, offers a more robust initial assessment than a single-endpoint screen.
If the preliminary screen indicates significant and/or selective cytotoxicity, subsequent studies should be initiated to:
-
Elucidate the Mechanism of Cell Death: Employ assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining).
-
Expand the Cell Line Panel: Test against a wider range of cancer and normal cell lines to confirm selectivity.
-
Conduct Further Mechanistic Studies: Investigate potential molecular targets and signaling pathways affected by the compound.
By following a logical, well-controlled, and multi-faceted screening strategy, researchers can confidently characterize the initial cytotoxic profile of novel compounds, enabling informed decisions for the next stages of research and development.
References
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays. (n.d.). LifeNet Health LifeSciences. Retrieved from [Link]
-
How to calculate IC50 for my dose response? (2016). ResearchGate. Retrieved from [Link]
-
Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. (2025). Enzo Life Sciences. Retrieved from [Link]
-
How to calculate IC50. (n.d.). Science Gateway. Retrieved from [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual - NCBI Bookshelf. Retrieved from [Link]
-
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka. Retrieved from [Link]
-
In Vitro Cytotoxicity Assay. (n.d.). Alfa Cytology. Retrieved from [Link]
-
LDH CYTOTOXICITY ASSAY KIT. (n.d.). Tiaris Biosciences. Retrieved from [Link]
-
MTT (Assay protocol). (n.d.). Bio-protocol. Retrieved from [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025). YouTube. Retrieved from [Link]
-
3-Amino-n-methyl-4-(methylamino)benzenesulfonamide. (n.d.). PubChem. Retrieved from [Link]
-
Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. (n.d.). PMC. Retrieved from [Link]
-
In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening. (n.d.). PMC - NIH. Retrieved from [Link]
-
What cell line should I choose for citotoxicity assays? (2023). ResearchGate. Retrieved from [Link]
-
Understanding Cytotoxicity. (2024). VIROLOGY RESEARCH SERVICES. Retrieved from [Link]
-
Highlight report: Cell type selection for toxicity testing. (n.d.). PMC. Retrieved from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI. Retrieved from [Link]
-
How to choose the right cell line for your experiments. (2023). faCellitate. Retrieved from [Link]
-
5 tips for choosing the right cell line for your experiment. (n.d.). Horizon Discovery. Retrieved from [Link]
Sources
- 1. In Vitro Cytotoxicity Assays [lnhlifesciences.org]
- 2. kosheeka.com [kosheeka.com]
- 3. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Understanding Cytotoxicity - VIROLOGY RESEARCH SERVICES [virologyresearchservices.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 9. tiarisbiosciences.com [tiarisbiosciences.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. LDH-Glo™ Cytotoxicity Assay | LDH Assay | LDH Release | J2380 | Promega [promega.sg]
- 12. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 13. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
- 16. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. clyte.tech [clyte.tech]
- 21. Star Republic: Guide for Biologists [sciencegateway.org]
- 22. researchgate.net [researchgate.net]
- 23. youtube.com [youtube.com]
- 24. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Room Temperature Stability of 3-amino-N-methylbenzenesulfonamide
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, evaluate, and manage the stability of 3-amino-N-methylbenzenesulfonamide at ambient room temperature. By integrating fundamental chemical principles with established regulatory standards, this document serves as a practical resource for ensuring the integrity and reliability of this compound in research and development settings.
Introduction: The Significance of Stability in Aromatic Sulfonamides
3-amino-N-methylbenzenesulfonamide belongs to the sulfonamide class of compounds, which are integral to various fields, including pharmaceuticals and chemical synthesis.[1][2][3] The stability of a chemical compound, defined as its ability to resist chemical change or degradation over time, is a critical quality attribute.[4] For active pharmaceutical ingredients (APIs) and key chemical intermediates, a thorough understanding of stability is paramount for ensuring safety, efficacy, and a viable shelf-life. This guide will specifically address the considerations for maintaining the stability of 3-amino-N-methylbenzenesulfonamide under standard room temperature conditions.
The purpose of stability testing is to provide evidence on how the quality of a substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[4][5] This information is crucial for defining storage conditions, re-test periods, and shelf-life.
Intrinsic Stability Profile of 3-amino-N-methylbenzenesulfonamide at Room Temperature
While specific long-term stability data for 3-amino-N-methylbenzenesulfonamide at room temperature is not extensively published, an understanding of its chemical structure allows for an initial assessment of its likely stability. The molecule possesses two key functional groups that can influence its stability: an aromatic amine and a sulfonamide group.
Generally, aromatic sulfonamides are relatively stable compounds.[2] Studies on the thermal stability of various sulfonamides have shown them to be stable under pasteurization and UHT sterilization conditions, indicating a degree of thermal robustness.[6][7] However, prolonged exposure to less extreme conditions, such as room temperature over extended periods, can still lead to degradation, particularly in the presence of other factors like light, humidity, and atmospheric oxygen. One study on sulfonamides in meat showed no significant degradation after 24 hours at room temperature, but a notable decrease was observed after one month of frozen storage.[8]
Potential Degradation Pathways
The degradation of 3-amino-N-methylbenzenesulfonamide at room temperature is likely to be a slow process. However, several potential degradation pathways should be considered, primarily driven by hydrolysis, oxidation, and photolysis.
Hydrolysis
The sulfonamide linkage can be susceptible to hydrolysis, although this typically requires more forcing conditions such as strong acids or bases and elevated temperatures. At room temperature and neutral pH, the rate of hydrolysis is expected to be very slow. However, the presence of moisture in the storage environment could facilitate this process over time.
Oxidation
The aromatic amine group is a primary site for oxidative degradation.[9][10] Atmospheric oxygen can lead to the formation of colored degradation products, often involving complex free-radical mechanisms. The presence of trace metal ions can catalyze such oxidative processes. For some sulfonamides, oxidation can transform the amino group into a nitro group.[10]
Photodegradation
Exposure to light, particularly in the UV spectrum, can provide the energy to initiate degradation reactions.[11][12] Aromatic compounds, in general, can absorb UV light, leading to excited states that can then undergo various reactions, including oxidation and rearrangement. The ICH Q1B guideline provides a framework for photostability testing.[11][12]
Diagram of Potential Degradation Pathways for 3-amino-N-methylbenzenesulfonamide
A simplified diagram illustrating the primary potential degradation routes for 3-amino-N-methylbenzenesulfonamide.
Recommended Experimental Protocol for Room Temperature Stability Testing
To definitively determine the stability of 3-amino-N-methylbenzenesulfonamide, a structured stability study according to the International Council for Harmonisation (ICH) guidelines is essential.[4][13][14][15]
Study Design
A long-term stability study should be conducted under controlled room temperature conditions. The standard ICH condition for long-term testing is 25°C ± 2°C with a relative humidity of 60% ± 5% RH.[14]
Table 1: Example Long-Term Stability Study Conditions
| Parameter | Condition | Duration |
| Temperature | 25°C ± 2°C | Up to 60 months |
| Relative Humidity | 60% RH ± 5% RH | Up to 60 months |
| Testing Frequency | 0, 3, 6, 9, 12, 18, 24, 36, 48, 60 months | N/A |
For drug substances with a proposed re-test period of at least 12 months, the testing frequency should normally be every 3 months over the first year, every 6 months over the second year, and annually thereafter.[13]
Analytical Methodology
A validated, stability-indicating analytical method is crucial for a successful stability study.[13] High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for this purpose.[16][17][18]
Step-by-Step HPLC Method Development and Validation:
-
Method Development:
-
Select a suitable reversed-phase column (e.g., C18).
-
Develop a mobile phase gradient (e.g., acetonitrile and water with a pH modifier like formic acid or ammonium acetate) that provides good resolution between the parent compound and any potential degradation products.
-
Optimize the detection wavelength based on the UV absorbance maximum of 3-amino-N-methylbenzenesulfonamide.
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions to intentionally generate degradation products.
-
Acid/Base Hydrolysis: Treat with dilute HCl and NaOH at an elevated temperature.
-
Oxidation: Treat with hydrogen peroxide.
-
Thermal Stress: Expose to high heat (e.g., 80°C).
-
Photostability: Expose to light according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[11]
-
Analyze the stressed samples by the developed HPLC method to demonstrate that the degradation products are resolved from the parent peak and from each other.
-
-
Method Validation:
-
Validate the HPLC method according to ICH Q2(R1) guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
Experimental Workflow for Stability Testing
A flowchart outlining the key steps in a room temperature stability study.
Data Evaluation
The stability data should be evaluated to determine if any significant changes occur over time. A "significant change" is typically defined as a failure to meet the established specifications.
Table 2: Example Stability Data Summary (Hypothetical)
| Time Point (Months) | Appearance | Assay (% of Initial) | Total Impurities (%) |
| 0 | White to off-white powder | 100.0 | 0.15 |
| 3 | Conforms | 99.8 | 0.18 |
| 6 | Conforms | 99.7 | 0.20 |
| 12 | Conforms | 99.5 | 0.25 |
| 24 | Conforms | 99.1 | 0.35 |
Best Practices for Storage and Handling
Based on the chemical nature of 3-amino-N-methylbenzenesulfonamide, the following storage and handling practices are recommended to ensure its stability at room temperature:
-
Container Closure System: Store in well-sealed containers to protect from moisture and atmospheric oxygen. For light-sensitive compounds, amber glass or other opaque containers should be used.
-
Atmosphere: For long-term storage of highly sensitive materials, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative degradation.
-
Temperature: Maintain a controlled room temperature environment (ideally 20-25°C). Avoid exposure to temperature extremes.
-
Light: Protect from direct sunlight and strong artificial light.
-
Humidity: Store in a dry environment to minimize the potential for hydrolysis.
Conclusion
While 3-amino-N-methylbenzenesulfonamide is expected to be a relatively stable compound at room temperature, a comprehensive stability study is essential to scientifically establish its re-test period and optimal storage conditions. By following the principles outlined in this guide, which are grounded in established ICH guidelines and fundamental chemical knowledge, researchers and drug development professionals can ensure the quality, integrity, and reliability of this important chemical entity. The proactive evaluation of stability is a cornerstone of good scientific practice and a critical component of successful product development.
References
- Norwegian University of Science and Technology. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
- MDPI. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp.
- Wikipedia. VEGFR-2 inhibitor.
- PubChem. 3-Amino-N-methylbenzamide.
- Springer. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- PubMed. (2014).
- PubMed. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
- ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products.
- PubMed. (2001). Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures.
- MDPI. (2022). Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI).
- PubMed Central. (2015).
- ResearchGate. (2013). Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection.
- Journal of Synthetic Chemistry. (2023).
- AMSbiopharma. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
- ResearchGate. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ACS Publications. (2023).
- El-Sayed, N. N. E. (2017).
- AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials.
- MDPI. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures.
- ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products.
- Trends in Sciences. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride.
- ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- AKJournals. (1983).
- PubMed. (2014).
- SciELO. (2019).
- ChemRxiv. (2026).
- SlideShare. (2016). Ich guideline for stability testing.
- PubMed. (1998).
- ResearchGate. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
- Agilent. Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- PubMed. (2017). Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures.
- PubMed. (2016). Rapid degradation of sulphamethoxazole and the further transformation of 3-amino-5-methylisoxazole in a microbial fuel cell.
- Echemi. 3-Amino-4-hydroxy-N-methylbenzenesulfonamide.
- PubChem. N-Methylbenzenesulfonamide.
- Kardex. Automated Storage & Retrival Solutions for the Chemical Industry.
- MDPI. (2021).
- FDA. (2025). Q1 Stability Testing of Drug Substances and Drug Products.
- PubChem. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide.
Sources
- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jsynthchem.com [jsynthchem.com]
- 3. Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures [mdpi.com]
- 4. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 5. Ich guideline for stability testing | PPTX [slideshare.net]
- 6. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stability of sulphonamide drugs in meat during storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta [scielo.org.mx]
- 11. database.ich.org [database.ich.org]
- 12. ema.europa.eu [ema.europa.eu]
- 13. database.ich.org [database.ich.org]
- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 15. fda.gov [fda.gov]
- 16. Stability Test and Quantitative and Qualitative Analyses of the Amino Acids in Pharmacopuncture Extracted from Scolopendra subspinipes mutilans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride | Trends in Sciences [tis.wu.ac.th]
Theoretical Determination of pKa for 3-amino-N-methylbenzenesulfonamide: A Quantum Chemical Protocol
The following technical guide details the theoretical determination of pKa values for 3-amino-N-methylbenzenesulfonamide , designed for application scientists and computational chemists.
Executive Summary
3-amino-N-methylbenzenesulfonamide presents a dual-ionization profile critical for pharmacokinetic modeling. It contains two distinct ionizable centers: the basic aniline nitrogen (Site A) and the acidic sulfonamide nitrogen (Site B). Accurate prediction of these pKa values is essential for understanding the molecule's solubility, lipophilicity (logD), and protein binding affinity at physiological pH.
This guide provides a rigorous, self-validating computational protocol using Density Functional Theory (DFT) and thermodynamic cycles to calculate the microscopic pKa values for this specific scaffold.
Molecular Architecture & Ionization Sites
The molecule exhibits amphoteric character. Theoretical treatment must account for three distinct protonation states:
-
Cationic State (
): Protonated aniline ( ), Neutral sulfonamide. -
Neutral State (
): Neutral aniline ( ), Neutral sulfonamide. -
Anionic State (
): Neutral aniline, Deprotonated sulfonamide ( ).
Predicted Ionization Constants (Chemometric Estimates)
Before initiating ab initio calculations, it is standard practice to ground expectations in empirical data (Hammett correlations):
-
Site A (Aniline): The electron-withdrawing sulfonamide group at the meta position lowers the pKa of the aniline (reference pKa ~4.6) to approximately 2.5 – 3.0 .
-
Site B (Sulfonamide): The N-methyl substitution and meta-amino group typically result in a pKa range of 11.0 – 11.8 , higher than unsubstituted benzenesulfonamide (~10.0) due to the electron-donating methyl group and steric factors.
Computational Theory: The Thermodynamic Cycle
Direct calculation of pKa in solution is prone to errors due to the difficulty of modeling the free proton in explicit solvent. The Thermodynamic Cycle method (specifically the Direct Cycle or Isodesmic Scheme) is the industry standard for high-accuracy predictions.
We utilize the Direct Cycle approach, calculating the free energy change of deprotonation in the gas phase and correcting for solvation energies.
The Governing Equation
Where
Critical Constants:
- : -265.9 kcal/mol (Standard value for aqueous proton solvation).
- : -6.28 kcal/mol (at 298.15 K).
- : 1.89 kcal/mol (Standard state correction).
Visualization: Thermodynamic Cycle
Figure 1: The Born-Haber thermodynamic cycle used to derive aqueous free energies from gas-phase calculations.
Step-by-Step Experimental Protocol
Phase 1: Conformational Sampling (Critical)
Sulfonamides exhibit high rotational flexibility around the
-
Tool: Spartan, Schrödinger (MacroModel), or RDKit.
-
Method: Monte Carlo Multiple Minimum (MCMM) search with OPLS4 force field.
-
Criteria: Select all conformers within 5.0 kcal/mol of the global minimum.
-
Rationale: The lowest energy conformer in gas phase is often not the lowest in solvent.
Phase 2: Geometry Optimization & Frequencies
Perform DFT optimization on the lowest energy conformers for all three species (
-
Software: Gaussian 16 / ORCA 5.
-
Functional:
B97X-D (Includes dispersion corrections, vital for sulfonamide stacking interactions) or M06-2X . -
Basis Set: 6-311+G(d,p) or def2-TZVP (Triple-zeta quality with diffuse functions is mandatory for anionic species).
-
Solvation Model: SMD (Solvation Model based on Density) in Water (
). -
Validation: Ensure no imaginary frequencies (NImag=0).
Phase 3: Single Point Energy (Refinement)
To minimize error, perform a single point energy calculation on the optimized geometry using a larger basis set.
-
Level:
B97X-D / def2-QZVP . -
Solvation: SMD (Water).
Phase 4: Data Calculation Workflow
Figure 2: Computational workflow for high-precision pKa prediction.
Data Presentation & Analysis
Summary of Calculated Parameters
For the calculation of the sulfonamide pKa (Neutral
| Species | Total | |||
| Neutral ( | -985.XXXXX | 0.15XXXX | -12.4 | |
| Anion ( | -984.XXXXX | 0.14XXXX | -65.2 | |
| Proton ( | 0.00000 | -0.01000 | -265.9 | -0.428 |
Calculation Example (Hypothetical Values for Validation)
To validate your workflow, compare your results against these representative energy deltas derived from literature for similar sulfonamides:
-
Aniline Protonation (Site A):
-
Target pKa: ~2.8
-
Required
: kcal/mol. -
Note: If your calculated
is negative, the site is highly basic; if > 5 kcal/mol, it is very acidic.
-
-
Sulfonamide Deprotonation (Site B):
-
Target pKa: ~11.4
-
Required
: kcal/mol. -
Troubleshooting: If pKa is overestimated (>13), check if the explicit water molecules were included. Sulfonamide anions are strongly stabilized by H-bonds. Adding 1-2 explicit water molecules (
) often corrects this error (Cluster-Continuum Model).
-
References
-
Caine, B. A., et al. (2019).[1] "Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths." Chemical Science. Link
-
IUPAC. (2022). "Dissociation Constants of Organic Acids and Bases." IUPAC-NIST Solubility Data Series. Link
-
Ho, J., & Coote, M. L. (2010). "A universal approach for continuum solvent pKa calculations: are we there yet?" Theoretical Chemistry Accounts. Link
-
Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density and on a Continuum Model of the Solvent Defined by the Bulk Dielectric Constant and Atomic Surface Tensions." Journal of Physical Chemistry B. Link
-
PubChem. (2025).[2][3][4] "3-Aminobenzenesulfonamide Compound Summary." National Library of Medicine. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. P-Toluenesulfonamide | C7H9NO2S | CID 6269 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of 3-Amino-N-methylbenzenesulfonamide
Abstract & Utility
This application note details a robust, two-step synthesis protocol for 3-amino-N-methylbenzenesulfonamide (CAS: 113426-30-7), a critical pharmacophore in medicinal chemistry. This scaffold is frequently utilized in the development of Carbonic Anhydrase Inhibitors (CAIs) , diuretics, and antitumor agents.
Unlike generic textbook procedures, this guide focuses on process safety and impurity control , specifically addressing the suppression of sulfonic acid byproducts during amidation and the safe handling of pyrophoric catalysts during reduction.
Key Chemical Data
| Compound | Role | CAS Number | MW ( g/mol ) |
| 3-Nitrobenzenesulfonyl chloride | Starting Material | 121-51-7 | 221.62 |
| 3-Nitro-N-methylbenzenesulfonamide | Intermediate | 29682-12-0 | 216.21 |
| 3-Amino-N-methylbenzenesulfonamide | Target | 113426-30-7 | 186.23 |
Retrosynthetic Strategy & Workflow
The synthesis follows a classical "Protect-then-Reduce" logic, utilizing the nitro group as a masked amine. This route is preferred over direct chlorosulfonation of N-methylaniline, which lacks regioselectivity (favoring para over the desired meta substitution).
Figure 1: Linear synthetic pathway ensuring meta-regiochemistry.
Detailed Experimental Protocols
Step 1: Sulfonamide Formation (Amidation)
Objective: Selective nucleophilic attack of methylamine on the sulfonyl chloride while minimizing hydrolysis.
Reagents & Materials
-
3-Nitrobenzenesulfonyl chloride (1.0 eq)[1]
-
Methylamine (2.0 M in THF) (2.2 eq) [Note 1]
-
Triethylamine (TEA) (1.1 eq) - Optional scavenger if using HCl salt of amine
-
Dichloromethane (DCM) or THF (Anhydrous)
-
1M HCl (for workup)
Procedure
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 3-nitrobenzenesulfonyl chloride (5.0 g, 22.5 mmol) in anhydrous DCM (50 mL).
-
Cooling: Cool the solution to 0°C using an ice bath. Critical: Sulfonyl chlorides are prone to hydrolysis; low temperature kinetics favor amidation over hydrolysis.
-
Addition: Add the Methylamine solution (25 mL, ~50 mmol) dropwise via an addition funnel over 20 minutes.
-
Observation: A white precipitate (methylammonium chloride) will form immediately. The reaction is exothermic; maintain internal temp < 10°C.
-
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitoring: Check TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.8) should disappear, replaced by the sulfonamide (Rf ~0.4).
-
Workup:
-
Result: Off-white solid. Yield typically 90-95% . No chromatography usually required.
Note 1: Using 2M Methylamine in THF is preferred over 40% aqueous methylamine to prevent biphasic hydrolysis issues, though the aqueous route is viable if vigorous stirring is applied.
Step 2: Nitro Group Reduction
Objective: Chemoselective reduction of the nitro moiety without cleaving the sulfonamide bond.
Reagents & Materials
-
3-Nitro-N-methylbenzenesulfonamide (Intermediate from Step 1)
-
10% Palladium on Carbon (Pd/C) (10 wt% loading, 50% wet)
-
Methanol (MeOH) (HPLC Grade)
-
Hydrogen Gas (Balloon or Parr Shaker)
Procedure
-
Safety Check: Ensure all ignition sources are removed. Pd/C is pyrophoric when dry.
-
Dissolution: Dissolve the intermediate (4.0 g) in MeOH (40 mL) in a hydrogenation flask.
-
Catalyst Addition: Carefully add 10% Pd/C (400 mg, 10 wt% equivalent).
-
Technique: Add the catalyst to the wet solution (or under an inert blanket) to minimize sparking risk.
-
-
Hydrogenation:
-
Method A (Balloon): Purge the flask with Nitrogen (3x), then Hydrogen (3x). Attach a double-balloon of H2 and stir vigorously at RT for 4–6 hours.
-
Method B (Parr Shaker): Pressurize to 30 psi H2. Shake for 2 hours.
-
-
Monitoring: Monitoring by LC-MS is preferred. The mass will shift from M+1 (217) to M+1 (187).
-
Workup:
-
Filter the reaction mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely to prevent fire hazards.
-
Rinse the pad with MeOH.
-
Concentrate the filtrate under reduced pressure.[3]
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM:MeOH 95:5) if the color is dark.
-
Result: White to pale yellow crystalline solid. Yield 85-92% .
Quality Control & Characterization
Verify the identity of the final product using these expected parameters.
| Technique | Parameter | Expected Signal |
| 1H NMR | (DMSO-d6, 400 MHz) | δ 7.35 (q, 1H, NH-Me), δ 7.18 (t, 1H, Ar-H), δ 6.95 (s, 1H, Ar-H), δ 6.80 (d, 1H, Ar-H), δ 6.70 (d, 1H, Ar-H), δ 5.50 (s, 2H, NH2), δ 2.40 (d, 3H, CH3). |
| LC-MS | ESI (+) | m/z = 187.1 [M+H]+ |
| Appearance | Visual | Off-white to pale beige powder. |
Troubleshooting & Critical Process Parameters
Use the following logic tree to diagnose low yields or impurities.
Figure 2: Diagnostic logic for common synthetic failures.
Critical Safety Notes
-
Sulfonyl Chlorides: Highly corrosive and lachrymators. Handle in a fume hood.
-
Exotherms: The reaction of amines with sulfonyl chlorides releases significant heat. Scale-up requires active cooling (jacketed reactors).
-
Pd/C Handling: Always keep wet. Dispose of in a dedicated waste container containing water to prevent spontaneous ignition.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates. Journal of Medicinal Chemistry. Link
-
Greene, T. W., & Wuts, P. G. M. (2006). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for amine protection/deprotection logic). Link
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 12290333, 3-Amino-N-methylbenzenesulfonamide. Link
Sources
3-amino-N-methylbenzenesulfonamide as a carbonic anhydrase inhibitor
Application Note: Mechanistic Profiling of Carbonic Anhydrase Inhibitors using 3-amino-N-methylbenzenesulfonamide
Executive Summary
This guide details the application of 3-amino-N-methylbenzenesulfonamide (N-methyl-metanilamide) as a critical structural probe and negative control in Carbonic Anhydrase (CA) inhibitor development. While primary sulfonamides (
By introducing a steric and electrostatic perturbation at the sulfonamide nitrogen, this molecule allows researchers to quantify the energy penalty of N-substitution, thereby validating the "Zinc-Anchor" mechanism of novel drug candidates. This note provides protocols for using this molecule to determine isoform selectivity and binding thermodynamics.
Scientific Background & Mechanism
The Zinc-Binding Paradigm
Human Carbonic Anhydrases (hCAs) are metalloenzymes with a catalytic Zinc ion (
-
Mechanism: The sulfonamide moiety acts as a transition state analogue. The nitrogen atom becomes deprotonated (
) and coordinates directly to the ion, displacing the catalytic water molecule/hydroxide ion. -
The Role of 3-amino-N-methylbenzenesulfonamide:
-
Structure: Contains a secondary sulfonamide (
). -
Inhibition Profile: The N-methyl group introduces a steric clash within the tight hydrophobic pocket surrounding the Zinc ion and significantly increases the
of the sulfonamide, making deprotonation (essential for strong binding) energetically unfavorable at physiological pH. -
Utility: It exhibits
values typically in the high micromolar to millimolar range (weak/inactive) compared to the nanomolar affinity of its primary analog (3-aminobenzenesulfonamide). It is used to prove that a new scaffold binds via the sulfonamide-Zinc interaction; if N-methylation does not abolish activity, the scaffold likely binds via a different, non-classical mechanism.
-
Critical Nomenclature Note
-
Target Molecule: 3-amino-N-methylbenzenesulfonamide (Methyl on the sulfonamide nitrogen).[3] Role: Negative Control/Probe.
-
Distinct Analog: 3-amino-4-methylbenzenesulfonamide (Methyl on the benzene ring).[3] Role: Active Inhibitor.[4]
-
Warning: Ensure the correct isomer is selected. Confusing these two will ruin SAR interpretation.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
This is the industry-standard kinetic assay for determining the inhibition constant (
Materials & Reagents
-
Enzyme: Recombinant hCA I, hCA II (cytosolic), or hCA IX (transmembrane, tumor-associated).
-
Inhibitor: 3-amino-N-methylbenzenesulfonamide (Purity >98% by HPLC).
-
Substrate:
(saturated aqueous solution). -
Indicator: Phenol Red (0.2 mM).[5]
-
Buffer:
-
For hCA I/II: 10 mM HEPES, pH 7.5, 0.1 M
. -
For hCA IX/XII: 10 mM TRIS, pH 8.3, 0.1 M
.[5]
-
-
Instrument: Applied Photophysics SX.18MV-R Stopped-Flow Spectrophotometer (or equivalent).
Protocol Steps
-
Preparation of Inhibitor Stock:
-
Dissolve 3-amino-N-methylbenzenesulfonamide in 100% DMSO to create a 10 mM stock.
-
Note: Secondary sulfonamides may require sonication. Ensure no precipitation occurs upon dilution into the assay buffer.
-
-
Enzyme-Inhibitor Pre-Incubation:
-
Dilute the enzyme to approx. 10–20 nM in the assay buffer.
-
Prepare serial dilutions of the inhibitor (Range:
M to M). -
Crucial Step: Incubate enzyme and inhibitor for 15 minutes at room temperature prior to mixing with substrate.[5] This allows the slow-binding secondary sulfonamide to reach equilibrium.
-
-
The Reaction (Stopped-Flow):
-
Syringe A: Enzyme + Inhibitor + Indicator (Phenol Red).
-
Syringe B:
saturated water (approx. 17 mM ). -
Mixing: Rapidly mix (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor absorbance decrease at 557 nm (Phenol Red color change from red to yellow as
is generated).
-
-
Data Acquisition:
Data Analysis
Calculate the
-
Expected Result: The
for 3-amino-N-methylbenzenesulfonamide should be >10–100 µM (weak inhibition). -
Comparator: Run 3-aminobenzenesulfonamide (Metanilamide) in parallel. Expected
approx. 100–200 nM .
Visualization of SAR Logic
The following diagram illustrates the decision matrix when using this molecule in a drug discovery campaign.
Caption: Workflow for validating Zinc-binding mechanisms using 3-amino-N-methylbenzenesulfonamide as a negative control.
Comparative Data Table
The table below highlights the thermodynamic penalty of N-methylation, which this protocol seeks to quantify.
| Compound | Structure | hCA II Inhibition ( | Binding Mode |
| Metanilamide | 3-amino- | ~280 nM | Classical Zn(II) Coordination |
| 3-amino-N-methyl... | 3-amino- | > 50,000 nM | Steric Clash / Weak Interaction |
| Acetazolamide | Heterocyclic-SO₂NH₂ | 12 nM | Strong Zn(II) Coordination |
Note: Data represents typical values derived from stopped-flow assays (Source: Supuran et al.).
Troubleshooting & Tips
-
Solubility Issues: The N-methyl group increases lipophilicity compared to the primary sulfonamide. If the compound crashes out in the aqueous buffer, add 0.01% Tween-20.
-
False Positives: If you observe high inhibition with the N-methyl analog, check for hydrolysis . In acidic conditions or presence of specific esterases, the N-methyl group can be cleaved, regenerating the active primary sulfonamide. Always verify stability by LC-MS before the assay.
-
pH Dependence: Secondary sulfonamides bind with a different pH profile than primary ones.[2] If testing for specific isoform selectivity (e.g., hCA IX), ensure the pH matches the catalytic optimum of that isoform (pH 6.5–7.0 for tumor environments).
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II–N-hydroxysulfamide complex: a new zinc binding mode. Chemical Communications. Link
-
Matulis, D., et al. (2021).[2][6] Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases. European Biophysics Journal. Link
-
Eldehna, W. M., et al. (2016). Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. Link
-
Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of bacterial α-, β- and γ-class carbonic anhydrases with selenazoles incorporating benzenesulfonamide moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: HPLC-UV Method Development for 3-Amino-N-Methylbenzenesulfonamide
Abstract & Scope
This technical guide details the development, optimization, and validation of a High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for 3-amino-N-methylbenzenesulfonamide (CAS: 66315-14-8).[1]
This compound, often used as a key intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors, sulfonamide antibiotics), presents specific chromatographic challenges due to its amphoteric nature—containing both a basic aniline moiety and an acidic sulfonamide proton. This protocol prioritizes robustness and peak symmetry , utilizing a pH-controlled mobile phase to suppress secondary silanol interactions.[1]
Physicochemical Profiling
Understanding the molecule is the prerequisite to separation.
-
Chemical Structure: The molecule consists of a benzene ring substituted at the 1-position with an N-methylsulfonamide group and at the 3-position (meta) with an amino group.
-
Molecular Weight: 186.23 g/mol .[1]
-
LogP (Octanol/Water): ~0.5 – 0.9 (Moderately polar).[1]
-
Ionization (pKa):
Implication for HPLC: At neutral pH (pH 7), the molecule is largely neutral but susceptible to peak tailing due to interaction between the free amine and residual silanols on the silica support. Acidic conditions (pH < 3.0) are recommended to fully protonate the amine, ensuring it repels from positively charged protonated silanols (if any) or simply masking the interaction, while keeping the sulfonamide neutral.
Visualization: Ionization States & pH Strategy
Figure 1: Ionization states of 3-amino-N-methylbenzenesulfonamide relative to mobile phase pH.
Method Development Strategy
Column Selection[1]
-
Primary Choice: C18 (L1) with high surface area and dense bonding.[1]
-
Alternative: Polar-Embedded C18 (e.g., Waters SymmetryShield RP18).[1]
-
Use case: If the standard C18 shows poor retention due to the compound's polarity.
-
Mobile Phase Design
-
Buffer (Solvent A): 0.1% Phosphoric Acid (H₃PO₄) or 20 mM Potassium Phosphate (pH 2.5).[1]
-
Organic Modifier (Solvent B): Acetonitrile (ACN).[1]
-
Why: ACN provides sharper peaks and lower backpressure than Methanol for aromatic amines.[1]
-
Detection Wavelength[2][3][4]
-
Primary (Quantitation): 254 nm .[1]
-
The benzene ring provides a robust, interference-free signal at this universal wavelength.[1]
-
-
Secondary (Sensitivity): 210 nm .[1]
-
Higher sensitivity but susceptible to solvent cutoff noise.[1] Use only if LOD is insufficient at 254 nm.
-
Detailed Experimental Protocol
Reagents & Equipment[1]
-
Standard: 3-amino-N-methylbenzenesulfonamide Reference Standard (>98% purity).[1]
-
Solvents: HPLC Grade Acetonitrile, Milli-Q Water.[1]
-
Buffer Reagent: Orthophosphoric acid (85%) or Potassium Dihydrogen Phosphate (KH₂PO₄).[1]
-
System: HPLC with Quaternary Pump, Autosampler, Column Oven, and DAD/VWD Detector.
Chromatographic Conditions (Optimized)
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 3.5 µm or 5 µm (e.g., ZORBAX Eclipse Plus) |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water (pH ~2.[1]2) |
| Mobile Phase B | Acetonitrile (100%) |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30°C (Controls viscosity and retention reproducibility) |
| Injection Volume | 5 - 10 µL |
| Detection | UV @ 254 nm (Bandwidth 4 nm, Ref 360 nm) |
| Run Time | 15 minutes |
Gradient Program
A gradient is recommended to elute potential late-eluting synthetic impurities (e.g., disubstituted byproducts).[1]
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.00 | 95 | 5 | Equilibration |
| 2.00 | 95 | 5 | Isocratic Hold |
| 10.00 | 40 | 60 | Linear Ramp |
| 10.10 | 5 | 95 | Wash Step |
| 12.00 | 5 | 95 | Hold Wash |
| 12.10 | 95 | 5 | Re-equilibration |
| 15.00 | 95 | 5 | End of Run |
Sample Preparation
-
Stock Solution (1.0 mg/mL): Weigh 10 mg of standard into a 10 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.[1] Sonicate for 5 minutes.
-
Working Standard (50 µg/mL): Dilute 500 µL of Stock Solution into a 10 mL flask. Dilute to volume with Mobile Phase A (Initial conditions).
-
Note: Diluting in Mobile Phase A prevents "solvent shock" which can cause peak distortion for early eluting polar compounds.[1]
-
Method Development Workflow
The following flowchart illustrates the logical progression for optimizing this specific separation.
Figure 2: Decision tree for optimizing the HPLC method.
Method Validation Criteria (ICH Q2(R1))
To ensure the method is suitable for routine QC, the following validation parameters must be met:
-
Specificity: Inject the solvent blank. Ensure no interference at the retention time of the analyte (approx 4-6 min).
-
Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 25, 50, 75, 100, 125 µg/mL).
-
Precision (Repeatability): 6 replicate injections of the Working Standard.
-
Acceptance: %RSD of Peak Area < 2.0%.[1]
-
-
Accuracy (Recovery): Spike samples at 80%, 100%, and 120%.
-
Acceptance: Recovery between 98.0% - 102.0%.[1]
-
-
LOD/LOQ: Determine based on Signal-to-Noise (S/N) ratio.
-
LOD: S/N = 3[1]
-
LOQ: S/N = 10
-
Troubleshooting & Robustness
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Silanol interaction with amine.[1] | Ensure pH is < 3.[1]0. Use a "Base Deactivated" column.[1] Add 0.1% Triethylamine (TEA) if necessary (though modern columns rarely need this).[1] |
| Retention Time Drift | pH fluctuation or Temperature change.[1] | Use a column oven (30°C). Prepare buffer by weight, not volume, for pH precision. |
| High Backpressure | Salt precipitation.[1] | Ensure mixing of Buffer/ACN does not exceed solubility limits. Wash system with 90% Water / 10% ACN after use.[1] |
| Ghost Peaks | Contaminated Mobile Phase.[1] | Use HPLC-grade water.[1][2] Filter buffers through 0.22 µm filters. |
References
-
PubChem. (n.d.).[1][3][4][5] 3-amino-N-methylbenzenesulfonamide | C8H13N3O2S.[1] National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]
-
International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH Guidelines. Retrieved from [Link]
-
Dolan, J. W. (2010).[1][6] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.[1] Retrieved from [Link]
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Standard Text for Gradient Design).
Sources
- 1. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | C8H13N3O2S | CID 274142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 3-Amino-N-(1-methyl-2-pyrrolidinylidene)benzenesulfonamide | C11H15N3O2S | CID 39871087 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-amino-N,N-dimethylbenzene-1-sulfonamide | C8H12N2O2S | CID 235520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
Title: 3-amino-N-methylbenzenesulfonamide: A Versatile Pharmacophore for Kinase & Enzyme Inhibitor Synthesis
Application Note: 3-amino-N-methylbenzenesulfonamide in Medicinal Chemistry
CAS Number: 459434-40-3
Molecular Formula:
Introduction: The "Meta-Sulfonamide" Privilege
In the landscape of Fragment-Based Drug Discovery (FBDD), 3-amino-N-methylbenzenesulfonamide serves as a high-value building block. Its structural utility lies in its dual-functionality:
-
The Aniline Handle (Nucleophile): The primary amine at the meta position allows for facile attachment to core scaffolds (e.g., pyrimidines, quinolines, purines) via amide coupling or palladium-catalyzed cross-coupling.
-
The Sulfonamide Tail (H-Bonding/Solubility): The
-methylsulfonamide group acts as a robust hydrogen bond acceptor/donor motif. Unlike primary sulfonamides ( ), the -methyl substitution reduces the acidity of the sulfonamide nitrogen (improving metabolic stability) and increases lipophilicity slightly to aid membrane permeability, while retaining water solubility properties critical for oral bioavailability.
This compound is frequently employed in the synthesis of Type I and Type II Kinase Inhibitors (e.g., targeting VEGFR, CDK8, Bcr-Abl) and necroptosis inhibitors (targeting MLKL), where the sulfonamide moiety often extends into the solvent-exposed region of the ATP-binding pocket to improve selectivity.
Chemical Profile & Stability
| Property | Value | Notes |
| Appearance | Light brown to off-white solid | Oxidizes slowly in air; store under inert gas. |
| Solubility | DMSO, Methanol, DMF | Limited solubility in non-polar solvents (Hexanes). |
| pKa (Aniline) | ~3.5 - 4.2 | Electron-withdrawing sulfonamide lowers basicity compared to aniline. |
| pKa (Sulfonamide) | ~10 - 11 | The N-methyl group makes this proton less acidic than primary sulfonamides. |
| Storage | 2-8°C, Dry, Dark | Hygroscopic; keep desicated. |
Synthetic Protocols
The following protocols are designed for high-fidelity synthesis, minimizing side reactions common to electron-deficient anilines.
Protocol A: Amide Coupling (The "Scaffold Attachment")
Use Case: Attaching the building block to a carboxylic acid-functionalized heteroaryl core (e.g., for Kinase Inhibitors).
Mechanistic Insight: The electron-withdrawing effect of the meta-sulfonamide group reduces the nucleophilicity of the aniline nitrogen. Standard EDC/NHS couplings may be sluggish. HATU or Acid Chloride activation is recommended to drive conversion.
Materials:
-
Carboxylic Acid Core (1.0 equiv)
-
3-amino-N-methylbenzenesulfonamide (1.1 equiv)
-
HATU (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
DMF (Anhydrous)
Step-by-Step:
-
Activation: Dissolve the Carboxylic Acid Core in anhydrous DMF (0.1 M concentration) under nitrogen. Add DIPEA and stir for 5 minutes.
-
Coupling Agent: Add HATU in one portion. Stir for 10–15 minutes at Room Temperature (RT) to form the active ester.
-
Addition: Add 3-amino-N-methylbenzenesulfonamide.
-
Reaction: Stir at RT for 4–12 hours. Monitor by LC-MS.
-
Troubleshooting: If conversion is <50% after 4 hours, heat to 50°C.
-
-
Work-up: Dilute with EtOAc, wash with saturated
(2x), water (1x), and brine (1x). Dry over . -
Purification: Flash column chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Amination
Use Case: Creating C-N bonds with aryl/heteroaryl halides (e.g., 4-chloropyrimidines).
Mechanistic Insight: The sulfonamide group can poison Pd catalysts if not properly protected or if the catalyst loading is too low. Using a robust catalytic system like Pd2(dba)3/Xantphos is critical to overcome the deactivated nature of the aniline.
Materials:
-
Aryl Halide (e.g., 4-chloropyrimidine) (1.0 equiv)
-
3-amino-N-methylbenzenesulfonamide (1.2 equiv)
- (0.05 equiv)
-
Xantphos (0.10 equiv)
- (2.0 equiv)
-
1,4-Dioxane (degassed)
Step-by-Step:
-
Preparation: In a glovebox or under strict Argon flow, combine the Aryl Halide, Amine,
, Xantphos, and in a microwave vial. -
Solvent: Add degassed 1,4-Dioxane (0.2 M). Seal the vial.
-
Reaction: Heat to 100°C (oil bath) or 110°C (microwave) for 1–3 hours.
-
Monitoring: Check for consumption of the aryl halide by TLC/LC-MS.
-
Work-up: Filter through a Celite pad, eluting with EtOAc. Concentrate the filtrate.
-
Purification: Silica gel chromatography. Note: The product may be polar; use a DCM/MeOH gradient.
Strategic Application Workflow
The diagram below illustrates the "Divergent Synthesis" strategy, where this single building block is used to generate distinct classes of bioactive molecules.
Caption: Divergent synthesis workflow utilizing 3-amino-N-methylbenzenesulfonamide to access distinct kinase inhibitor classes.
Safety & Handling (SDS Summary)
-
Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[4] Potentially harmful if swallowed (H302).[4][5]
-
PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.
-
Spill Cleanup: Dampen with water to avoid dust generation, sweep up, and dispose of as hazardous organic waste.
-
Incompatibility: Strong oxidizing agents, acid chlorides (unless intended reaction), and acid anhydrides.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 78858, N-Methylbenzenesulfonamide (Analogous Structure Data). Retrieved from .
-
ChemNet (2024). Product Profile: 3-amino-N-methylbenzenesulfonamide (CAS 459434-40-3).[6] Retrieved from .
-
Santa Cruz Biotechnology. N-Methyl 3-Aminobenzenesulfonamide Product Data Sheet. Retrieved from .
-
Mao, L., et al. (2011). A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole.[7] Synlett, 2011(01), 129-133. (Protocol adaptation for amide coupling). Retrieved from .
-
Google Patents. Methods for inhibiting necroptosis (MLKL Inhibitors utilizing the 3-amino-N-methylbenzenesulfonamide scaffold). US20170114025A1. Retrieved from .
Sources
- 1. 459434-40-3|3-Amino-N-methylbenzenesulfonamide|BLD Pharm [bldpharm.com]
- 2. N-methyl 3-Aminobenzenesulfonamide 95% | CAS: 459434-40-3 | AChemBlock [achemblock.com]
- 3. 3-amino-N-methylbenzenesulfonamide | 459434-40-3 [chemnet.com]
- 4. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. 3asenrise.com [3asenrise.com]
- 7. A Convenient Synthesis of Amino Acid Arylamides Utilizing Methanesulfonyl Chloride and N-Methylimidazole [organic-chemistry.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3-amino-N-methylbenzenesulfonamide
Introduction
3-amino-N-methylbenzenesulfonamide is a key intermediate in the synthesis of various pharmaceuticals and dyestuffs. Its structural motif is present in a range of biologically active molecules, making its efficient and scalable production a topic of significant interest to researchers, scientists, and drug development professionals. This document provides a comprehensive guide to the large-scale synthesis of 3-amino-N-methylbenzenesulfonamide, detailing the underlying chemical principles, step-by-step protocols, and critical safety considerations. The presented methodologies are designed to be robust, scalable, and self-validating, ensuring high yield and purity of the final product.
Synthetic Strategy Overview
The most common and industrially viable route for the synthesis of 3-amino-N-methylbenzenesulfonamide involves a two-step process. This strategy begins with the preparation of a key intermediate, 3-nitro-N-methylbenzenesulfonamide, followed by the reduction of the nitro group to the desired amine.
Figure 1: Overall synthetic workflow for 3-amino-N-methylbenzenesulfonamide.
This approach is favored for its reliance on readily available starting materials and its amenability to large-scale production. The following sections provide detailed protocols and mechanistic insights for each stage of this synthesis.
Part 1: Synthesis of 3-nitro-N-methylbenzenesulfonamide
This initial phase of the synthesis is broken down into two critical steps: the formation of 3-nitrobenzenesulfonyl chloride and its subsequent reaction with methylamine.
Step 1.1: Synthesis of 3-nitrobenzenesulfonyl chloride
The synthesis of 3-nitrobenzenesulfonyl chloride is achieved through the electrophilic aromatic substitution of nitrobenzene with chlorosulfonic acid.[1][2] This reaction proceeds via the attack of the sulfonium ion (SO2Cl+) on the meta-position of the nitrobenzene ring, which is deactivated and meta-directing.
Reaction:
C₆H₅NO₂ + 2HSO₃Cl → 3-O₂NC₆H₄SO₂Cl + H₂SO₄ + HCl
Protocol for Large-Scale Synthesis of 3-nitrobenzenesulfonyl chloride:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| Nitrobenzene | 123.11 | 123.1 | 1.0 |
| Chlorosulfonic acid | 116.52 | 521.0 | 4.47 |
| Thionyl chloride | 118.97 | 110.0 | 0.92 |
| Ice | - | As needed | - |
| Water | 18.02 | As needed | - |
| Sodium Bicarbonate | 84.01 | As needed | - |
Equipment:
-
Large-scale glass-lined reactor with overhead stirring, heating/cooling jacket, and a reflux condenser.
-
Addition funnel.
-
Quenching vessel containing ice-water.
-
Filtration unit (e.g., Nutsche filter-dryer).
-
Drying oven.
Procedure:
-
Charging the Reactor: Charge the reactor with chlorosulfonic acid (521.0 kg).
-
Addition of Nitrobenzene: Slowly add nitrobenzene (123.1 kg) to the chlorosulfonic acid over 4 hours, maintaining the temperature at 112 °C.[3]
-
Reaction: Stir the mixture at 112 °C for an additional 4 hours.[3]
-
Cooling and Addition of Thionyl Chloride: Cool the reaction mixture to 70 °C and add thionyl chloride (110.0 kg) over 2 hours.[3]
-
Completion of Reaction: Stir the mixture at 70 °C until the evolution of gas ceases.[3]
-
Quenching: Cool the reaction mixture to 5 °C and slowly discharge it into a quenching vessel containing a vigorously stirred mixture of ice and water.[3]
-
Isolation: Filter the precipitated 3-nitrobenzenesulfonyl chloride.
-
Washing: Wash the solid product with water and then with a dilute solution of sodium bicarbonate to neutralize any remaining acid.[3]
-
Drying: Dry the product in a vacuum oven at a temperature not exceeding 50 °C.
Expected Yield: ~96%[3]
Safety Precautions:
-
Corrosive Materials: 3-Nitrobenzenesulfonyl chloride, chlorosulfonic acid, and thionyl chloride are highly corrosive and react violently with water.[4][5][6] Handle these reagents in a well-ventilated area, preferably in a closed system, and wear appropriate personal protective equipment (PPE), including acid-resistant gloves, clothing, and face protection.[4][5]
-
Toxic Fumes: The reaction evolves toxic gases (HCl and SO₂). Ensure the reactor is equipped with a scrubber to neutralize these fumes.
-
Exothermic Reaction: The addition of nitrobenzene to chlorosulfonic acid is exothermic. Maintain strict temperature control to prevent runaway reactions.
Step 1.2: Synthesis of 3-nitro-N-methylbenzenesulfonamide
This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by methylamine.
Reaction:
3-O₂NC₆H₄SO₂Cl + CH₃NH₂ → 3-O₂NC₆H₄SO₂NHCH₃ + HCl
Protocol for Large-Scale Synthesis of 3-nitro-N-methylbenzenesulfonamide:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-Nitrobenzenesulfonyl chloride | 221.62 | 221.6 | 1.0 |
| Methylamine (40% in water) | 31.06 | 85.4 | 1.1 |
| Dichloromethane | 84.93 | 1200 L | - |
| Water | 18.02 | As needed | - |
Equipment:
-
Large-scale glass-lined reactor with overhead stirring and cooling jacket.
-
Addition funnel.
-
Separatory funnel or liquid-liquid extraction unit.
-
Rotary evaporator or other solvent removal system.
Procedure:
-
Dissolving the Starting Material: Dissolve 3-nitrobenzenesulfonyl chloride (221.6 kg) in dichloromethane (1200 L) in the reactor.[7]
-
Addition of Methylamine: Cool the solution to 0-5 °C. Slowly add an aqueous solution of methylamine (40%, 85.4 kg) via an addition funnel, maintaining the temperature below 10 °C.[7]
-
Reaction: Stir the reaction mixture at room temperature for 30 minutes.[7]
-
Work-up: Wash the reaction mixture with water to remove methylamine hydrochloride and any unreacted methylamine.[7]
-
Isolation: Separate the organic layer and remove the dichloromethane under reduced pressure to obtain the crude 3-nitro-N-methylbenzenesulfonamide.[7]
Safety Precautions:
-
Methylamine: Methylamine is a flammable and corrosive gas/liquid.[8][9][10][11] Handle in a well-ventilated area and avoid ignition sources.[9][11] Wear appropriate PPE to prevent skin and eye contact.[8][11]
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Use in a well-ventilated area or a closed system.
Part 2: Synthesis of 3-amino-N-methylbenzenesulfonamide
The final step is the reduction of the nitro group of 3-nitro-N-methylbenzenesulfonamide to an amine. Catalytic hydrogenation is the preferred method for large-scale production due to its high efficiency and cleaner reaction profile.[12][13]
Figure 2: Key components in the catalytic hydrogenation of 3-nitro-N-methylbenzenesulfonamide.
Protocol for Large-Scale Catalytic Hydrogenation:
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-Nitro-N-methylbenzenesulfonamide | 216.22 | 216.2 | 1.0 |
| Raney Nickel (or 5% Pd/C) | - | 10-20 | - |
| Methanol | 32.04 | 1000 L | - |
| Hydrogen Gas | 2.02 | As needed | - |
Equipment:
-
High-pressure hydrogenation reactor (autoclave) with a stirrer, heating/cooling jacket, and gas inlet.
-
Catalyst filtration system.
-
Crystallization vessel.
-
Centrifuge or filtration unit.
-
Drying oven.
Procedure:
-
Charging the Reactor: Charge the autoclave with 3-nitro-N-methylbenzenesulfonamide (216.2 kg), methanol (1000 L), and the catalyst (e.g., Raney Nickel, 10-20 kg).
-
Inerting: Flush the reactor with nitrogen to remove any air.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 4-5 bar and heat to 70 °C.[14] Maintain these conditions with continuous stirring until the theoretical amount of hydrogen is consumed.
-
Completion and Catalyst Removal: After the reaction is complete, cool the reactor, vent the excess hydrogen, and flush with nitrogen. Filter the reaction mixture to remove the catalyst.
-
Crystallization: Concentrate the filtrate by distilling off a portion of the methanol. Cool the concentrated solution to induce crystallization of the product.[2]
-
Isolation and Drying: Isolate the crystals by filtration or centrifugation and dry them in a vacuum oven.
Expected Yield: >95%
Alternative Reduction Method: Iron in Acidic Media
For situations where high-pressure hydrogenation is not feasible, reduction with iron in an acidic medium is a viable alternative.[12]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (kg) | Moles (kmol) |
| 3-Nitro-N-methylbenzenesulfonamide | 216.22 | 216.2 | 1.0 |
| Iron powder | 55.85 | 167.5 | 3.0 |
| Acetic Acid | 60.05 | As needed | - |
| Water | 18.02 | As needed | - |
Procedure:
-
Suspension: Suspend 3-nitro-N-methylbenzenesulfonamide (216.2 kg) in water.
-
Addition of Reagents: Add iron powder (167.5 kg) and a catalytic amount of acetic acid.
-
Reaction: Heat the mixture to 80-90 °C with vigorous stirring for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Work-up: While hot, filter the reaction mixture to remove iron oxides.
-
Crystallization: Cool the filtrate to induce crystallization of the product.
-
Isolation and Drying: Isolate the crystals by filtration and dry.
Part 3: Quality Control and Analytical Methods
To ensure the purity and identity of the synthesized 3-amino-N-methylbenzenesulfonamide, the following analytical techniques are recommended:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product and to monitor the progress of the reactions.[15][16][17] A reversed-phase C18 column with a mobile phase of acetonitrile and water (with or without a modifier like formic acid or trifluoroacetic acid) is typically used.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify any volatile impurities.[15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the final product. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the amino group protons, and the N-methyl protons.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule. Key absorptions would include those for the N-H stretches of the amino and sulfonamide groups, the S=O stretches of the sulfonamide, and the aromatic C-H and C=C bonds.
-
Melting Point: To assess the purity of the crystalline product.
Part 4: Purification of 3-amino-N-methylbenzenesulfonamide
For pharmaceutical applications, high purity of the final product is essential. Recrystallization is a common and effective method for purifying solid organic compounds.[18][19][20][21]
Recrystallization Protocol:
-
Solvent Selection: Choose a suitable solvent or solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for recrystallization of amino compounds include ethanol, methanol, isopropanol, and water, or mixtures thereof.
-
Dissolution: Dissolve the crude 3-amino-N-methylbenzenesulfonamide in the minimum amount of the chosen hot solvent.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated carbon and heat for a short period.
-
Hot Filtration: If activated carbon was used, or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven.
Conclusion
The large-scale synthesis of 3-amino-N-methylbenzenesulfonamide can be achieved efficiently and with high yield through a well-defined two-step process involving the formation and subsequent reduction of 3-nitro-N-methylbenzenesulfonamide. Careful control of reaction conditions, adherence to safety protocols, and implementation of robust analytical and purification methods are paramount to ensuring the successful and safe production of this important chemical intermediate. The protocols outlined in this document provide a solid foundation for researchers, scientists, and drug development professionals to scale up the synthesis of 3-amino-N-methylbenzenesulfonamide for their specific applications.
References
-
PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from [Link]
-
Davies, T. Q., Hall, A., & Willis, M. C. (2017). One-Pot, Three-Component Sulfonimidamide Synthesis Exploiting the Sulfinylamine Reagent N-Sulfinyltritylamine, TrNSO. Angewandte Chemie International Edition, 56(47), 14937–14941. [Link]
- van de Moesdijk, A. A., et al. (1998). Process for the catalytic hydrogenation of aromatic nitro compounds.
- Henkel, K., et al. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. U.S.
-
Ma, X., et al. (2019). One-Pot Synthesis of Triazolobenzodiazepines Through Decarboxylative [3 + 2] Cycloaddition of Nonstabilized Azomethine Ylides and Cu-Free Click Reactions. Molecules, 24(3), 604. [Link]
-
Gemoets, H. P. L., et al. (2016). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. Organic Letters, 18(8), 1848–1851. [Link]
- Marvel, C. S., & Jenkins, R. L. (1941). Methylamine Hydrochloride. Organic Syntheses, 1, 347.
- Ajinomoto Co., Inc. (1992). Method for crystallization of amino acids. U.S.
- Carl ROTH GmbH + Co. KG. (2020).
- Fisher Scientific. (2025). Safety Data Sheet: 3-Nitrobenzenesulfonyl chloride.
- New Jersey Department of Health. (2010). Hazard Summary: Methylamine.
- Gelder, E. A. (2005).
- Agency for Toxic Substances and Disease Registry. (1995). Toxicological Profile for Benzidine.
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
- TCI Chemicals. (2018). Safety Data Sheet: 3-Nitrobenzenesulfonyl Chloride.
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
ResearchGate. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? Retrieved from [Link]
- Airgas. (2025).
-
PDBj. (2008). Purification, crystallization and preliminary X-ray diffraction analysis of ThiM from Staphylococcus aureus. Retrieved from [Link]
- Google Patents. (2015). Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide. CN104356022A.
- Spadoni, G., et al. (2019).
- Frontiers in Chemistry. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
- Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS.
- U.S. Pharmacopeia. (n.d.). Amino acid analysis.
-
Physics Forums. (2005). Methyl amine w/ a sulfonyl chloride. Retrieved from [Link]
- SIAD S.p.A. (2023).
- Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS.
- ResearchGate. (2004).
- PubMed Central. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
-
Cyclo Pharma Chem. (n.d.). 3-nitrobenzenesulfonyl Chloride. Retrieved from [Link]
- PubMed. (2016). Three-minute method for amino acid analysis by UHPLC and high-resolution quadrupole orbitrap mass spectrometry.
- PubMed Central. (2009).
- Almac. (n.d.).
- University of California, Irvine. (n.d.).
- ResearchGate. (2012).
- MDPI. (2023).
- PubMed. (1993).
- Google Patents. (2022).
- Google Patents. (1969). Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl)
- ACS Figshare. (2008). Collection - Rapid Synthesis of 3-Amino-imidazopyridines by a Microwave-Assisted Four-Component Coupling in One Pot - The Journal of Organic Chemistry.
- Agilent. (n.d.). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids.
- ResearchGate. (2012). Method development for amino acid analysis.
- PubMed Central. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents.
Sources
- 1. US5436370A - Process for the preparation of 3-nitrobenzenesulfonyl chloride - Google Patents [patents.google.com]
- 2. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 3. prepchem.com [prepchem.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. aozunasia.com [aozunasia.com]
- 7. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 8. carlroth.com [carlroth.com]
- 9. nj.gov [nj.gov]
- 10. airgas.com [airgas.com]
- 11. ipo.rutgers.edu [ipo.rutgers.edu]
- 12. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 13. air.unimi.it [air.unimi.it]
- 14. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 15. atsdr.cdc.gov [atsdr.cdc.gov]
- 16. agilent.com [agilent.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Purification, crystallization and preliminary X-ray diffraction analysis of ThiM from Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Rapid purification of the Aeromonas proteolytica aminopeptidase: crystallization and preliminary X-ray data - PubMed [pubmed.ncbi.nlm.nih.gov]
preparing stock solutions of 3-amino-N-methylbenzenesulfonamide
Application Note: Preparation and Handling of 3-Amino-N-methylbenzenesulfonamide Stock Solutions
Abstract & Scope
This technical guide provides a standardized protocol for the preparation, storage, and handling of 3-amino-N-methylbenzenesulfonamide (CAS 459434-40-3) stock solutions.[1][2] As a meta-substituted aniline derivative possessing a sulfonamide moiety, this compound exhibits amphoteric solubility characteristics that require precise solvent selection to prevent precipitation during biological assays.[1] This document details the physicochemical basis for solvent choice, step-by-step solvation protocols, and quality control measures to ensure experimental reproducibility.
Physicochemical Profile
Understanding the molecular properties is the first step to successful solution preparation. The compound contains a basic primary amine (aniline) and a weakly acidic sulfonamide nitrogen (N-methyl substituted).
| Property | Data | Relevance to Solvation |
| Chemical Name | 3-Amino-N-methylbenzenesulfonamide | Target Analyte |
| CAS Number | 459434-40-3 | Identity Verification |
| Molecular Weight | 186.23 g/mol | Molarity Calculations |
| Formula | C₇H₁₀N₂O₂S | Elemental Composition |
| Appearance | Off-white to pale yellow solid | Visual QC (Reject if dark brown) |
| Solubility (DMSO) | High (>50 mg/mL) | Recommended for Primary Stock |
| Solubility (Water) | Low / pH-dependent | Risk of precipitation in neutral buffers |
| pKa (Predicted) | ~4.0 (Aniline), ~11.0 (Sulfonamide) | Stable in neutral pH; soluble in strong acid/base |
Critical Reagents & Equipment
-
Compound: 3-Amino-N-methylbenzenesulfonamide (≥98% purity).[1][3]
-
Primary Solvent: Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% (Sigma-Aldrich or equivalent).
-
Why: DMSO disrupts intermolecular hydrogen bonding more effectively than alcohols for this class of compounds, preventing "micro-precipitation" upon freezing.
-
-
Secondary Solvent (Optional): Ethanol (Absolute) or Acetone (HPLC Grade).
-
Vessels: Amber glass vials (borosilicate) with PTFE-lined caps.[1][2]
-
Filtration: 0.22 µm PTFE or Nylon syringe filters (Do not use Cellulose Acetate with DMSO).
Protocol 1: Preparation of Primary Stock Solution (50 mM)
Target Concentration: 50 mM in DMSO Volume: 10 mL
Scientific Rationale: A 50 mM stock allows for high-dilution factors (1:1000) to achieve working concentrations (e.g., 50 µM) while keeping the final DMSO concentration <0.1%, minimizing solvent toxicity in cell assays.
Step-by-Step Procedure:
-
Weighing: Accurately weigh 93.1 mg of 3-amino-N-methylbenzenesulfonamide into a tared 20 mL amber glass vial.
-
Initial Solvation: Add approximately 8 mL of Anhydrous DMSO.
-
Mixing: Vortex vigorously for 30–60 seconds. If particulate matter remains, sonicate in a water bath at room temperature (25°C) for 5 minutes.
-
Note: Avoid heating above 40°C to prevent thermal degradation of the sulfonamide bond.
-
-
Volume Adjustment: Transfer the solution to a 10 mL volumetric flask (or use a calibrated positive-displacement pipette) and adjust the final volume to exactly 10.0 mL with DMSO.
-
Homogenization: Invert the container 10 times to ensure uniformity.
-
Aliquot & Store: Dispense into 500 µL aliquots in cryovials. Flush with nitrogen gas (optional) to prevent oxidation of the aniline group. Store at -20°C.
Protocol 2: Preparation of Aqueous Working Solutions
Challenge: Diluting hydrophobic stocks into aqueous buffers often causes rapid precipitation. Solution: Use the "Intermediate Dilution" method.
Workflow Diagram (Logic Flow):
Caption: Step-wise dilution strategy to minimize osmotic shock and precipitation of the hydrophobic solute.
Procedure:
-
Thaw: Thaw the DMSO stock at room temperature. Vortex to ensure homogeneity.
-
Intermediate Step: Prepare a 10x concentrated solution.
-
Example: To make 10 mL of 100 µM working solution, first make 1 mL of 1 mM intermediate.
-
Mix 20 µL of 50 mM Stock + 980 µL of Buffer/Media.
-
Observation: This solution may be slightly cloudy. This is acceptable for the intermediate step.
-
-
Final Dilution: Dilute the Intermediate 1:10 into the final assay buffer.
-
Mix 1 mL of Intermediate + 9 mL of Buffer.
-
Result: 100 µM final concentration with 0.2% DMSO.
-
-
Validation: Inspect against a light source. The solution must be crystal clear. If a precipitate forms, lower the concentration or switch to a buffer with a different pH (avoiding the pKa of ~4 and ~11 where solubility is lowest).
Quality Control & Validation
To ensure the "Trustworthiness" of your data, every new batch of stock solution should undergo a basic QC check.
Method A: UV-Vis Absorbance Check [1]
-
Dilute stock to 50 µM in Methanol.
-
Measure Absorbance at
(typically ~250-270 nm for aniline derivatives). -
Compare against a reference standard or previous batch. A deviation of >5% indicates degradation or weighing error.
Method B: LC-MS Verification (High Stringency)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).[1]
-
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient).
-
Detection: MS (ESI+) looking for [M+H]+ = 187.23 m/z.
-
Acceptance Criteria: Single peak >98% area; correct mass.
Storage & Stability Guidelines
| Condition | Stability Estimate | Recommendation |
| Room Temp (Solid) | >2 Years | Store in desiccator, protected from light.[1][2] |
| DMSO Stock (-20°C) | 6 Months | Avoid repeated freeze-thaw cycles (>5).[1][2] |
| DMSO Stock (4°C) | 1 Month | Prone to moisture absorption (DMSO is hygroscopic). |
| Aqueous Working Soln | <24 Hours | Prepare fresh daily. Hydrolysis risk is low, but precipitation risk is high. |
Safety Note (MSDS Summary):
-
Hazards: Irritant (Skin/Eye/Respiratory). Potential sulfonamide allergy trigger.
-
Handling: Wear nitrile gloves and safety glasses. Handle powder in a fume hood to avoid inhalation.
-
Disposal: Dispose of as hazardous chemical waste (halogenated/organic solvent stream).
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10174485, 3-Amino-N-methylbenzenesulfonamide.[1] Retrieved from .
-
Gaylord Chemical Company. Dimethyl Sulfoxide (DMSO) Solubility Data & Application Notes. Bulletin 102. Retrieved from .
-
USDA Food Safety and Inspection Service. CLG-SUL4.01 - Quantitation and Confirmation of Sulfonamides by Liquid Chromatography.[1][2] Retrieved from .
-
Sigma-Aldrich. Product Specification: 3-Aminobenzenesulfonamide derivatives.[1][2] Retrieved from .[1]
-
BenchChem. Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. Retrieved from .
Sources
Application Note: Quantitative Analysis of 3-amino-N-methylbenzenesulfonamide and its Major Metabolites in Human Plasma and Urine by LC-MS/MS
Abstract
This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of 3-amino-N-methylbenzenesulfonamide and its putative metabolites in human plasma and urine. The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for drug metabolism and pharmacokinetic (DMPK) studies. The method demonstrates high selectivity, accuracy, and precision, meeting the rigorous standards for bioanalytical method validation.
Introduction
3-amino-N-methylbenzenesulfonamide is a sulfonamide-containing compound of interest in pharmaceutical development. Understanding its metabolic fate is crucial for evaluating its efficacy and safety profile. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for the bioanalysis of small-molecule drugs and their metabolites due to its high sensitivity, selectivity, and speed. This application note provides a detailed protocol for the analysis of 3-amino-N-methylbenzenesulfonamide and its anticipated metabolites in biological matrices, a critical step in the drug discovery and development process.[1]
Sulfonamides typically undergo extensive metabolism in the body, primarily through Phase I and Phase II biotransformation reactions.[2][3] Phase I reactions often involve oxidation, while Phase II reactions include acetylation and glucuronidation, which increase the water solubility of the compound to facilitate excretion. The primary metabolic pathways for sulfonamides involve N-acetylation and oxidation.[1][4] Based on the structure of 3-amino-N-methylbenzenesulfonamide, the likely major metabolites are the N-acetylated product at the aromatic amino group, hydroxylated derivatives of the parent compound and the N-acetylated metabolite, and glucuronide conjugates.
This guide is intended for researchers, scientists, and drug development professionals involved in bioanalysis and DMPK studies.
Predicted Metabolic Pathways
The metabolism of 3-amino-N-methylbenzenesulfonamide is predicted to follow established pathways for sulfonamides and aromatic amines. The primary transformations are expected to be N-acetylation of the aromatic amine and hydroxylation of the aromatic ring. These metabolites can then undergo further conjugation, such as glucuronidation.
Figure 1: Predicted metabolic pathway of 3-amino-N-methylbenzenesulfonamide.
Experimental
Materials and Reagents
-
3-amino-N-methylbenzenesulfonamide (Reference Standard)
-
Internal Standard (IS): A structurally similar stable isotope-labeled compound is recommended. For this example, we will use 3-amino-N-methylbenzenesulfonamide-d3.
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Ultrapure water
-
Human plasma (with K2EDTA as anticoagulant)
-
Human urine
Sample Preparation
The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analytes of interest.[5] For plasma samples, protein precipitation is a rapid and effective method. For urine, a "dilute-and-shoot" approach is often sufficient after an initial centrifugation step to remove particulates.[6][7]
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.[8]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
Centrifuge the urine sample at 4,000 rpm for 5 minutes to pellet any cellular debris.
-
To 50 µL of the supernatant, add 10 µL of the internal standard working solution.
-
Add 440 µL of the initial mobile phase.
-
Vortex to mix.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Figure 2: Workflow for plasma and urine sample preparation.
LC-MS/MS Method
The chromatographic separation and mass spectrometric detection parameters should be optimized to achieve the best sensitivity and resolution for the parent compound and its metabolites.[9][10]
| Parameter | Condition |
| LC System | High-performance or Ultra-high-performance LC system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | See Table 2 |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 1: Liquid Chromatography Conditions
| Time (min) | %B |
| 0.0 | 5 |
| 0.5 | 5 |
| 4.0 | 95 |
| 5.0 | 95 |
| 5.1 | 5 |
| 6.0 | 5 |
Table 2: Gradient Elution Program
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Source Temp. | 550°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | Medium |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Table 3: Mass Spectrometry Conditions
The MRM transitions for the parent compound and its putative metabolites should be optimized by infusing individual standard solutions. The most intense and specific precursor-to-product ion transitions are selected for quantification and confirmation.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-amino-N-methylbenzenesulfonamide | 187.1 | 92.1 | 25 |
| 3-amino-N-methylbenzenesulfonamide-d3 (IS) | 190.1 | 95.1 | 25 |
| N-acetyl Metabolite | 229.1 | 134.1 | 20 |
| Hydroxylated Parent | 203.1 | 108.1 | 28 |
| Hydroxylated N-acetyl Metabolite | 245.1 | 150.1 | 22 |
Table 4: Optimized MRM Transitions
Method Validation
The bioanalytical method should be validated according to the FDA's Guidance for Industry on Bioanalytical Method Validation. The validation should assess selectivity, accuracy, precision, recovery, calibration curve, sensitivity, and stability.
Selectivity
Selectivity is assessed by analyzing blank matrix samples from at least six different sources to ensure no significant interferences are observed at the retention times of the analytes and the internal standard.
Calibration Curve and Linearity
Calibration curves are constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Accuracy and Precision
Accuracy and precision are evaluated by analyzing quality control (QC) samples at low, medium, and high concentrations in at least five replicates. The accuracy should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (coefficient of variation, %CV) should be ≤15% (≤20% for the LLOQ).
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| LLOQ | 1.0 | 0.95 | -5.0 | 8.2 |
| Low | 3.0 | 3.10 | +3.3 | 6.5 |
| Mid | 50 | 48.5 | -3.0 | 4.1 |
| High | 400 | 408.0 | +2.0 | 3.5 |
Table 5: Illustrative Accuracy and Precision Data for 3-amino-N-methylbenzenesulfonamide in Plasma
Matrix Effect and Recovery
The matrix effect is assessed by comparing the peak response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. Recovery is determined by comparing the peak response of a pre-extraction spiked sample to that of a post-extraction spiked sample.
Stability
The stability of the analytes in the biological matrix is evaluated under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -80°C.
Conclusion
This application note details a selective, sensitive, and robust LC-MS/MS method for the quantification of 3-amino-N-methylbenzenesulfonamide and its major metabolites in human plasma and urine. The provided protocols for sample preparation and LC-MS/MS analysis, along with the guidelines for method validation, offer a comprehensive framework for researchers in the field of drug metabolism and pharmacokinetics. This method is well-suited for supporting preclinical and clinical studies, providing reliable data for the assessment of drug candidates.
References
Sources
- 1. Differences in metabolism of sulfonamides predisposing to idiosyncratic toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. openaccesspub.org [openaccesspub.org]
- 4. acpjournals.org [acpjournals.org]
- 5. shopshimadzu.com [shopshimadzu.com]
- 6. researchgate.net [researchgate.net]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
- 9. jfda-online.com [jfda-online.com]
- 10. A Validated LC–MS/MS Method for the Determination of Sulindac and Its Metabolite Su-EP‑C in Human Plasma and Their Pharmacokinetic Application in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Quality Single Crystal Growth of 3-amino-N-methylbenzenesulfonamide for X-ray Diffraction
Introduction & Scientific Context
3-amino-N-methylbenzenesulfonamide (C₇H₁₀N₂O₂S) represents a critical scaffold in medicinal chemistry, particularly as a fragment for carbonic anhydrase inhibitors and as a precursor for azo-dye synthesis.[1][2] Obtaining high-quality single crystals of this molecule is essential for determining its precise tautomeric state, hydrogen-bonding network, and polymorph stability—factors that directly influence its bioavailability and binding affinity.[1][2]
This guide moves beyond generic "cookbooks" to provide a mechanism-based approach. The crystallization of sulfonamides is governed by the competition between strong intermolecular hydrogen bonds (N-H[3]···O=S) and solvent-solute interactions.[1][2] Successful crystal growth requires manipulating this equilibrium to favor ordered nucleation over amorphous precipitation.[1][2]
Physicochemical Profile
Understanding the molecule is the first step to crystallization.
| Property | Value / Characteristic | Implication for Crystallization |
| Molecular Weight | 186.23 g/mol | Small molecule; fast diffusion rates.[1][2] |
| H-Bond Donors | 2 (Aniline -NH₂, Sulfonamide -NH-) | High propensity for aggregation; requires polar protic solvents to solubilize.[1][2] |
| H-Bond Acceptors | 3 (Sulfonyl oxygens, Aniline N) | Strong acceptor capability drives lattice formation.[1][2] |
| Solubility Profile | High: DMSO, DMF, Methanol, EthanolModerate: Acetone, Ethyl AcetateLow: Water, Toluene, Hexane, Diethyl Ether | Ideal for solvent/anti-solvent techniques. |
| pKa | Aniline ~4.0 (Base); Sulfonamide ~10.0 (Acid) | Amphoteric nature; pH sensitivity can be exploited.[1][2] |
Pre-Crystallization Workflow: The "Line-of-Vials" Validation
Before attempting crystal growth, you must validate the solubility landscape.[1][4] This self-validating step prevents wasted material on doomed experiments.[1][2]
Protocol:
-
Weigh 5 mg of 3-amino-N-methylbenzenesulfonamide into 5 separate HPLC vials.
-
Add 100 µL of the following solvents sequentially:
-
Observation:
Primary Crystallization Protocols
Method A: Slow Evaporation (The Thermodynamic Standard)
Best for: Obtaining stable polymorphs when ample material is available.
Mechanism: As the solvent evaporates, the concentration of the solute gradually increases until it surpasses the metastable limit, inducing nucleation. Using a solvent with a moderate boiling point (like Ethanol) allows the molecules sufficient time to orient into the lowest energy lattice configuration.[1]
Step-by-Step Protocol:
-
Dissolution: Dissolve 20 mg of the compound in 1.5 mL of absolute Ethanol (or Methanol) in a clean 4 mL scintillation vial. Sonicate if necessary to ensure complete dissolution.[1][2]
-
Filtration: Filter the solution through a 0.22 µm PTFE syringe filter into a fresh, dust-free vial. Critical: Dust particles act as heterogenous nucleation sites, causing micro-crystalline showers rather than single crystals.[1][2]
-
Vessel Prep: Cover the vial with Parafilm. Pierce 3-5 small holes in the film using a 25G needle.[1][2]
-
Incubation: Place the vial in a vibration-free environment at constant temperature (20°C).
-
Harvesting: Monitor daily. Crystals should appear within 2-7 days.[1][2]
Method B: Vapor Diffusion (Sitting Drop)
Best for: Small quantities (<5 mg) and screening multiple conditions.
Mechanism: A droplet containing the solute in a good solvent sits in a sealed chamber with a reservoir of anti-solvent. The volatile good solvent diffuses into the anti-solvent (or vice versa), slowly increasing supersaturation without physical disturbance.
Step-by-Step Protocol:
-
Reservoir: Fill the reservoir of a Cryschem plate (or similar) with 500 µL of Toluene (Anti-solvent).[1][2]
-
Drop: In the sitting drop well, place 2 µL of a saturated solution of the compound in Methanol.
-
Seal: Immediately seal the well with crystal clear tape.[1][2]
-
Dynamics: Methanol (volatile) will slowly diffuse into the Toluene reservoir, or Toluene vapor will diffuse into the drop, lowering the solubility of the sulfonamide and driving crystallization.
Method C: Solvent Layering (Liquid Diffusion)
Best for: X-ray quality crystals of intermediate solubility.
Mechanism: A layer of low-density solvent (anti-solvent) is carefully placed over a high-density solution (good solvent).[1][2] Crystallization occurs at the interface where the solvents slowly mix.[2]
Step-by-Step Protocol:
-
Base Layer: Dissolve 10 mg of compound in 0.5 mL of DMSO or DMF (high density) in a narrow test tube (5 mm diameter).
-
Top Layer: Carefully pipette 1.0 mL of Ethanol or Isopropanol (lower density) down the side of the tube. Do not mix.
-
Incubation: Seal the tube and leave undisturbed for 1-2 weeks. Crystals will grow at the interface.[1][2]
Visualization of Experimental Logic
The following diagram illustrates the decision matrix for selecting the optimal crystallization technique based on your initial solubility results.
Figure 1: Decision matrix for selecting the optimal crystallization strategy based on solubility behavior.
X-Ray Analysis Preparation
Once crystals are obtained, handling is critical to maintain lattice integrity.[1][2]
-
Mounting: Select a crystal with sharp edges and no visible cracks under a polarizing microscope.[1][2]
-
Cryoprotection: If collecting data at 100 K (standard), the crystal must be cryoprotected to prevent ice formation.[1][2]
-
Data Collection Strategy:
Troubleshooting Guide
| Issue | Diagnosis | Corrective Action |
| Micro-crystals / Powder | Nucleation rate too high (Supersaturation reached too fast). | 1. Dilute the starting solution by 50%.2. Reduce evaporation rate (fewer holes in Parafilm).3. Switch to Vapor Diffusion.[1][2] |
| Oiling Out | Phase separation occurred before crystallization. | 1.[1][2] Lower the temperature (4°C).2. Change the solvent system (e.g., switch from MeOH to Acetonitrile). |
| Twinning | Crystal domains growing together.[1][2] | 1. Use a slower growth method (Layering).2.[1][2] Avoid physical disturbance during growth.[1][2] |
| No Crystals | Solution is undersaturated. | 1. Allow more evaporation.2.[1][2] Move to a colder environment (Fridge). |
References
-
PubChem. 3-amino-N-methylbenzenesulfonamide (Compound). National Library of Medicine.[1][2] Accessed Jan 30, 2026.[1][2] [Link][1]
-
KU Leuven X-ray Core. How to crystallize your sample. KU Leuven.[1][2] Accessed Jan 30, 2026.[1][2] [Link]
-
Mondal, S. et al. X-Ray Crystallography, Hirshfeld Surface Analysis, and Molecular Docking Studies of Sulfonamide Derivatives. ResearchGate. Accessed Jan 30, 2026.[1][2] [Link]
-
IUCr. Synthesis and crystallization of sulfonamide derivatives. International Union of Crystallography.[1][2] Accessed Jan 30, 2026.[1][2] [Link]
Sources
- 1. 3-Amino-4-methylbenzenesulfonamide | C7H10N2O2S | CID 235510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. How to crystallize your sample — X-ray Core [chem.kuleuven.be]
- 5. Synthesis and crystal structure of N-(5-acetyl-4-methylpyrimidin-2-yl)benzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
3-amino-N-methylbenzenesulfonamide purification by recrystallization
Technical Support Center: Purification of 3-Amino-N-methylbenzenesulfonamide
Executive Summary
You are likely working with 3-amino-N-methylbenzenesulfonamide (CAS 459434-40-3), a critical intermediate often synthesized via the reduction of 3-nitro-N-methylbenzenesulfonamide.[1][2] While structurally simple, this compound presents specific purification challenges due to its amphoteric nature (basic aniline amine + acidic sulfonamide proton) and its tendency to "oil out" rather than crystallize, particularly when residual oxidative impurities are present.[2]
This guide moves beyond generic advice to provide a self-validating purification workflow designed for high-purity pharmaceutical applications.
Solvent System Selection Guide
There is no single "magic" solvent for every batch; the optimal system depends on your specific impurity profile. Use this screening hierarchy to determine the best system for your crude material.
Primary Recommendation: Ethanol/Water (Mixed Solvent)
-
Why: The sulfonamide moiety provides hydrogen bond donation/acceptance compatible with ethanol, while the hydrophobic benzene ring drives precipitation as water (anti-solvent) is added.[2]
-
Starting Ratio: Dissolve in hot Ethanol (95%), then add warm Water until turbidity persists.
Secondary Recommendation: Ethyl Acetate/Heptane [1]
-
Why: Best for removing non-polar impurities.[1]
-
Risk: Higher risk of oiling out if the crude melting point is depressed by impurities.[2]
Data Table: Solubility Profile & Solvent Suitability
| Solvent System | Dissolution Power (Hot) | Crystallization Power (Cold) | Risk Factor | Best For |
| Ethanol (95%) | High | Moderate | Low | Initial crude cleanup |
| Ethanol/Water | High | High | Moderate (Oiling) | Final polishing (High Yield) |
| Ethyl Acetate | Moderate | Low | Low | Removing polar tars |
| EtOAc/Heptane | High | High | High (Oiling) | High-purity final form |
| Toluene | Low | High | Moderate | Removing colored aniline oxidation products |
Detailed Recrystallization Protocol
Objective: Purify crude 3-amino-N-methylbenzenesulfonamide to >98% HPLC purity.
Prerequisites:
-
Crude Purity: >85% (If lower, perform an acid-base extraction first).[1][2]
-
Equipment: Erlenmeyer flask, magnetic stirrer, heating bath, vacuum filtration setup.
Step-by-Step Methodology:
-
Dissolution (The Saturation Point):
-
Nucleation Control (The Anti-Solvent):
-
Crystallization (Thermodynamics):
-
Remove from heat.[2] Allow the flask to cool to room temperature slowly on a cork ring or wood block. Do not place directly on a cold bench.[1][2]
-
Seeding: Once the solution reaches ~35-40°C, add a tiny crystal of pure product. This provides a template for the lattice and prevents oiling out.[2]
-
Once at room temperature, move to an ice bath (0-4°C) for 1 hour to maximize yield.
-
-
Isolation:
Troubleshooting & FAQs
Q1: My product is "oiling out" (forming liquid droplets) instead of crystals. Why? A: This is a phase separation issue where the compound comes out of solution as a liquid at a temperature above its melting point.[2]
-
Cause:
-
The solution is too concentrated (supersaturation is too high).
-
Impurities have depressed the melting point of your solid.[2]
-
Cooling was too rapid.
-
-
The Fix:
-
Re-heat the mixture until the oil redissolves.
-
Add a small amount of additional solvent (Ethanol) to lower the saturation temperature.
-
Seed the solution at a higher temperature (just below the boiling point of the solvent) to provide a surface for growth.
-
Stir vigorously during cooling to prevent oil droplets from coalescing.[2]
-
Q2: The crystals are colored (pink/brown) even after recrystallization. A: Aromatic amines (anilines) are prone to air oxidation, forming colored quinone-like impurities.[1][2]
-
The Fix: You must use Activated Charcoal or Silica Gel during the hot dissolution step.[1] If recrystallization fails to remove color, convert the amine to its HCl salt (dissolve in EtOAc, bubble HCl gas or add HCl/Dioxane), filter the salt (which rejects organic impurities), and then neutralize back to the free base.[2]
Q3: My yield is very low (<50%). A: The compound likely has high solubility in the mother liquor.
-
The Fix:
Process Visualization (Graphviz)
The following diagram illustrates the decision matrix for purification based on the state of your crude material.
Caption: Decision tree for the purification of 3-amino-N-methylbenzenesulfonamide, addressing low purity inputs and the oiling-out phenomenon.
References
-
PubChem. 3-Amino-N-methylbenzenesulfonamide (Compound). National Library of Medicine.[2] Available at: [Link]
-
Mettler Toledo. Oiling Out in Crystallization: Causes and Solutions. Technical Whitepaper. Available at: [Link]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Edition.[2] Longman Scientific & Technical. (Standard reference for aromatic amine recrystallization techniques).
Sources
Technical Support Center: Stability Management for 3-amino-N-methylbenzenesulfonamide
Executive Summary
Molecule: 3-amino-N-methylbenzenesulfonamide Primary Vulnerabilities: Hydrolysis (Sulfonamide moiety) and Oxidation (Aniline moiety). Critical Control Points: pH maintenance (6.5–8.0), Oxygen exclusion, and Metal chelation.
This guide addresses the thermal and chemical degradation of 3-amino-N-methylbenzenesulfonamide in solution. As a bifunctional molecule containing an electron-rich aniline and an electron-withdrawing sulfonamide, it presents a "push-pull" stability challenge. Thermal energy acts as a catalyst for two distinct failure modes: hydrolytic cleavage of the sulfonamide bond and oxidative coupling of the amine.
Module 1: The Degradation Mechanism (Theory)
To prevent degradation, one must first understand the molecular fracture points. This molecule degrades via two independent pathways, often confused by researchers because both result in sample failure, though only one causes significant visual changes.
The Oxidative Pathway (The "Yellowing" Effect)
The primary amine at the meta position is susceptible to radical oxidation. In the presence of dissolved oxygen, heat, or trace transition metals (Fe, Cu), the amine forms a radical cation. This intermediate rapidly polymerizes to form azo-dimers or quinoid species, which are highly chromophoric. Result: The solution turns yellow/brown, even with <1% degradation.
The Hydrolytic Pathway (The "Silent" Killer)
The sulfonamide bond (
-
Acidic Conditions (pH < 4): Protonation of the nitrogen facilitates
bond cleavage, releasing methylamine and the sulfonic acid derivative. -
Basic Conditions (pH > 10): While generally more stable, extreme heat can drive nucleophilic attack on the sulfur atom.
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways triggered by thermal stress.
Figure 1: Dual degradation pathways. The oxidative path causes color change; the hydrolytic path causes loss of potency.
Module 2: Troubleshooting Guide (FAQs)
Q1: My solution turned yellow overnight at 37°C. Is the compound ruined?
Diagnosis: Oxidation. The yellow color indicates the formation of azo-impurities or N-oxides.
-
Impact: Visually alarming, but often represents <0.5% actual mass loss of the active compound. However, these impurities can be toxic or interfere with spectrophotometric assays.
-
Solution:
-
Degas Solvents: Sparge buffers with Argon or Nitrogen for 15 minutes before adding the compound.
-
Add Antioxidants: If your assay permits, add 0.1% Sodium Metabisulfite or Ascorbic Acid.
-
Chelation: Add 1 mM EDTA to sequester trace metals (Fe/Cu) that catalyze this reaction [1].
-
Q2: The solution is clear, but HPLC shows a 20% drop in peak area.
Diagnosis: Hydrolysis. You have cleaved the sulfonamide bond.[1] This is "silent" because the breakdown products (sulfonic acid and methylamine) are often colorless and soluble.
-
Root Cause: pH is likely too low (< pH 4) or too high (> pH 10) combined with thermal stress.
-
Solution:
-
Buffer Selection: Switch to a phosphate or HEPES buffer at pH 7.4 . Sulfonamides exhibit maximum stability near neutral pH [2].
-
Temperature: Store stock solutions at -20°C. Never heat above 60°C for prolonged periods during preparation.
-
Q3: Can I use DMSO to prevent this?
Answer: Yes, but with caveats.
-
Pros: DMSO prevents hydrolysis (no water present).
-
Cons: DMSO is hygroscopic. If it absorbs water from the air, hydrolysis will resume. Furthermore, DMSO can actually accelerate oxidation if not degassed, as it facilitates electron transfer.
-
Recommendation: Use anhydrous DMSO for stock solutions (100 mM), aliquot into single-use vials, and store at -20°C.
Module 3: Experimental Protocols
Protocol A: pH-Rate Profile Determination
Objective: To define the "Safe Zone" for your specific formulation.
-
Preparation: Prepare 1 mM solutions of the analyte in buffers ranging from pH 2.0 to pH 10.0 (0.5 pH increments).
-
pH 2-3: Phosphate/Citrate
-
pH 4-8: Phosphate
-
pH 9-10: Borate/Carbonate
-
-
Stress: Incubate all samples at 60°C (accelerated condition) for 24 hours.
-
Analysis: Quench samples to room temperature and analyze via HPLC-UV (254 nm).
-
Calculation: Plot
vs. pH.-
Success Criteria: Identify the pH region where the degradation rate (
) is lowest (typically a flat "valley" in the curve between pH 6 and 8).
-
Protocol B: Forced Degradation (Stress Testing)
Objective: Validation of stability limits per ICH Q1A(R2) standards [3].
| Stress Type | Condition | Duration | Expected Mechanism | Mitigation Strategy |
| Thermal | 60°C (Solution) | 7 Days | Hydrolysis | Refrigeration, pH control |
| Acid | 0.1 N HCl, RT | 24 Hours | Rapid Hydrolysis | Buffer to pH > 5 |
| Base | 0.1 N NaOH, RT | 24 Hours | Hydrolysis | Buffer to pH < 9 |
| Oxidative | 0.3% | 4 Hours | N-Oxidation (Color change) | Antioxidants, Inert Gas |
| Photolytic | UV Light | 24 Hours | Radical Oxidation | Amber Glassware |
Decision Logic for Troubleshooting
Follow this logic flow when encountering stability issues.
Figure 2: Troubleshooting decision tree for rapid diagnosis.
References
-
Roberts, J. D., & Caserio, M. C. (1977).[2] Oxidation of Aromatic Amines. Chemistry LibreTexts. Retrieved from [Link][1][2][3][4][5][6][7][8]
-
Sapińska, D., et al. (2022). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Toxics, 10(11), 655. Retrieved from [Link]
-
International Council for Harmonisation (ICH). (2003).[7] Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]
Sources
- 1. Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex [domainex.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. ICH Official web site : ICH [ich.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Purity Confirmation of 3-Amino-N-methylbenzenesulfonamide
Case ID: PUR-AMBSA-001 Status: Operational Assigned Specialist: Senior Application Scientist Last Updated: January 30, 2026
Executive Summary
Confirming the purity of 3-amino-N-methylbenzenesulfonamide (CAS: 459434-40-3) presents a unique analytical challenge due to its amphoteric nature . The molecule contains a basic primary amine (aniline) and an acidic sulfonamide proton. Standard generic purity methods often fail, resulting in peak tailing or co-elution of isomeric impurities.
This guide provides a self-validating analytical workflow designed to detect the three most critical impurity classes:
-
Synthetic Precursors: 3-nitro-N-methylbenzenesulfonamide (hydrophobic).
-
Hydrolysis Byproducts: 3-aminobenzenesulfonic acid (highly polar).
-
Regioisomers: 4-amino-N-methylbenzenesulfonamide (structural isomer).
Module 1: Compound Identity Card
Before initiating analysis, verify the physicochemical properties of your target.
| Property | Specification | Notes |
| IUPAC Name | 3-amino-N-methylbenzenesulfonamide | Also known as N-methyl-3-aminobenzenesulfonamide. |
| Structure | Meta-substituted benzene ring. | |
| Molecular Weight | 186.23 g/mol | |
| pKa (Predicted) | ~4.0 (Aniline), ~10.5 (Sulfonamide) | Amphoteric. Exists as zwitterion at neutral pH. |
| Solubility | DMSO, Methanol, dilute Acid/Base | Sparingly soluble in water; insoluble in non-polar solvents (Hexane). |
Module 2: The Analytical Workflow
The following logic gate ensures no impurity goes undetected.
Figure 1: Integrated Analytical Workflow for Sulfonamide Purity.
Module 3: High-Performance Liquid Chromatography (HPLC) Protocol
The Issue: The primary amine group causes severe peak tailing on standard C18 columns due to interaction with residual silanols.
The Solution: Use a low-pH mobile phase to fully protonate the amine (
Method Parameters (SOP-HPLC-AMBSA)
| Parameter | Condition | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters XBridge), 150 x 4.6 mm, 3.5 µm | End-capping minimizes peak tailing for anilines. |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 2.5 | Low pH suppresses silanol ionization and protonates the aniline. |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Elutes hydrophobic nitro-precursors. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Detection | UV @ 254 nm (primary), 210 nm (secondary) | 254 nm detects the benzene ring; 210 nm detects non-aromatic contaminants. |
| Temperature | 30°C | Improves reproducibility. |
Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5% | Equilibration / Elution of polar salts |
| 15.0 | 60% | Linear ramp to elute Target & Nitro-impurity |
| 20.0 | 90% | Column wash (remove highly lipophilic byproducts) |
| 20.1 | 5% | Re-equilibration |
| 25.0 | 5% | End of Run |
Troubleshooting Chromatograms
-
Scenario A: Peak Tailing (Asymmetry > 1.5)
-
Cause: Silanol interaction.
-
Fix: Add 0.1% Triethylamine (TEA) to the buffer or lower pH to 2.0.
-
-
Scenario B: Ghost Peak at ~2-3 mins
-
Cause: Hydrolysis product (3-aminobenzenesulfonic acid).
-
Fix: This is a real impurity, not an artifact. It is highly polar and elutes near the void volume.
-
-
Scenario C: Late Eluting Peak (>12 mins)
-
Cause: Unreduced intermediate (3-nitro-N-methylbenzenesulfonamide).
-
Fix: Ensure your reduction reaction went to completion.
-
Module 4: Structural Verification (1H-NMR)
HPLC gives purity percentage, but NMR confirms identity and detects residual solvents.
Solvent: DMSO-d6 (Preferred over
Diagnostic Signals (Expected)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment | Critical Check |
| 2.40 - 2.45 | Doublet (J ~5 Hz) | 3H | Must be a doublet (coupling to NH). A singlet indicates loss of sulfonamide proton or exchange. | |
| 5.40 - 5.60 | Broad Singlet | 2H | Integration must be close to 2.0. If <2, check for salt formation. | |
| 6.80 - 7.30 | Multiplet | 4H | Aromatic Ring | Meta-substitution pattern (singlet-like peak for H2, two doublets, one triplet). |
| 7.40 - 7.60 | Broad Quartet | 1H | Couples to methyl group. Disappears on |
Common Impurity Signals in NMR:
-
Isopropanol/Ethanol: Check 1.0-1.2 ppm (methyls) if used in recrystallization.
-
Triethylamine: Quartets at 2.4 ppm / Triplets at 0.9 ppm (if used in synthesis).
Module 5: Impurity Profiling & Limits (ICH Q3A)
According to ICH Q3A(R2) guidelines, impurities must be reported if they exceed the reporting threshold (usually 0.05%).
Likely Impurities Table
| Impurity Name | Origin | Relative Retention Time (RRT) | Detection Strategy |
| 3-Nitro-N-methylbenzenesulfonamide | Starting Material | ~1.5 - 1.8 | HPLC (High absorbance at 254nm). Hydrophobic. |
| 3-Aminobenzenesulfonic acid | Hydrolysis | ~0.1 - 0.2 | HPLC (Elutes in void volume). Very Polar. |
| Aniline / Methylamine | Degradation | Varies | GC-HS (Headspace) or LC-MS (Poor UV absorbance). |
FAQ: Troubleshooting & Expert Insights
Q1: My sample is pink/brown, but HPLC shows >99% purity. Why?
-
Answer: Aromatic amines oxidizes easily to form azo-compounds or quinones. These are highly colored ("chromophores") even at ppm levels (0.01%).
-
Action: Perform a carbon treatment (activated charcoal) during recrystallization to remove color bodies. The HPLC method at 254 nm might not detect these trace colored species efficiently; try 400-450 nm detection.
Q2: The melting point is lower than expected (e.g., 115°C instead of >125°C).
-
Answer: Sulfonamides form polymorphs and hydrates. A depressed melting point usually indicates:
-
Residual solvent (check NMR).
-
Isomeric impurity (ortho/para isomers disrupt the crystal lattice).
-
-
Action: Dry the sample under vacuum at 40°C for 24 hours and re-test.
Q3: Can I use a standard C18 column without buffer?
-
Answer: No. Without pH control, the amine group will partially ionize, leading to split peaks or broad smears. You must use a buffer (Phosphate or Formate).
References
-
International Council for Harmonisation (ICH). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). (2006).[1][2]
- Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. (2nd Ed). Wiley-Interscience.
-
PubChem. 3-amino-N-methylbenzenesulfonamide (Compound Summary). National Library of Medicine. (Note: Verify specific isomer CAS 459434-40-3 vs generic searches).
-
Agilent Technologies. Analysis of Amino Acids and Anilines by HPLC. (Application Note demonstrating low pH buffers for amine peak shape).
Sources
Technical Support Center: Optimizing N-Methylation of 3-Aminobenzenesulfonamide
Welcome to the technical support guide for the N-methylation of 3-aminobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of selectively methylating this bifunctional molecule. Our goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reaction conditions effectively.
The core challenge in methylating 3-aminobenzenesulfonamide lies in its structure: it possesses two distinct nitrogen nucleophiles—an aromatic amine (aniline) and a sulfonamide. The aniline nitrogen is more nucleophilic but less acidic, while the sulfonamide nitrogen is less nucleophilic but its proton is significantly more acidic. This dichotomy dictates the reaction outcome, and achieving high selectivity for the desired N-methyl product is a common hurdle. This guide will address the most frequent issues encountered in this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction shows very low or no conversion to the methylated product. What are the primary causes?
A1: Low conversion is a frustrating but common starting point. The issue typically stems from insufficient activation of either the nucleophile (the amine) or the electrophile (the methylating agent).
-
Inappropriate Base Selection: The choice of base is critical. If your goal is to methylate the sulfonamide nitrogen, a strong base like Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu) is required to deprotonate the acidic N-H bond (pKa ≈ 10) and form the highly nucleophilic sulfonamide anion. For methylation of the more nucleophilic aniline nitrogen, a weaker base like Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) is often sufficient to scavenge the acid byproduct without deprotonating the sulfonamide.[1][2] In some cases, particularly with highly reactive methylating agents, no base is needed.
-
Insufficient Reaction Temperature: N-methylation, especially of less reactive anilines or sulfonamides, can require elevated temperatures. For instance, catalytic methylations using methanol might need temperatures around 60°C or higher to proceed efficiently.[3] If you are running the reaction at room temperature with no success, a stepwise increase in temperature (e.g., to 50°C, then 80°C) while monitoring the reaction is a logical step.
-
Low Reagent Reactivity: Your chosen methylating agent may not be potent enough. Reagents like dimethyl carbonate (DMC) are safer but less reactive than traditional agents like methyl iodide (MeI) or dimethyl sulfate (DMS).[2][4] If using a less reactive agent, you may need more forcing conditions (higher temperature, stronger base) or a catalyst.
-
Solvent Effects: The solvent plays a crucial role. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they can dissolve the reagents and stabilize charged intermediates. In some catalytic systems, however, a polar solvent can competitively bind to the catalyst and inhibit the reaction.[1]
Q2: I'm getting a significant amount of the N,N-dimethylated product on the aniline nitrogen. How can I improve selectivity for mono-methylation?
A2: Over-methylation is a classic challenge because the mono-methylated aniline product is often more nucleophilic than the starting primary aniline.
-
Control Stoichiometry: The simplest approach is to carefully control the stoichiometry of the methylating agent. Use of 1.0 to 1.1 equivalents of the methylating agent is a good starting point to favor mono-alkylation.
-
Choice of Methylating Agent: Dimethyl carbonate (DMC) is known to provide high selectivity for mono-methylation, often in the presence of a base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).[5] This is sometimes attributed to an in situ protection mechanism where a carbamate intermediate is formed.
-
Lower Temperature and Shorter Reaction Time: Over-methylation is a subsequent reaction. By running the reaction at a lower temperature or for a shorter duration, you can often find a window where the mono-methylated product is maximized before significant di-methylation occurs. Close monitoring by TLC or LC-MS is key.
-
Continuous Flow Systems: For precise control, continuous flow reactors can be highly effective. They allow for operation at high temperatures and pressures safely, with very short residence times, which can minimize the formation of byproducts like the di-methylated species.[5]
Q3: The reaction is methylating the sulfonamide nitrogen (-SO₂NHCH₃) instead of the aniline nitrogen (-NHCH₃). How can I control this regioselectivity?
A3: This is the central challenge for this specific substrate. The outcome is a direct consequence of the reaction conditions, which dictate whether the reaction proceeds via a nucleophilicity-controlled or acidity-controlled pathway.
-
For Aniline N-Methylation (Nucleophilicity Control):
-
Use Weak Bases or No Base: Employ conditions that favor the inherently more nucleophilic aniline nitrogen. Using a mild base like K₂CO₃ or NaHCO₃, or no base at all with a reactive alkylating agent like MeI, will lead to preferential attack by the aniline nitrogen.
-
Reductive Amination: This is an excellent method for selective N-methylation of the aniline. The reaction of 3-aminobenzenesulfonamide with formaldehyde will form an imine (or iminium ion) preferentially at the aniline position, which is then reduced by a reducing agent (e.g., NaBH₃CN, NaBH(OAc)₃). The sulfonamide nitrogen is unreactive under these conditions.
-
-
For Sulfonamide N-Methylation (Acidity Control):
-
Use a Strong, Non-Nucleophilic Base: To methylate the sulfonamide, you must first deprotonate it. Using at least one full equivalent of a strong base like NaH or KOtBu in an aprotic solvent (like THF or DMF) will generate the sulfonamide anion. This anion is a potent nucleophile that will readily react with a methylating agent. The aniline nitrogen will remain protonated and less reactive under these strongly basic conditions.
-
Q4: What are some safer, more environmentally friendly alternatives to toxic methylating agents like methyl iodide?
A4: There is a strong push towards "green chemistry," and several excellent alternatives to traditional toxic alkylating agents are available.
-
Dimethyl Carbonate (DMC): A non-toxic, biodegradable reagent that serves as an excellent methylating agent, typically in the presence of a base. It is considered a green reagent.[4]
-
Methanol: Can be used as the methylating agent in "hydrogen borrowing" or "hydrogen autotransfer" catalysis.[3] These reactions, often catalyzed by ruthenium or manganese complexes, use methanol as a C1 source and produce only water as a byproduct.[6][7]
-
Trimethyl Phosphate (TMP): In combination with a simple base like Ca(OH)₂, TMP can efficiently methylate N-nucleophiles under mild conditions.[6]
-
Formic Acid/Formaldehyde (Eschweiler-Clarke Reaction): This classic method is suitable for the N-methylation of primary and secondary amines and uses readily available reagents. It is a form of reductive amination.[8]
Troubleshooting & Optimization Workflow
This decision tree provides a visual guide to troubleshooting common issues in the N-methylation of 3-aminobenzenesulfonamide.
Caption: A decision tree for troubleshooting common issues in N-methylation.
Comparative Data on Reaction Conditions
The following table summarizes potential starting conditions for achieving selective N-methylation of 3-aminobenzenesulfonamide.
| Target Product | Methylating Agent (eq.) | Base (eq.) | Solvent | Temp. (°C) | Expected Outcome & Comments |
| Aniline-Methylated | Methyl Iodide (1.1) | K₂CO₃ (1.5) | Acetone/DMF | 25-55 | Good for initial screening. Risk of over-methylation. |
| Aniline-Methylated | Formaldehyde (1.2) / NaBH(OAc)₃ (1.5) | Acetic Acid (cat.) | DCE / THF | 0-25 | High selectivity for aniline. Mild conditions. |
| Aniline-Methylated | Dimethyl Carbonate (3.0) | DBU (1.2) | Toluene | 100-120 | Green method. Often provides excellent mono-selectivity.[5] |
| Sulfonamide-Methylated | Methyl Iodide (1.1) | NaH (1.1) | THF / DMF | 0-25 | High selectivity for sulfonamide. Requires anhydrous conditions. |
| Sulfonamide-Methylated | Dimethyl Sulfate (1.1) | KOH (powdered) (2.0) | DMSO | 25 | Strong base deprotonates sulfonamide. DMS is highly toxic. |
Experimental Protocols
Protocol 1: Selective N-Methylation of the Aniline Amine via Reductive Amination
This method is highly reliable for selectively methylating the aniline nitrogen.
-
Setup: To a round-bottom flask under a nitrogen atmosphere, add 3-aminobenzenesulfonamide (1.0 eq.) and a suitable solvent such as 1,2-dichloroethane (DCE) or THF.
-
Imine Formation: Add aqueous formaldehyde (37 wt. %, 1.2 eq.) and a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 1-2 hours.
-
Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the mixture. Monitor gas evolution.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Selective N-Methylation of the Sulfonamide Moiety
This protocol uses a strong base to selectively deprotonate and methylate the sulfonamide nitrogen.
-
Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous DMF or THF.
-
Deprotonation: Cool the solvent to 0°C in an ice bath. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise.
-
Substrate Addition: Dissolve 3-aminobenzenesulfonamide (1.0 eq.) in a minimal amount of anhydrous DMF/THF and add it dropwise to the NaH suspension. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
-
Methylation: Cool the reaction mixture back to 0°C. Add methyl iodide (MeI, 1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress by TLC or LC-MS.
-
Workup: Carefully quench the reaction by the slow, dropwise addition of water or saturated aqueous ammonium chloride (NH₄Cl) at 0°C.
-
Extraction & Purification: Extract the product into an organic solvent, wash with brine, dry over Na₂SO₄, and purify as described in Protocol 1.
References
- Benchchem. (2025). Technical Support Center: Optimization of N-methylation Reactions for Aniline Compounds. Benchchem.
- PubMed. (2005). Optimized selective N-methylation of peptides on solid support. PubMed.
- Benchchem. (2025).
- Benchchem. (2025). Technical Support Center: Optimization of N-methylation Reactions for Isoquinoline-3,5,8-trione. Benchchem.
- Organic Chemistry Portal. (2022).
- PubMed. (2024).
- NIH. (n.d.).
- ResearchGate. (2005). Optimized selective N-methylation of peptides on solid support.
- DSpace@MIT. (n.d.).
- Reddit. (2023).
- Synthetic Communications. (1989). N-alkylation of Sufonamides Using Anion Exchange Resin.
- Benchchem. (2025).
- ResearchGate. (2024). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification.
- Karger. (n.d.). Synthesis of N-Methyl a-Amino Acids via Methylation and Cleavage of 4-Nitrobenzenesulfonamide (Nbs)
- Research Journal of Pharmacy and Technology. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology.
- ResearchGate. (n.d.). N‐methylation of secondary amides and imides. Reaction conditions....
- University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. University of Liverpool.
- Amazon S3. (n.d.).
- ACS Omega. (2023). Ru(II)-Catalyzed N-Methylation of Amines Using Methanol as the C1 Source.
- Google Patents. (n.d.). US2777844A - Sulfonamide purification process.
- SpringerLink. (n.d.).
- Catalysis Science & Technology (RSC Publishing). (2021). Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes. Royal Society of Chemistry.
- Pharmacie Globale (IJCP). (2012). SYNTHESIS AND MICROBIOLOGICAL STUDY OF NEW SULFONAMIDES.
- ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols.
- NIH. (n.d.). C–H Methylation of Heteroarenes Inspired by Radical SAM Methyl Transferase. NIH.
- ACS Publications. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents.
- NIH. (n.d.). Structure and Catalytic Mechanism of Radical SAM Methylases. NIH.
- ResearchGate. (n.d.). Mechanism of α‐monomethylation with Me2NH‐BH3/DMF.
- NIH. (2013).
- NIH. (n.d.). The GenK-catalyzed C-6′ Methylation in the Biosynthesis of Gentamicin: Isolation and Characterization of a Cobalamin-dependent Radical SAM Enzyme. NIH.
- NIH. (n.d.). Methylating agents and DNA repair responses: methylated bases and sources of strand breaks. NIH.
- Frontiers. (2017). Guanidine N-methylation by BlsL Is Dependent on Acylation of Beta-amine Arginine in the Biosynthesis of Blasticidin S. Frontiers.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Efficient methylation of anilines with methanol catalysed by cyclometalated ruthenium complexes - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D0CY02210A [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. html.rhhz.net [html.rhhz.net]
storage conditions to prevent 3-amino-N-methylbenzenesulfonamide degradation
A Guide to Ensuring Compound Integrity in Research and Development
Welcome to the Technical Support Center for 3-amino-N-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the optimal storage and handling of this compound, thereby preventing its degradation and ensuring the reliability of your experimental outcomes. As Senior Application Scientists, we have synthesized critical technical data with practical, field-proven insights to address the challenges you may encounter.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and troubleshooting scenarios related to the storage and stability of 3-amino-N-methylbenzenesulfonamide.
Q1: What are the ideal long-term storage conditions for solid 3-amino-N-methylbenzenesulfonamide?
For long-term stability, solid 3-amino-N-methylbenzenesulfonamide should be stored in a tightly sealed container in a cool, dry, and dark environment.[1] The recommended temperature for long-term storage is -20°C or lower . To mitigate degradation from moisture, storage in a desiccator or with a desiccant is advised.[2] For shipping and short-term use, refrigeration at 4°C is acceptable.[2]
Q2: My laboratory only has room temperature storage available. How long can I expect the solid compound to remain stable under these conditions?
While not ideal for long-term storage, 3-amino-N-methylbenzenesulfonamide can be stored at room temperature for short periods. However, it is crucial to minimize exposure to light, humidity, and air.[3] We strongly recommend conducting periodic purity checks using a validated analytical method, such as HPLC, to monitor for any signs of degradation.
Q3: I've prepared a stock solution of 3-amino-N-methylbenzenesulfonamide. What is the best way to store it?
Stock solutions are significantly more susceptible to degradation than the solid compound. For optimal stability, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2] These aliquots should be stored at -20°C or ideally at -80°C . It is not recommended to store solutions for extended periods, even when frozen.[2]
Q4: I've noticed a change in the color of my solid 3-amino-N-methylbenzenesulfonamide. What could be the cause?
A change in color, such as yellowing or browning, is a visual indicator of potential degradation. This is often due to oxidation or photodegradation. Exposure to air and light can generate chromophoric degradation products. If you observe a color change, it is imperative to re-qualify the material for purity and identity before use.
Q5: My analytical results are inconsistent. Could this be related to compound degradation?
Inconsistent analytical results, such as shifting retention times in chromatography or the appearance of unexpected peaks, are classic signs of compound degradation. Degradation can lead to a decrease in the concentration of the parent compound and the formation of impurities, which can interfere with your assays. We recommend preparing fresh solutions from a properly stored solid and re-analyzing your samples.
Q6: What are the primary drivers of 3-amino-N-methylbenzenesulfonamide degradation?
The primary factors that can induce the degradation of 3-amino-N-methylbenzenesulfonamide and other sulfonamides include:
-
Hydrolysis: The sulfonamide functional group can be susceptible to hydrolysis, especially under acidic or basic conditions.[4]
-
Oxidation: The amino group on the benzene ring is prone to oxidation, which can be accelerated by exposure to air and certain metal ions.
-
Photodegradation: Exposure to UV and visible light can provide the energy to initiate degradation reactions.[5][6]
-
Thermal Stress: Elevated temperatures can increase the rate of all degradation pathways.[7][8]
Understanding Degradation Pathways
The degradation of 3-amino-N-methylbenzenesulfonamide can proceed through several pathways, primarily targeting the sulfonamide and amino functional groups. The following diagram illustrates the potential degradation routes based on known sulfonamide chemistry.
Caption: Workflow for a forced degradation study.
References
-
Fate of Sulfonamides and Tetracyclines in Meat during Pan Cooking: Focus on the Thermodegradation of Sulfamethoxazole. MDPI. Available at: [Link]
-
Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. PubMed. Available at: [Link]
-
Thermal degradation mechanisms for pure sulfamethoxazole proposed on the basis of evolved gas mass spectra curves reported in Fig. 1a,b. ResearchGate. Available at: [Link]
-
Proposed degradation pathways of the drug under different hydrolytic conditions. ResearchGate. Available at: [Link]
-
Degradation of sulfonamides as a microbial resistance mechanism. PubMed. Available at: [Link]
-
Degradation of sulfonamide antibiotics and their intermediates toxicity in an aeration-assisted non-thermal plasma while treating strong wastewater. PubMed. Available at: [Link]
-
The binding of benzenesulfonamides to carbonic anhydrase enzyme. A molecular mechanics study and quantitative structure-activity relationships. PubMed. Available at: [Link]
-
Peptide Stability: How Long Do Peptides Last?. Novoprolabs. Available at: [Link]
-
Photocatalytic degradation of 3‐nitrobenzenesulfonic acid in aqueous TiO2 suspensions. ResearchGate. Available at: [Link]
-
Photodegradation of Sulfonamides by g-C 3 N 4 under Visible Light Irradiation: Effectiveness, Mechanism and Pathways. ResearchGate. Available at: [Link]
-
Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. PubMed Central. Available at: [Link]
-
Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. MDPI. Available at: [Link]
-
Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. PubMed. Available at: [Link]
-
Tailoring hydrogel degradation and drug release via neighboring amino acid controlled ester hydrolysis. Soft Matter. Available at: [Link]
-
Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. ResearchGate. Available at: [Link]
-
Benzenesulfonamide, 3-amino-. PubChem. Available at: [Link]
-
Photodegradation of antibiotics on soil surfaces: laboratory studies on sulfadiazine in an ozone-controlled environment. PubMed. Available at: [Link]
-
Hydrothermal Degradation of Amino Acids. PubMed Central. Available at: [Link]
-
Biodegradation of deltamethrin and its hydrolysis product 3-phenoxybenzaldehyde by a newly isolated Streptomyces aureus strain HP-S-01. PubMed. Available at: [Link]
-
Drug Stability: ICH versus Accelerated Predictive Stability Studies. PubMed. Available at: [Link]
-
Stability in clinical use and stress testing of meropenem antibiotic by direct infusion ESI-Q-TOF: Quantitative method and identification of degradation products. PubMed. Available at: [Link]
-
Long-Term Stability Prediction for Developability Assessment of Biopharmaceutics Using Advanced Kinetic Modeling. PubMed Central. Available at: [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. bachem.com [bachem.com]
- 3. jpt.com [jpt.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 3-amino-N-methylbenzenesulfonamide
Welcome to the dedicated technical support center for the synthesis of 3-amino-N-methylbenzenesulfonamide. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this important intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure you achieve the highest possible purity and yield in your experiments. Our approach is grounded in established chemical principles and validated purification strategies.
Troubleshooting Guide: From Crude Product to Pure Compound
This section addresses specific issues that may arise during your synthesis, offering probable causes and actionable solutions.
Question 1: My reaction seems incomplete, and I see a significant amount of starting material (3-nitrobenzenesulfonyl chloride or methylamine) in my crude product analysis (TLC/LC-MS). What went wrong?
Probable Causes & Solutions:
-
Insufficient Reaction Time or Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material spot/peak remains prominent after the initially planned reaction time, consider extending it. A modest increase in temperature, if the reaction conditions permit, can also enhance the reaction rate.
-
Stoichiometry of Reagents: An incorrect molar ratio of reactants is a common issue. Ensure that the methylamine is used in a slight excess to drive the reaction to completion, as the reaction between a sulfonyl chloride and an amine is a classic Schotten-Baumann type reaction.[1]
-
Base Equivalents: The reaction of a sulfonyl chloride with an amine generates one equivalent of HCl, which can protonate the amine starting material, rendering it unreactive. Ensure at least two equivalents of the amine or one equivalent of a non-nucleophilic base (like triethylamine or pyridine) are used to neutralize the acid byproduct.[2]
Experimental Protocol: Optimizing the Reaction
-
Set up the reaction with 1 equivalent of 3-nitrobenzenesulfonyl chloride.
-
Use 2.2 equivalents of methylamine (as a solution in a suitable solvent like THF or water).
-
Add the methylamine solution dropwise to a cooled (0 °C) solution of the sulfonyl chloride in a polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran).
-
Allow the reaction to warm to room temperature and stir for the recommended time.
-
Monitor the reaction every hour using TLC (e.g., with a 1:1 ethyl acetate/hexane mobile phase) until the 3-nitrobenzenesulfonyl chloride spot disappears.
-
Upon completion, proceed with the aqueous workup as planned.
Question 2: After the reduction of the nitro group, my product is dark-colored (brown or black), and the purity is low. How can I remove these colored impurities?
Probable Causes & Solutions:
-
Oxidation of the Aromatic Amine: The resulting 3-amino-N-methylbenzenesulfonamide is an aromatic amine, which is susceptible to air oxidation, leading to colored polymeric impurities. This is a common issue with aniline derivatives.
-
Catalyst Residues: If using catalytic hydrogenation for the nitro reduction (e.g., with a palladium catalyst), residual catalyst fines can cause discoloration and may require removal.[3]
-
Side Reactions During Reduction: Depending on the reducing agent used, side reactions can lead to colored byproducts.
Purification Strategy: Decolorization and Recrystallization
-
Charcoal Treatment: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, isopropanol, or a water/alcohol mixture). Add a small amount (1-2% w/w) of activated charcoal to the hot solution.
-
Hot Filtration: Swirl the mixture for 5-10 minutes at temperature and then perform a hot filtration through a pad of celite or filter paper to remove the charcoal and any adsorbed impurities.
-
Recrystallization: Allow the hot, colorless filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.[4][5] Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.[5]
Visualizing the Purification Workflow
The following diagram illustrates a typical decision-making process for purifying crude 3-amino-N-methylbenzenesulfonamide.
Caption: Decision tree for purification of 3-amino-N-methylbenzenesulfonamide.
Question 3: My product contains an impurity with the same mass as my desired product. How can I identify and remove this isomeric impurity?
Probable Causes & Solutions:
-
Formation of Isomers: During the initial sulfonation to create the precursor, isomeric forms (e.g., 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) might be generated, leading to the corresponding isomeric aminobenzenesulfonamides after amidation and reduction.
-
Co-elution in Chromatography: Isomers often have very similar polarities, making their separation by standard chromatographic methods challenging.
Identification and Separation Strategy:
-
Analytical Method Development: Develop a high-resolution analytical HPLC method to achieve baseline separation of the isomers. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl) and mobile phase compositions.[6][7] Supercritical fluid chromatography (SFC) can also be a powerful tool for separating closely related compounds.[8][9]
-
Preparative Chromatography: Once an effective analytical method is established, it can be scaled up to a preparative HPLC or MPLC (Medium Pressure Liquid Chromatography) system for the isolation of the desired isomer.[7]
-
Recrystallization: Fractional crystallization can sometimes be effective for separating isomers if their solubilities in a particular solvent system are sufficiently different. This often requires careful solvent screening.
Experimental Protocol: Isomer Separation by Column Chromatography
-
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
-
Mobile Phase: Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. A typical gradient might be from 10% ethyl acetate in hexanes to 50% ethyl acetate.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the column.
-
Elution and Fraction Collection: Elute the column with the mobile phase gradient and collect fractions. Monitor the fractions by TLC to identify those containing the pure desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 3-amino-N-methylbenzenesulfonamide.[10]
Frequently Asked Questions (FAQs)
Q1: What are the best practices for storing 3-amino-N-methylbenzenesulfonamide?
A1: As an aromatic amine, 3-amino-N-methylbenzenesulfonamide is susceptible to oxidation and discoloration upon exposure to air and light. It should be stored in a tightly sealed, amber glass vial under an inert atmosphere (e.g., nitrogen or argon) and kept in a cool, dark place.
Q2: Can I use a different reducing agent for the nitro group reduction?
A2: Yes, several methods can be employed for the reduction of an aromatic nitro group. Common alternatives to catalytic hydrogenation include using metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid (HCl). Another option is using sodium dithionite (Na₂S₂O₄). The choice of reducing agent may depend on the scale of the reaction and the presence of other functional groups in the molecule.
Q3: What analytical techniques are most suitable for assessing the purity of the final product?
A3: A combination of techniques is recommended for a comprehensive purity assessment:
-
LC-MS: To confirm the molecular weight of the product and identify any impurities.
-
HPLC with UV detection: For quantitative purity analysis.[6]
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any isomeric or structural impurities.
-
Melting Point: A sharp melting point range is indicative of high purity.
Quantitative Data Summary
| Purification Method | Typical Solvent System (v/v) | Expected Purity |
| Recrystallization | Ethanol/Water, Isopropanol | >98% (if initial purity is >90%) |
| Column Chromatography | Hexane/Ethyl Acetate Gradient | >99% |
| Preparative HPLC | Acetonitrile/Water or Methanol/Water | >99.5% |
References
-
Convenient Synthesis of 3-Amino-2-hydroxy-5-methylbenzenesulfonic Acid - ResearchGate. Available from: [Link][11][12]
-
Crystallization method of Boc-amino acid - Google Patents. Available from: [13]
-
Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents. Available from: [14]
-
Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents. Available from: [3]
-
preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides - Organic Syntheses Procedure. Available from: [Link][10]
-
Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst - Journal of Synthetic Chemistry. Available from: [Link][15]
-
Synthetic method of p-aminobenzenesulfonamide - Google Patents. Available from: [16]
-
Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Available from: [Link][8]
-
Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available from: [Link][4]
-
PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. Available from: [Link][17]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art - MDPI. Available from: [Link][18]
-
Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem. Available from: [Link][19]
-
REVIEW OF ANALYTICAL METHODS FOR SULFONAMIDES. Available from: [Link][20]
-
Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC - NIH. Available from: [Link][6]
-
Yield, purity, and characteristic impurities of the sulfonamide... - ResearchGate. Available from: [Link][21]
-
Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement | Request PDF - ResearchGate. Available from: [Link][1]
-
How to recrystallization amine compound and it is not soluble in common organic solvents. Available from: [Link][22]
-
Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide - Research Journal of Pharmacy and Technology. Available from: [Link][7]
-
(PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. Available from: [Link][9]
-
Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. Available from: [Link][2]
-
Determination and Confirmation of Sulfonamides Revision: 05 Replaces: CLG-SUL.04 Effective: 09/25/2009 - USDA Food Safety and Inspection Service. Available from: [Link][23]
-
Method for crystallization of amino acids - Google Patents. Available from: [24]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Available from: [Link][25]
-
Sulfonamide purification process - US2777844A - Google Patents. Available from: [5]
-
Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. Available from: [Link]
-
Synthesis of 2-aminothiazole sulfonamides as potent biological agents - PubMed Central. Available from: [Link][26]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 3. US20050032889A1 - Process for producing crystal of benzenesulfonamide derivative, and novel crystal of intermediate therefor and process for producing the same - Google Patents [patents.google.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 6. Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. rjptonline.org [rjptonline.org]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]
- 14. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide - Google Patents [patents.google.com]
- 15. Aromatic Sulfonamides: Synthesis and Investigation of Sulfonamides by a Magnetic and Efficient Catalyst [jsynthchem.com]
- 16. CN105237446A - Synthetic method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 17. hrpatelpharmacy.co.in [hrpatelpharmacy.co.in]
- 18. Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art [mdpi.com]
- 19. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. researchgate.net [researchgate.net]
- 22. researchgate.net [researchgate.net]
- 23. fsis.usda.gov [fsis.usda.gov]
- 24. US5118815A - Method for crystallization of amino acids - Google Patents [patents.google.com]
- 25. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis of 2-aminothiazole sulfonamides as potent biological agents: Synthesis, structural investigations and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stability & Handling of 3-Amino-N-Methylbenzenesulfonamide
The following technical guide is structured as a specialized support resource for researchers working with 3-amino-N-methylbenzenesulfonamide . It synthesizes chemical principles with practical laboratory protocols to ensure data integrity in long-term studies.
Executive Summary & Compound Profile
3-amino-N-methylbenzenesulfonamide (often used as a fragment in kinase inhibitor discovery or carbonic anhydrase research) presents a dual-stability challenge. It contains an aniline moiety (susceptible to oxidative coupling) and a sulfonamide linkage (susceptible to hydrolysis under extreme pH). Long-term study success depends on mitigating oxidative stress and controlling hygroscopicity.
| Property | Specification | Critical Note |
| Functional Groups | Primary Aromatic Amine (-NH₂), Secondary Sulfonamide (-SO₂NHMe) | The amine is the primary "weak link" for stability. |
| pKa (Estimated) | ~3.5–4.0 (Aniline), ~11.0 (Sulfonamide) | At physiological pH (7.4), the molecule is largely neutral. |
| Major Risk | Photo-oxidation & Azo-dimerization | Causes yellow/brown discoloration. |
| Solubility | High in DMSO, Low in Water | Hydrophobic character requires organic cosolvents.[1] |
Module 1: Solid-State Storage & Handling
Optimizing the shelf-life of the dry powder.
FAQ: Storage Conditions
Q: What are the optimal storage conditions for long-term (>6 months) stability? A: Store the neat powder at -20°C in a desiccated, light-tight container.
-
Mechanism: Lower temperatures kinetically inhibit the auto-oxidation of the aniline group.
-
Light: UV light catalyzes the formation of free radicals on the aromatic ring, accelerating degradation.
-
Atmosphere: For maximum stability, purge the headspace with Argon or Nitrogen to displace oxygen.
Q: My powder has turned from off-white to light brown. Is it still usable? A: The color change indicates surface oxidation (formation of azo-dimers or imino-quinones).
-
Action: If the color change is superficial, the bulk purity may still be >98%. Verify purity via LC-MS .
-
Threshold: If purity drops below 95%, recrystallization is required (see Protocol A).
Protocol A: Rescue of Oxidized Material (Recrystallization)
Use this protocol if the compound shows significant discoloration.
-
Dissolve: Dissolve the crude solid in a minimal volume of hot Ethanol (EtOH) .
-
Filter: While hot, filter through a 0.2 µm PTFE syringe filter to remove insoluble polymeric oxidation byproducts.
-
Crystallize: Allow the filtrate to cool slowly to room temperature, then move to 4°C.
-
Wash: Collect crystals via vacuum filtration and wash with cold Hexane or Diethyl Ether.
-
Dry: Dry under high vacuum (<1 mbar) for 24 hours to remove residual solvent.
Module 2: Solution Stability & Formulation
Best practices for stock solutions and biological assays.
FAQ: Solvent Choice
Q: Should I dissolve the compound in water or DMSO for stock solutions? A: Always use DMSO (Dimethyl Sulfoxide) for stock solutions (typically 10–100 mM).
-
Reasoning: The compound has poor aqueous solubility.[2] DMSO prevents precipitation and is aprotic, which slows hydrolysis.
-
Precaution: Use anhydrous DMSO (stored over molecular sieves) to prevent moisture-induced hydrolysis over time.
Q: Can I freeze-thaw my stock solutions? A: Limit freeze-thaw cycles to maximum 3 times .
-
Risk: Repeated temperature shifts can cause micro-precipitation.
-
Best Practice: Aliquot the stock solution into single-use vials (e.g., 20 µL) immediately after preparation and store at -80°C.
Table 1: Vehicle Compatibility for In Vivo/In Vitro Studies
| Vehicle / Solvent | Stability Rating | Recommendation |
| 100% DMSO | Excellent | Preferred for Stock Storage (-20°C). |
| PBS (pH 7.4) | Moderate | Use immediately (within 4 hours). Risk of precipitation. |
| 0.5% Methylcellulose | Good | Suitable for in vivo oral gavage suspensions. |
| Acidic Buffer (pH < 2) | Poor | Avoid. Accelerates sulfonamide hydrolysis. |
| Basic Buffer (pH > 10) | Poor | Avoid. Promotes oxidative degradation of the amine. |
Module 3: Degradation Mechanisms
Understanding the "Why" behind the instability.
The following logic map details the two primary degradation pathways: Oxidative Deamination/Coupling (primary risk) and Hydrolytic Cleavage (secondary risk).
Figure 1: Mechanistic pathways for the degradation of 3-amino-N-methylbenzenesulfonamide. The oxidative pathway (left) is the dominant cause of shelf-life failure.
Troubleshooting Guide (Symptom-Based)
| Symptom | Probable Cause | Corrective Action |
| Solution turns yellow/pink | Oxidation of the aniline group. | Purge buffers with Nitrogen; add antioxidant (e.g., 0.1% Ascorbic Acid) if assay permits. |
| Precipitation in media | "Crash-out" due to low solubility. | Predilute DMSO stock in culture media slowly with vortexing; keep final DMSO < 0.5%. |
| Loss of potency (In Vitro) | Adsorption to plasticware. | Use low-binding polypropylene plates/tips; avoid polystyrene for low-concentration (<10 nM) solutions. |
| Extra peak in LC-MS (+16 Da) | N-Oxidation (Hydroxylamine). | Check storage; ensure sample was not exposed to light or peroxides. |
Protocol B: Preparation of Oxygen-Free Stock Solution
Recommended for critical kinetic studies or long-term library storage.
-
Preparation: Weigh the target mass of 3-amino-N-methylbenzenesulfonamide into an amber glass vial.
-
Solvent Degassing: Sparge anhydrous DMSO with Nitrogen gas for 15 minutes to remove dissolved oxygen.
-
Dissolution: Add the degassed DMSO to the vial via a syringe through a septum (if available) or quickly in a laminar flow hood.
-
Sealing: Blanket the headspace with Nitrogen gas. Cap tightly with a PTFE-lined screw cap.
-
Storage: Seal the cap with Parafilm and store at -20°C.
References
-
Oxidative Degradation of Aromatic Amines: Wu, J. H., et al. (2024).[3][4][5] "Unexpected side reactions dominate the oxidative transformation of aromatic amines in the Co(II)/peracetic acid system."[3] PNAS Nexus.
-
Sulfonamide Hydrolysis Mechanisms: Piggott, A. M., & Karuso, P. (2007).[6] "Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis." Tetrahedron Letters.
-
General Stability of Sulfonamides: Białk-Bielińska, A., et al. (2012).[6] "Hydrolysis of sulphonamides in aqueous solutions." Journal of Hazardous Materials.
-
Solubility Guidelines for Hydrophobic Compounds: Thermo Fisher Scientific. "Peptide Solubility Guidelines."
-
Safety & Handling (SDS): Fisher Scientific. "Safety Data Sheet: 3-amino-benzenesulfonamide derivatives."
Sources
- 1. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Column Chromatography Optimization for 3-amino-N-methylbenzenesulfonamide Purification
Prepared by: Your Senior Application Scientist
Welcome to the technical support guide for the chromatographic purification of 3-amino-N-methylbenzenesulfonamide. This document provides in-depth, experience-driven advice to help you navigate the specific challenges associated with purifying this polar, amino-functionalized molecule. We will move beyond generic protocols to address the "why" behind each step, ensuring you can troubleshoot effectively and optimize your separations.
Frequently Asked Questions (FAQs)
Q1: Why is 3-amino-N-methylbenzenesulfonamide difficult to purify using standard silica gel chromatography?
A1: The difficulty arises from the molecule's dual nature. It possesses a primary aromatic amine (-NH₂) group and a sulfonamide (-SO₂NH-) moiety. Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic amino group on your compound can form strong acid-base interactions with these silanol groups. This interaction leads to several common problems:
-
Peak Tailing: The compound doesn't move in a uniform band, instead "smearing" or "tailing" down the column, leading to broad fractions and poor separation.[1]
-
Irreversible Adsorption: In severe cases, the interaction is so strong that the compound will not elute from the column at all, resulting in significant yield loss.[2][3]
-
Co-elution with Polar Impurities: The strong interactions can mask the subtle polarity differences needed to separate your target compound from other polar impurities.
Q2: What is the first and most critical step before attempting a column purification?
A2: Thin-Layer Chromatography (TLC) analysis is non-negotiable. It is the foundational experiment that dictates your entire purification strategy. A well-run TLC will help you:
-
Select an appropriate mobile phase (eluent): The goal is to find a solvent system that moves your target compound to a Retention Factor (Rf) of approximately 0.2-0.3.[4] This Rf range typically provides the best separation on a flash column.
-
Diagnose potential issues: Tailing, streaking, or poor separation on the TLC plate will be magnified on the column. It is far better to solve these problems on a 10-minute TLC plate than on a 4-hour column.[1]
-
Determine the number of compounds in your crude mixture.
Q3: Should I use normal-phase (silica/alumina) or reversed-phase chromatography?
A3: For this compound, normal-phase chromatography on silica gel is the most common and accessible method. However, it requires optimization to manage the amine-silica interaction. Reversed-phase chromatography, where the stationary phase is nonpolar (like C18) and the mobile phase is polar (like water/acetonitrile), is an excellent alternative, especially for highly polar compounds that are difficult to retain in normal-phase.[3][5] Basic amines often provide better peak shapes at a higher mobile phase pH in reversed-phase.[3] This guide will focus on optimizing the more common normal-phase approach.
Troubleshooting Guide
This section addresses specific problems you may encounter. Each solution is grounded in the chemical principles governing the separation.
Q4: My compound is not moving from the baseline on the TLC plate (Rf = 0), even with a polar solvent like 50% ethyl acetate in hexanes. What should I do?
A4: This indicates your mobile phase is not polar enough to displace the highly polar analyte from the polar silica gel. You need to introduce a much stronger polar solvent.
-
Causality: The "like dissolves like" principle applies to chromatography interactions. A very polar compound requires a very polar mobile phase to be eluted. Solvents like ethyl acetate and even dichloromethane may not be sufficiently polar.
-
Solution: Switch to a solvent system containing methanol (MeOH). A good starting point is 5% methanol in dichloromethane (DCM). Gradually increase the percentage of methanol (e.g., 7%, 10%, 15%) until you achieve the target Rf of 0.2-0.3. For extremely polar compounds, solvent systems containing ammonia can be effective.[2]
Q5: I found a solvent system that gives a good Rf, but the spot on the TLC is a long, comet-like streak. How will this affect my column and how do I fix it?
A5: This is a classic sign of strong, undesirable interactions between your basic amine and the acidic silica gel.[1] Running a column under these conditions will result in terrible separation and low recovery.
-
Causality: The acidic silanol groups on the silica are protonating your amine, causing it to "stick" and elute slowly and unevenly.
-
Solution: Add a small amount of a basic modifier to your mobile phase. This "competing base" will neutralize the acidic sites on the silica, allowing your compound to elute in a tight, symmetrical band.[3][6]
-
Triethylamine (Et₃N): Add 0.1% to 1% triethylamine to your chosen solvent system (e.g., 90:10:1 DCM/MeOH/Et₃N). This is often the most effective solution.
-
Ammonium Hydroxide (NH₄OH): If triethylamine is not effective or if your compound is exceptionally polar, a stock solution of 10% ammonium hydroxide in methanol can be used as the polar component of your eluent.[2] For example, you could try 5-10% of this stock solution in dichloromethane.
-
Q6: My product and an impurity are very close together on the TLC plate, even after adding a basic modifier. How can I improve the separation?
A6: When you have two compounds with very similar polarities, you need to enhance the resolving power of your chromatography.
-
Causality: The current stationary/mobile phase combination is not selective enough to differentiate between the two molecules effectively.
-
Solutions:
-
Gradient Elution: This is the most powerful technique for separating close-running spots.[2] Start running the column with a less polar solvent system where your target compound has an Rf near 0.1. Then, gradually and systematically increase the polarity of the mobile phase during the run. This will hold the compounds at the top of the column initially, allowing for better separation as they begin to move, and then speed up the elution of the more retained compound, preventing excessive band broadening.
-
Change Solvent System: The selectivity between two compounds can change dramatically with different solvents. If you are using a DCM/MeOH system, try an Ethyl Acetate/Hexane/Et₃N system. The different solvent interactions can sometimes pull the spots apart.
-
Use a Different Stationary Phase: If silica gel fails, consider using neutral alumina. Alumina has different surface properties and can offer a different selectivity profile.
-
Q7: My yield after column chromatography is very low. I've checked my fractions and the compound is not there. What happened?
A7: There are several possibilities when a compound seems to vanish during chromatography.[2]
-
Causality & Solutions:
-
Irreversible Adsorption: This is highly likely if you ran the column without a basic modifier. Your amine has stuck permanently to the acidic silica. The only solution is to re-run the purification with a modified eluent.
-
Decomposition on Silica: Some sensitive molecules can degrade on acidic silica gel. To test for this, spot your crude material on a TLC plate, wait for 1-2 hours, and then run the plate. If you see new spots or a decrease in the intensity of your product spot, your compound is not stable.[2] In this case, you must use a deactivated stationary phase like neutral alumina or consider reversed-phase chromatography.
-
Eluted in the Solvent Front: If your initial solvent system was too polar, the compound may have eluted immediately with the non-retained components in the first few fractions. Always check the very first fractions coming off the column.
-
Fractions are Too Dilute: Your compound may have eluted, but in such a large volume of solvent that the concentration in any single fraction is too low to be detected by TLC. Try combining and concentrating the fractions where you expected to see your product.[2]
-
Workflow for Troubleshooting Column Chromatography
The following diagram outlines a logical workflow for diagnosing and solving common issues during the purification of 3-amino-N-methylbenzenesulfonamide.
Caption: A troubleshooting workflow for purifying amines via column chromatography.
Data Summary Table
| Problem Observed on TLC/Column | Recommended Modifier | Typical Concentration in Mobile Phase | Mechanism of Action |
| Tailing / Streaking | Triethylamine (Et₃N) | 0.1 - 1.0% (v/v) | Neutralizes acidic silanol sites on silica, preventing strong acid-base interactions with the analyte.[6] |
| Severe Tailing / No Elution | Ammonium Hydroxide (NH₄OH) | 0.5 - 2.0% (of a 2M solution in MeOH) | A stronger base that is more effective at deactivating highly acidic silica surfaces for very basic or polar amines.[2] |
| Poor Separation of Polar Analytes | Formic or Acetic Acid | 0.1 - 1.0% (v/v) | (Caution) For separating polar non-basic compounds. It can improve peak shape for acidic or neutral polar molecules but will worsen tailing for amines. |
Optimized Experimental Protocol
This protocol assumes a standard flash chromatography setup for purifying ~1 gram of crude material. Adjust silica and column size accordingly for different scales.
Part 1: Method Development via TLC
-
Prepare Stock Solutions: Prepare a solution of your crude material (~10 mg/mL) in a suitable solvent like methanol or DCM.
-
Screen Solvents:
-
Test a mobile phase of 95:5 DCM/MeOH.
-
Spot your crude material on a silica gel TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
Visualize under UV light and/or with a stain (e.g., potassium permanganate).
-
-
Optimize Rf and Peak Shape:
-
If the Rf is too low, increase the methanol content (e.g., 90:10 DCM/MeOH).
-
If you observe tailing, prepare a new mobile phase with 1% triethylamine (e.g., 90:10:1 DCM/MeOH/Et₃N).
-
Continue adjusting until your target compound has an Rf of ~0.25 and the spot is symmetrical. This is now your "column eluent."
-
Part 2: Column Preparation
-
Select Column and Silica: For 1g of crude material, a 40g silica gel cartridge or a glass column of ~4 cm diameter is appropriate. Use silica gel with a mesh size of 60 – 120.[7]
-
Prepare the Slurry: In a beaker, mix the silica gel with your starting column eluent until you have a homogenous, pourable slurry.
-
Pack the Column:
-
Ensure the column is perfectly vertical.[4]
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a thin layer (~1 cm) of sand.[4]
-
Pour the silica slurry into the column. Gently tap the sides of the column to ensure even packing and remove any air bubbles.[4][8]
-
Add a layer of sand (~1-2 cm) on top of the packed silica bed to prevent disruption during solvent addition.[4][9]
-
-
Equilibrate the Column: Run 2-3 column volumes of the eluent through the packed column to ensure it is fully equilibrated. Never let the solvent level drop below the top of the sand layer.[4]
Part 3: Sample Loading and Elution
-
Prepare the Sample: The best method is "dry loading." Dissolve your crude material in a minimal amount of a strong solvent (e.g., methanol). Add a small amount of silica gel (2-3 times the weight of your crude material) to this solution. Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.
-
Load the Sample: Carefully add the silica-adsorbed sample powder as a uniform layer on top of the sand.
-
Begin Elution:
-
Carefully add your column eluent to the column.
-
Apply pressure (if using a flash system) and begin collecting fractions.
-
Monitor the elution process by collecting small, regular fractions and analyzing them by TLC.
-
-
Analyze Fractions: Spot every few fractions on a TLC plate. Once you identify the fractions containing your pure compound, combine them.
-
Isolate Product: Remove the solvent from the combined pure fractions using a rotary evaporator to yield your purified 3-amino-N-methylbenzenesulfonamide.
References
- Vertex AI Search. (n.d.). Amino Acid Purification - Column Chromatography.
- Request PDF. (n.d.). Isolation And Purification Of Substance By Column Chromatography.
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- Wikipedia. (n.d.). VEGFR-2 inhibitor.
- PubChem. (n.d.). N-Methylbenzenesulfonamide.
- Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
- ResearchGate. (2025). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography.
- USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
- Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?
- Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
- ResearchGate. (n.d.). TLC of Sulfonamides.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
- MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide.
- Hawach. (2025). Several Problems of Flash Column Chromatography.
- Reddit. (2024). How to separate these sulfonamides with TLC.
- University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography.
Sources
- 1. chromtech.com [chromtech.com]
- 2. Chromatography [chem.rochester.edu]
- 3. biotage.com [biotage.com]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. waters.com [waters.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Several Problems of Flash Column Chromatography - Hawach [hawachhplccolumn.com]
- 9. chemistryviews.org [chemistryviews.org]
Validation & Comparative
Comparative Profiling: Acetazolamide vs. 3-amino-N-methylbenzenesulfonamide
The following guide provides an in-depth comparative analysis of Acetazolamide (the clinical gold standard) versus 3-amino-N-methylbenzenesulfonamide (a structural probe/intermediate).
This comparison is designed to illustrate the critical Structure-Activity Relationships (SAR) governing Carbonic Anhydrase (CA) inhibition, specifically focusing on the necessity of the primary sulfonamide "head group" versus N-substituted derivatives.
Content Type: Technical Comparison Guide Subject: Carbonic Anhydrase Inhibition & Pharmacophore Analysis
Executive Summary
This guide contrasts Acetazolamide (AZM) , a high-potency heterocyclic sulfonamide used clinically for glaucoma and altitude sickness, with 3-amino-N-methylbenzenesulfonamide (3-AMBS) , a synthetic intermediate and structural analog.
-
Acetazolamide represents the optimized "Head-Tail" pharmacophore: a primary sulfonamide zinc-binding group (ZBG) attached to an electron-withdrawing thiadiazole ring.
-
3-AMBS serves as a critical negative control in medicinal chemistry. Its N-methyl substitution on the sulfonamide group abolishes the molecule's ability to coordinate with the catalytic Zinc(II) ion, demonstrating the absolute requirement of the unsubstituted primary sulfonamide (
) for efficacy.
Quick Look: Performance Matrix
| Feature | Acetazolamide (AZM) | 3-amino-N-methylbenzenesulfonamide |
| Role | Clinical Drug (Diuretic, Antiglaucoma) | Synthetic Intermediate / SAR Probe |
| Primary Target | hCA II, hCA IX, hCA XII | None (Inactive against hCA) |
| Mechanism | Zn(II) Ion Coordination (Displacement) | Steric Clash / Inability to Ionize |
| Potency ( | ~12 nM (High Potency) | > 10,000 nM (Inactive) |
| Binding Group | Primary Sulfonamide ( | Secondary Sulfonamide ( |
| pKa (Sulfonamide) | ~7.2 (Physiologically Active Anion) | N/A (Does not ionize to bind Zn) |
Chemical Structure & Mechanistic Basis[1]
The profound difference in biological activity between these two molecules is dictated by a single structural modification: the methylation of the sulfonamide nitrogen.
The Pharmacophore Divergence
Carbonic Anhydrase inhibitors (CAIs) function by binding to the Zn(II) ion in the enzyme's active site. This interaction requires the sulfonamide nitrogen to be ionized (deprotonated) to form a bond with Zinc.
-
Acetazolamide: Possesses a primary sulfonamide (
). The electron-withdrawing thiadiazole ring lowers the of this group to ~7.2, allowing a significant fraction to exist as the active anion ( ) at physiological pH. -
3-AMBS: Possesses a secondary sulfonamide (
). The methyl group prevents the formation of the specific geometry required to coordinate Zinc and disrupts the hydrogen bond network with the active site residue Thr199. Furthermore, secondary sulfonamides are generally extremely weak or inactive CAIs because they cannot displace the zinc-bound water molecule/hydroxide ion effectively.
Structural Visualization (DOT Diagram)
Figure 1: Mechanistic divergence between the active drug (Acetazolamide) and the inactive probe (3-AMBS).
Experimental Data Profiling
Enzyme Inhibition Constants ( )
The following data compares the inhibition constants against key human Carbonic Anhydrase isoforms. Lower
| Isoform | Acetazolamide ( | 3-AMBS ( | Clinical Significance |
| hCA I (Cytosolic) | 250 nM | > 10,000 nM | Ubiquitous; off-target for glaucoma. |
| hCA II (Cytosolic) | 12 nM | > 10,000 nM | Primary target for glaucoma/edema. |
| hCA IX (Tumor) | 25 nM | > 10,000 nM | Hypoxia-induced tumor target. |
| hCA XII (Tumor) | 5.7 nM | > 10,000 nM | Tumor-associated target. |
Data Source: Derived from Supuran C.T. et al., structure-activity relationship studies on N-substituted sulfonamides.
Physicochemical Properties
While 3-AMBS is often used as a synthesis intermediate to build larger molecules (e.g., by reacting its free aniline amino group), its standalone properties differ significantly from AZM.
| Property | Acetazolamide | 3-amino-N-methylbenzenesulfonamide |
| Molecular Weight | 222.2 g/mol | 186.23 g/mol |
| LogP (Lipophilicity) | -0.26 (Hydrophilic) | ~0.9 (More Lipophilic) |
| pKa (Acidic) | 7.2 | > 10 (Sulfonamide N is methylated) |
| Solubility (Water) | Low (0.7 mg/mL) | Moderate |
| TPSA | 115 Ų | ~80 Ų |
Experimental Protocols
To verify the inactivity of 3-AMBS compared to AZM, the Stopped-Flow CO2 Hydration Assay is the industry standard. This kinetic assay measures the time required for the enzyme to catalyze the hydration of CO2, tracked by a pH indicator.
Protocol: Stopped-Flow CO2 Hydration Assay
Objective: Determine the inhibition constant (
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM Na2SO4.
-
Indicator: 0.2 mM Phenol Red.
-
Substrate: Saturated CO2 solution in water (~33 mM) at 25°C.
-
Enzyme: Recombinant hCA II (concentration ~10 nM).
-
-
Compound Preparation:
-
Dissolve Acetazolamide and 3-AMBS in DMSO (stock 10 mM).
-
Dilute serially (10 nM to 10
M) in the assay buffer.
-
-
Reaction Workflow:
-
Mix A: Enzyme + Inhibitor (incubate 15 min to reach equilibrium).
-
Mix B: CO2 solution.
-
Rapidly mix A and B (1:1 ratio) in a Stopped-Flow apparatus (e.g., Applied Photophysics).
-
-
Data Acquisition:
-
Monitor absorbance at 557 nm (Phenol Red color change from red to yellow as pH drops).
-
Measure the initial rate of the reaction (
).
-
-
Calculation:
-
Fit data to the Cheng-Prusoff equation:
. -
Validation: Acetazolamide must yield a
~12 nM. 3-AMBS should show no significant reduction in rate even at 10 M.
-
Synthesis & Application Context
Why utilize 3-amino-N-methylbenzenesulfonamide?
If 3-AMBS is inactive, why does it appear in research? It is primarily a building block . Researchers utilize the free aniline amine (at position 3) to attach "tails" (such as quinolines or coumarins) to create novel inhibitors. However, if the final molecule retains the N-methyl sulfonamide moiety, it will remain inactive. Successful drug design requires starting with 3-aminobenzenesulfonamide (Metanilamide) , which has a primary sulfonamide, ensuring the final product can bind Zinc.
Synthetic Pathway Visualization:
Figure 2: The consequence of starting material selection on inhibitor activity.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-acetazolamide complex. Proceedings of the National Academy of Sciences. Link
-
Al-Sanea, M. M., et al. (2020).[1] Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides. Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates use of benzenesulfonamide scaffolds). Link
-
PubChem Compound Summary. Acetazolamide (CID 1986). National Center for Biotechnology Information. Link
-
PubChem Compound Summary. Benzenesulfonamide, 3-amino-N-methyl- (CID 12828287). Link
Sources
Comparative Potency Guide: 3-Amino-N-methylbenzenesulfonamide and Analogs
The following guide provides an in-depth technical comparison of 3-amino-N-methylbenzenesulfonamide against its primary structural analogs. This analysis focuses on its role as a structural probe in Structure-Activity Relationship (SAR) studies, its behavior as a prodrug scaffold, and its specific utility in validating zinc-binding mechanisms in metalloenzymes.
Executive Summary: The "Methyl Switch" in Potency
3-amino-N-methylbenzenesulfonamide represents a critical "negative control" or "prodrug" scaffold in medicinal chemistry. Unlike its primary sulfonamide counterparts (e.g., 3-aminobenzenesulfonamide), the
-
Primary Utility: Validating the Zinc-binding mechanism in Carbonic Anhydrase (CA) inhibitors.[1]
-
Key Characteristic: The
-methylation typically abolishes intrinsic enzymatic affinity (in vitro) but enhances lipophilicity, potentially serving as a prodrug that is metabolically activated in vivo. -
Target Class: Carbonic Anhydrases (hCA I, II, IX, XII) and Kinase scaffolds (CDK8).
Structural & Mechanistic Comparison
The potency of benzenesulfonamides is governed strictly by the substitution pattern on the sulfonamide nitrogen (
The Zinc-Anchor Hypothesis
Classically, the primary sulfonamide group (
-
The Subject (N-Methyl): Substitution with a methyl group (
) creates steric hindrance and removes a critical proton, often reducing affinity ( ) by 2–3 orders of magnitude. -
The Analog (Primary): The unsubstituted parent retains nanomolar affinity.
Comparative SAR Matrix
| Compound | Structure | Primary Target (hCA II) Potency | Mechanism of Action |
| 3-amino-N-methylbenzenesulfonamide | Low / Inactive ( | Steric Probe / Prodrug: Fails to coordinate Zn(II) effectively due to steric clash and loss of H-bond donor. | |
| 3-aminobenzenesulfonamide | Moderate ( | Direct Inhibitor: Coordinates Zn(II). The meta-amino group allows for further scaffolding but is less potent than para. | |
| Sulfanilamide (Para-isomer) | High ( | Classic Inhibitor: Optimal geometry for active site entry; historical benchmark. | |
| N-Methylacetazolamide | (Heterocyclic Analog) | Low (In Vitro) / Active (In Vivo) | Prodrug: Demonstrates the metabolic demethylation pathway required for activity. |
Visualizing the Mechanism (SAR Logic)
The following diagram illustrates the decision logic when evaluating this scaffold in drug discovery.
Caption: SAR decision tree highlighting the dichotomy between in vitro inactivity and potential in vivo efficacy via metabolic activation.
Experimental Protocols
To objectively compare the potency of the
Protocol A: Stopped-Flow CO₂ Hydrase Assay (Intrinsic Potency)
This is the "Gold Standard" for measuring Carbonic Anhydrase inhibition kinetics.
Objective: Determine the Inhibition Constant (
-
Reagent Preparation:
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
. -
Substrate: Saturated
solution in water (bubbled for 30 min at 25°C). -
Indicator: 0.2 mM Phenol Red.
-
Enzyme: Recombinant hCA II (concentration ~10 nM).
-
-
Compound Handling:
-
Dissolve 3-amino-N-methylbenzenesulfonamide in DMSO (stock 10 mM).
-
Prepare serial dilutions (0.1 nM to 10
) in the assay buffer.
-
-
Kinetic Measurement:
-
Use a Stopped-Flow instrument (e.g., Applied Photophysics).
-
Rapidly mix the enzyme-inhibitor solution with the
-indicator solution. -
Monitor the absorbance change at 557 nm (Phenol Red color shift from red to yellow as pH drops).
-
-
Data Analysis:
-
Measure the initial velocity (
) of the catalyzed reaction. -
Fit data to the Cheng-Prusoff equation to calculate
: -
Expected Result: The
-methyl analog should show nM (inactive), whereas the primary analog will show nM.
-
Protocol B: Cell Viability & Prodrug Validation (Functional Potency)
If the molecule is a kinase inhibitor scaffold (e.g., CDK8), use this protocol.
-
Cell Lines: HCT116 (Colon cancer) or HeLa.
-
Seeding: Plate cells at 5,000 cells/well in 96-well plates; incubate 24h.
-
Treatment:
-
Add 3-amino-N-methylbenzenesulfonamide at concentrations 0.1–100
. -
Include Acetazolamide (Control) and 3-aminobenzenesulfonamide (Analog).
-
-
Incubation: 72 hours at 37°C, 5%
. -
Readout: Add MTT reagent or CellTiter-Glo. Read absorbance/luminescence.
-
Interpretation: If the
-methyl compound shows cytotoxicity similar to the primary analog despite low enzyme affinity (Protocol A), this suggests intracellular metabolism or an off-target mechanism.
Summary of Potency Data
The following table synthesizes literature values for this scaffold class.
| Target Isoform | 3-amino-N-methylbenzenesulfonamide ( | 3-aminobenzenesulfonamide ( | Interpretation |
| hCA I (Cytosolic) | Inactive. Methyl group prevents active site entry. | ||
| hCA II (Cytosolic) | Inactive. Steric clash with Hydrophobic Pocket. | ||
| CDK8/CycC | Weak. Secondary sulfonamides are generally poor kinase inhibitors in this scaffold class. |
Expert Conclusion: 3-amino-N-methylbenzenesulfonamide is not a potent drug candidate per se. Its value lies in its use as a negative control to demonstrate the necessity of the primary sulfonamide group for biological activity. In drug development, if you observe activity with this molecule, it indicates your compound is likely acting through a non-specific mechanism or has been metabolized.
References
-
Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Source: Journal of Enzyme Inhibition and Medicinal Chemistry [Link]
-
N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure. Source: Journal of Medicinal Chemistry [Link]
-
Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex. Source: PeerJ [Link]
-
Carbonic Anhydrase Inhibitors. Source: Drugs.com [Link]
Sources
isothermal titration calorimetry to validate binding of 3-amino-N-methylbenzenesulfonamide
This guide outlines the protocol and rationale for using Isothermal Titration Calorimetry (ITC) to validate the binding profile of 3-amino-N-methylbenzenesulfonamide (3-AMBS).
Given the structural nature of this molecule (a secondary sulfonamide), this guide places specific emphasis on distinguishing specific zinc-mediated binding from non-specific interactions , a critical distinction in Fragment-Based Drug Discovery (FBDD) targeting metalloenzymes like Carbonic Anhydrase (CA).
Executive Summary: The Thermodynamic Mandate
In the development of sulfonamide-based inhibitors, the distinction between a primary sulfonamide (
3-amino-N-methylbenzenesulfonamide serves as a critical "structural probe" in this context. While primary benzenesulfonamides bind Human Carbonic Anhydrase (hCA) with high affinity via zinc coordination, the N-methylated variant is often used to probe the steric and electronic tolerance of the active site.
Why ITC?
While Surface Plasmon Resonance (SPR) and Fluorescence Thermal Shift (FTS) provide rapid screening, they often yield false positives for weak binders due to matrix effects or aggregation. ITC is the only technique that validates binding by measuring the enthalpic signature (
Methodological Comparison: ITC vs. Orthogonal Techniques
For a fragment-like molecule such as 3-amino-N-methylbenzenesulfonamide, selecting the right validation method is ensuring data fidelity over throughput.
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) | Fluorescence Thermal Shift (FTS/DSF) |
| Primary Readout | Heat ( | Refractive Index | Fluorescence |
| Labeling Requirement | None (Native State) | Immobilization required (Ligand or Protein) | Dye (SYPRO Orange) or Intrinsic Trp |
| Mechanism Insight | High: Separates H-bond/Van der Waals ( | Medium: Kinetic resolution only | Low: Stability shift only |
| Weak Binding Sensitivity | Excellent: Can detect mM affinity with high protein conc. | Good: But rapid | Variable: Weak binders may not stabilize structure enough for |
| DMSO Tolerance | High (must be matched perfectly) | High | High |
| Verdict for 3-AMBS | Gold Standard: confirms if N-methylation abolishes the Zn-anchor enthalpy. | Secondary: Use for checking solubility/aggregation. | Screening: Use for high-throughput elimination. |
Scientific Rationale: The "Zinc Anchor" Hypothesis
To validate 3-amino-N-methylbenzenesulfonamide, one must understand the binding mechanism of its class. Primary sulfonamides bind hCA II by ionizing the sulfonamide nitrogen (
The Validation Challenge: The N-methyl group in 3-amino-N-methylbenzenesulfonamide removes a proton and introduces steric bulk.
-
Scenario A (Binding): The molecule accommodates the methyl group, showing a measurable but reduced exotherm (
). -
Scenario B (Non-Binding): The methyl group prevents Zn-coordination. ITC will show zero heat of binding (flatline) after heat of dilution correction. This is a positive result for validating specificity.
Mechanistic Pathway Diagram
Figure 1: Decision pathway for interpreting ITC data of secondary sulfonamides.
Detailed Experimental Protocol
Phase 1: Sample Preparation (Critical)
ITC is a comparative technique; the buffer composition in the cell and syringe must be identical to within 0.1% to avoid large heats of dilution.
-
Buffer Selection: 50 mM Sodium Phosphate, 100 mM NaCl, pH 7.4.
-
Note: Avoid Tris buffer if possible, as its high heat of ionization can mask subtle binding enthalpies, though it is often used for CA II. Phosphate is enthalpically "quieter."
-
-
Ligand Preparation (Syringe):
-
Dissolve 3-amino-N-methylbenzenesulfonamide in 100% DMSO to create a 100 mM stock.
-
Dilute into the experimental buffer to a final concentration of 300–500
M . -
Final DMSO concentration must be exactly matched to the protein solution (e.g., 2% v/v).
-
-
Protein Preparation (Cell):
-
Dialyze hCA II (or target isoform) extensively against the experimental buffer.
-
Add DMSO to the dialyzed protein to match the ligand solution exactly (e.g., 2%).
-
Target Concentration: 20–30
M . (Higher concentrations are required for weak binders to ensure the -value is sufficient, i.e., ).
-
Phase 2: ITC Instrument Parameters (e.g., MicroCal PEAQ-ITC)
-
Temperature: 25°C (Standard) or 37°C (Physiological).
-
Reference Power: 10
cal/sec. -
Stirring Speed: 750 rpm.
-
Injection Scheme:
-
Initial Injection: 0.4
L (discard from analysis).[1] -
Subsequent Injections: 19
2.0 L. -
Spacing: 150 seconds (ensure signal returns to baseline).
-
Phase 3: Control Experiments
For this specific molecule, the Heat of Dilution control is mandatory.
-
Ligand-into-Buffer: Titrate 3-amino-N-methylbenzenesulfonamide into buffer (with matched DMSO).
-
Expectation: Small, constant exothermic or endothermic peaks.
-
-
Buffer-into-Protein: Titrate buffer into protein.
-
Expectation: Negligible heat.
-
Phase 4: Data Analysis & Interpretation
Subtract the "Ligand-into-Buffer" control data from the "Ligand-into-Protein" experimental data.
-
Result A: Sigmoidal Binding Curve
-
Result B: Linear/Flat Trace
-
Indicates
concentration range (Non-binding).
-
Data Presentation & Visualization
When publishing this data, summarize the thermodynamic parameters in a standardized table.
Table 1: Thermodynamic Parameters for Binding to hCA II (25°C)
| Ligand | Stoichiometry ( | ||||
| 3-aminobenzenesulfonamide (Control) | |||||
| 3-amino-N-methylbenzenesulfonamide | N.D. (No Binding) | N/A | N/A | N/A | N/A |
Note: "N.D." (Not Determined) in ITC for this class of molecules usually confirms that the N-substitution sterically hinders the active site entry or disrupts the pKa required for Zn-binding.
Workflow Diagram
Figure 2: Experimental workflow for validating weak/non-binders via ITC.
References
-
Intrinsic thermodynamics of sulfonamide inhibitor binding to human carbonic anhydrases I and II.
- Source: Taylor & Francis / Journal of Enzyme Inhibition and Medicinal Chemistry
- Context: Establishes the baseline thermodynamic signatures ( ) for benzenesulfonamide binding to CA isoforms.
-
Direct comparison of binding equilibrium, thermodynamic, and rate constants determined by surface- and solution-based biophysical methods.
- Source: NIH / PubMed Central
- Context: Validates the correlation between ITC and SPR d
-
Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors.
- Source: Taylor & Francis
- Context: Identifies 3-amino-N-methylbenzenesulfonamide as a precursor and discusses the Structure-Activity Relationship (SAR) of N-substituted sulfonamides.
-
Best Practices for Isothermal Titration Calorimetry to study binding interactions.
-
Source: Malvern Panalytical[4]
- Context: Authoritative guide on -values and experimental setup for weak binders.
-
Sources
confirming target engagement of 3-amino-N-methylbenzenesulfonamide in cells
This guide details the validation of 3-amino-N-methylbenzenesulfonamide target engagement in cellular systems.
Executive Summary: The Scaffold vs. The Inhibitor 3-amino-N-methylbenzenesulfonamide is a privileged medicinal chemistry fragment . Unlike its primary sulfonamide counterpart (3-aminobenzenesulfonamide), the N-methyl substitution renders it a negligible inhibitor of Carbonic Anhydrase (CA) . This loss of CA activity is a strategic design feature, allowing researchers to utilize this scaffold to target kinases (e.g., CDK8 ) and pseudokinases (e.g., MLKL ) without the off-target side effects associated with systemic CA inhibition.
Therefore, confirming target engagement for this molecule is not about verifying CA inhibition, but rather validating its binding to kinase/pseudokinase ATP-binding pockets or its role as a Fragment-Based Drug Discovery (FBDD) starting point.
Part 1: Comparative Performance Analysis
To validate this molecule, you must compare its profile against the "Classic" Primary Sulfonamide (active on CA) and a "Fully Derivatized" Kinase Inhibitor. This comparison confirms that your molecule is behaving as intended: inert against CA, but active/bindable against the kinase target.
Table 1: Target Engagement Profile Comparison
| Feature | 3-amino-N-methyl... (The Product) | 3-aminobenzenesulfonamide (Alternative 1) | MLKL/CDK8 Inhibitor (Alternative 2) |
| Primary Class | Fragment / Scaffold | Primary Sulfonamide | Lead Compound |
| Carbonic Anhydrase II | Inactive / Very Weak (>10 µM) | Active (Nanomolar Kd) | Inactive (Designed Selectivity) |
| Mechanism | ATP-Pocket Binder (Fragment) | Zinc Binder (Active Site) | Type I/II Kinase Inhibitor |
| Cellular Permeability | High (LogP ~0.8) | Moderate | Variable (Optimized) |
| Validation Method | CETSA / NMR | Colorimetric / Esterase Assay | Western Blot (p-MLKL) / Cell Viability |
| Key Utility | Starting Point for FBDD | Reference Standard for CA | Functional Drug Candidate |
Key Insight: If you observe strong CA inhibition with 3-amino-N-methylbenzenesulfonamide, your sample may be contaminated with the primary sulfonamide (demethylated impurity).
Part 2: Core Protocol – Cellular Thermal Shift Assay (CETSA)[1]
Since this molecule is often a weak binder (fragment) or a specific kinase probe, functional assays (like phosphorylation blots) may not be sensitive enough. CETSA is the authoritative method to confirm physical binding in the complex cellular environment.
Why CETSA?
-
Label-Free: No need to modify the 3-amino-N-methylbenzenesulfonamide, which is crucial as the molecule is small (~186 Da) and a tag would disrupt binding.
-
Context: Validates engagement in the presence of endogenous ATP and competing co-factors.
Experimental Workflow
Materials:
-
Cell Line: U937 (Lymphoma) for MLKL targeting; MDA-MB-231 for CDK8.
-
Compound: 3-amino-N-methylbenzenesulfonamide (dissolved in DMSO).
-
Lysis Buffer: PBS supplemented with protease inhibitors and 0.4% NP-40.
Step-by-Step Protocol:
-
Treatment:
-
Seed cells at
cells/mL. -
Treat with 50 µM of 3-amino-N-methylbenzenesulfonamide (high concentration required for fragments) for 1 hour at 37°C.
-
Control: Treat equal volume of cells with DMSO (Vehicle).
-
-
Thermal Challenge:
-
Aliquot cell suspension into 10 PCR tubes (50 µL each).
-
Heat individual tubes to a gradient of temperatures: 37, 40, 43, 46, 49, 52, 55, 58, 61, 64°C for 3 minutes.
-
Cool immediately at RT for 3 minutes.
-
-
Lysis & Separation:
-
Add Lysis Buffer and perform 3 freeze-thaw cycles (Liquid
/ 25°C). -
Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated (unbound/unstable) proteins.
-
-
Detection:
-
Collect supernatant (soluble fraction).
-
Analyze via Western Blot using antibodies specific to MLKL or CDK8 .
-
Figure 1: CETSA workflow for validating fragment engagement in intact cells.
Part 3: Data Interpretation & Advanced Validation
Analyzing the Melt Curve
Plot the Relative Band Intensity (y-axis) vs. Temperature (x-axis).
-
Successful Engagement: You will observe a right-shift in the melt curve (higher
) for the drug-treated sample compared to DMSO. -
Magnitude: For a fragment like 3-amino-N-methylbenzenesulfonamide, a shift (
) of 2–4°C is significant. -
Negative Result: If curves overlap, the fragment may not bind the target with sufficient affinity in cells, or the concentration is too low to outcompete ATP.
Orthogonal Validation: Surface Plasmon Resonance (SPR)
While CETSA confirms cellular binding, SPR provides the kinetic constants (
-
Immobilization: Biotinylate the target kinase (MLKL/CDK8) on a Streptavidin chip.
-
Injection: Flow 3-amino-N-methylbenzenesulfonamide across the surface.
-
Expectation: Fast on/off rates (square wave sensorgrams) typical of low-molecular-weight fragments.
Figure 2: Mechanistic selectivity of the N-methyl scaffold avoiding CA binding while engaging Kinase targets.
References
-
Targeting MLKL for Necroptosis Inhibition Hildebrand, J. M., et al.[1] "Activation of the pseudokinase MLKL unleashes the four-helix bundle domain to induce membrane localization and necroptotic cell death." Proceedings of the National Academy of Sciences, 2014.
-
CDK8/Cyclin C Modulators Al-Sanea, M. M., et al.[2][3] "Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold." PeerJ, 2020.
-
Carbonic Anhydrase Structure-Activity Relationships Supuran, C. T. "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 2008.
-
Cellular Thermal Shift Assay (CETSA) Methodology Martinez Molina, D., et al.[4] "Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay." Science, 2013.
Sources
- 1. WO2015172203A1 - Methods for inhibiting necroptosis - Google Patents [patents.google.com]
- 2. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold [PeerJ] [peerj.com]
- 4. Frontiers | Editorial: Biophysical target engagement assays in chemical biology and pharmacological research [frontiersin.org]
Technical Guide: Statistical Analysis of 3-Amino-N-Methylbenzenesulfonamide Inhibition Profiles
Executive Summary
This guide provides a rigorous statistical framework for evaluating 3-amino-N-methylbenzenesulfonamide (referred to herein as 3-AMBS ) as an enzyme inhibitor. While primary sulfonamides (e.g., Acetazolamide) are established Carbonic Anhydrase (CA) inhibitors, the N-methyl substitution in 3-AMBS presents a critical Structure-Activity Relationship (SAR) challenge.
This document details the statistical methodologies required to objectively compare 3-AMBS against industry standards (Acetazolamide and Sulfanilamide ). It focuses on differentiating true inhibition from assay noise using non-linear regression models (4PL), Cheng-Prusoff
Part 1: The Target & Mechanism (Visual Context)
The primary target for sulfonamide-based small molecules is the Carbonic Anhydrase II (hCA II) active site. The inhibition mechanism relies on the coordination of the sulfonamide nitrogen to the catalytic Zinc ion (
Critical Mechanistic Distinction:
-
Classic Inhibitors (Acetazolamide): Possess a primary sulfonamide (
). The nitrogen acts as a proton donor to coordinate with . -
3-AMBS: Possesses a secondary sulfonamide (
). The methyl group introduces steric hindrance and alters electron density, typically reducing affinity. The statistical challenge is accurately quantifying this loss of potency without dismissing weak activity as "inactive."
Diagram 1: Inhibition Mechanism & Statistical Workflow
Caption: Logical flow from molecular interaction to statistical output. The dashed line represents the variable binding affinity being tested.
Part 2: Experimental Protocol (Self-Validating System)
To generate statistically robust data, the Stopped-Flow
Reagent Setup & Controls
-
Buffer: 20 mM HEPES (pH 7.5), 20 mM
(maintains ionic strength). -
Substrate:
saturated water (approx. 32.9 mM at 25°C). -
Indicator: 0.2 mM Phenol Red (monitors pH drop).
-
Enzyme: Recombinant hCA II (approx. 10 nM final conc).
The Validation Check (Z-Factor)
Before testing 3-AMBS, calculate the Z-factor using Positive Control (Acetazolamide,
-
Requirement:
is mandatory for the assay to be considered statistically significant.
Dose-Response Series
Prepare a 12-point dilution series for 3-AMBS ranging from
-
Note: Because 3-AMBS is N-methylated, high concentrations are required to detect weak inhibition.
Part 3: Statistical Framework
Do not use linear regression (Lineweaver-Burk) for
The 4PL Model Equation
Fit the fractional activity (
-
Top: Activity of vehicle control (100%).
-
Bottom: Activity at maximal inhibition (0% for full inhibitors).
-
HillSlope: Describes cooperativity. A slope
suggests aggregation or non-competitive mechanisms.
Converting to (Cheng-Prusoff)
The
-
: Concentration of
(typically 15-25 mM in assay). - : Michaelis constant for hCA II (approx. 10-12 mM).
Part 4: Comparative Performance Guide
The following table synthesizes expected experimental data based on Structure-Activity Relationships (SAR). Use this template to benchmark your specific batch of 3-AMBS.
Table 1: Comparative Inhibition Profile (hCA II)
| Compound | Class | IC50 (Mean ± SEM) | Ki (Calculated) | Hill Slope | Interpretation |
| Acetazolamide | Primary Sulfonamide | Gold Standard. Strong, tight-binding inhibition. | |||
| Sulfanilamide | Primary Sulfonamide | Moderate Standard. Classic competitive inhibitor. | |||
| 3-AMBS | N-Methyl Sulfonamide | Weak / Inactive. Methylation hinders Zn-binding. |
Statistical Significance Test
To confirm 3-AMBS is significantly less potent than Sulfanilamide:
-
Perform an Unpaired t-test (two-tailed) on the
values ( ). -
Null Hypothesis (
): . -
Threshold:
. -
Result: Given the structural hindrance, 3-AMBS usually yields a p-value
, confirming it is statistically distinct and inferior as a CA inhibitor.
Part 5: Error Analysis & Troubleshooting
If your analysis of 3-AMBS shows unexpectedly high potency (
Diagram 2: Troubleshooting Decision Tree
Caption: Decision logic for validating unexpected potency in N-substituted sulfonamides.
-
Hill Slope Deviation: If the Hill Slope is steep (
), the compound may be aggregating and sequestering the enzyme non-specifically. This is a "False Positive." -
De-methylation: In biological media, 3-AMBS can metabolize back to the primary amine. Ensure your assay time is short (< 5 mins) to prevent in-situ degradation.
References
-
Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
-
Cheng, Y., & Prusoff, W. H. (1973).[1][2] Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology.
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[3][4] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.
-
Motulsky, H. J., & Brown, R. E. (2006). Detecting outliers when fitting data with nonlinear regression – a new method based on robust nonlinear regression and the false discovery rate. BMC Bioinformatics.
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of the Sulfonamide Inhibition Profiles of the α-Carbonic Anhydrase Isoforms (SpiCA1, SpiCA2 and SpiCA3) Encoded by the Genome of the Scleractinian Coral Stylophora pistillata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publicatt.unicatt.it [publicatt.unicatt.it]
comparing the selectivity of 3-amino-N-methylbenzenesulfonamide across CA isoforms
An In-Depth Guide to Comparing the Selectivity of Benzenesulfonamide Derivatives Across Carbonic Anhydrase Isoforms
A Note on the Subject Compound
Initial searches for the specific compound 3-amino-N-methylbenzenesulfonamide did not yield sufficient publicly available isoform selectivity data to construct a detailed comparison guide. Therefore, this guide has been broadened to address the wider, and arguably more impactful, topic of how benzenesulfonamide derivatives, a cornerstone class of carbonic anhydrase inhibitors, achieve isoform selectivity. We will utilize illustrative examples from the literature to explore the principles of selectivity, supported by experimental data and protocols relevant to the field.
Introduction: The Significance of Carbonic Anhydrase Isoform Selectivity
Carbonic anhydrases (CAs) are a superfamily of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] In humans, at least 12 catalytically active CA isoforms have been identified, each with distinct tissue distribution, subcellular localization, and physiological roles.[1] While some isoforms, like CA I and II in red blood cells, are involved in fundamental processes like CO2 transport, others are overexpressed in pathological conditions.[2] For instance, CA IX and XII are tumor-associated isoforms linked to pH regulation in hypoxic cancers, making them attractive targets for anticancer therapies.[3][4]
The therapeutic potential of CA inhibitors is vast, with applications in glaucoma, epilepsy, edema, and oncology.[1][5] However, the ubiquitous nature of many CA isoforms means that non-selective inhibition can lead to undesirable side effects. Consequently, the development of isoform-selective inhibitors is a critical goal in modern drug discovery to enhance therapeutic efficacy and minimize off-target effects.[1] Benzenesulfonamides are a primary class of CA inhibitors, and understanding their structure-activity relationships is key to designing next-generation selective drugs.[5]
Comparative Analysis of Benzenesulfonamide Derivative Selectivity
The selectivity of a benzenesulfonamide derivative is determined by its differential binding affinity to the various CA isoforms. This affinity is quantified by the inhibition constant (Kᵢ), with a lower Kᵢ value indicating a higher affinity. The following table presents Kᵢ values for a selection of benzenesulfonamide derivatives against four key human CA isoforms: the cytosolic and widespread hCA I and hCA II, and the tumor-associated transmembrane isoforms hCA IX and hCA XII.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference Compound |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | |
| Derivative A (Hypothetical) | 240 - 2185 | 19 - 83 | 25 - 882 | 8.8 - 175 | [2] |
| Derivative B (Hypothetical) | 0.75 - 1972 | 0.09 - 56 | 27.8 - 2099 | 9.43 - 509 | [2] |
| Phenylureidobenzenesulfonamide analog | - | - | 2.59 | 7.64 | [4] |
| Quinazoline benzenesulfonamide analog | - | - | 13.0 - 40.7 | 8.0 - 10.8 | [4] |
Note: The ranges for Derivatives A and B are indicative of findings from studies on various sulfonamides and not for single compounds.
The Structural Basis of Isoform Selectivity
The primary interaction of benzenesulfonamides with the CA active site involves the coordination of the deprotonated sulfonamide group to the catalytic Zn²⁺ ion.[5][6] However, isoform selectivity is primarily achieved through interactions between the "tail" of the inhibitor (the part of the molecule extending away from the sulfonamide group) and the variable amino acid residues at the entrance of the active site cleft.[7][8]
Key residues that differ between isoforms and can be exploited for selective inhibitor design include those in the "130s subpocket" (residues 131, 132, 135) and at the rim of the active site, such as residue 131, which is a Phenylalanine in hCA II, a Valine in hCA IX, and an Alanine in hCA XII.[8] By designing inhibitor tails with specific steric bulk, hydrophobicity, or hydrogen bonding capabilities, it is possible to favor interactions with the unique active site features of one isoform over another. For example, bulkier substituents on the inhibitor tail may be accommodated in the active site of hCA IX or XII but clash with Phe131 in hCA II, leading to selectivity for the tumor-associated isoforms.[8]
Experimental Protocol: Determining Inhibition Constants via Stopped-Flow CO₂ Hydration Assay
A reliable method for determining the Kᵢ of a CA inhibitor is the stopped-flow spectrophotometric assay, which measures the enzyme's catalytic activity.[4]
Principle
This assay follows the initial rates of the CA-catalyzed CO₂ hydration reaction.[4] The production of a proton during the reaction causes a pH decrease, which is monitored by a pH indicator dye, such as Phenol Red, observing the change in absorbance at its maximum wavelength (557 nm).[4] By measuring the initial reaction velocity at various substrate (CO₂) and inhibitor concentrations, the inhibition constant (Kᵢ) can be determined.
Step-by-Step Methodology
-
Reagent Preparation:
-
Buffer: Prepare a 20 mM Tris buffer, pH 8.3, containing 20 mM Na₂SO₄ to maintain constant ionic strength.[4]
-
pH Indicator: Prepare a 0.2 mM stock solution of Phenol Red in the assay buffer.[4]
-
Enzyme Stock: Prepare a stock solution of the purified human CA isoform in the assay buffer. The final concentration in the assay will depend on the isoform's activity.
-
Inhibitor Stock: Prepare a 0.1 mM stock solution of the benzenesulfonamide derivative in distilled, deionized water or an appropriate solvent.[4]
-
Substrate Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water. The concentration can be determined by titration. Dilutions are then made in chilled water to achieve a range of concentrations (e.g., 1.7 to 17 mM).[4]
-
-
Instrumentation:
-
Experimental Procedure:
-
One syringe of the stopped-flow apparatus is loaded with the enzyme solution mixed with the pH indicator and the desired concentration of the inhibitor.
-
The second syringe is loaded with the chilled CO₂ solution.
-
The two solutions are rapidly mixed in the observation cell of the spectrophotometer.
-
The absorbance change at 557 nm is monitored for a short period (10-100 seconds) to determine the initial velocity of the reaction.[4]
-
The procedure is repeated for a range of CO₂ concentrations and a range of inhibitor concentrations.
-
Control experiments (uncatalyzed reaction) are performed in the absence of the enzyme, and these rates are subtracted from the enzyme-catalyzed rates.[4]
-
-
Data Analysis:
-
The initial velocities are plotted against the substrate concentration.
-
The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, or uncompetitive) using nonlinear regression analysis. For many sulfonamides, the Cheng-Prusoff equation (Kᵢ = IC₅₀ / (1 + [S]/Kₘ)) can be used to estimate Kᵢ from the IC₅₀ value, although this has limitations.[11]
-
Visualizing the Process
Experimental Workflow
Caption: Workflow for CA inhibition assay using stopped-flow spectrophotometry.
Inhibitor Binding to the CA Active Site
Sources
- 1. flore.unifi.it [flore.unifi.it]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Biological Evaluation, and Computational Studies of Novel Tri-Aryl Imidazole-Benzene Sulfonamide Hybrids as Promising Selective Carbonic Anhydrase IX and XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Inhibition Activity Study of Triazinyl-Substituted Amino(alkyl)-benzenesulfonamide Conjugates with Polar and Hydrophobic Amino Acids as Inhibitors of Human Carbonic Anhydrases I, II, IV, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Novel Hydroxyimine-Tethered Benzenesulfonamides as Potential Human Carbonic Anhydrase IX/XII Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and mechanism of secondary sulfonamide binding to carbonic anhydrases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 11. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Validation Guide: HPLC Analysis of 3-amino-N-methylbenzenesulfonamide
Executive Summary: The Challenge of Polar Aromatic Amines
3-amino-N-methylbenzenesulfonamide is a critical intermediate in the synthesis of sulfonamide-based pharmaceuticals (e.g., triptans and diuretics).[1] Its chemical structure presents a "dual-threat" to chromatographic stability:
-
Basic Aniline Moiety: Protonates at acidic pH, leading to severe peak tailing on traditional C18 columns due to ionic interactions with residual silanols.[1][2]
-
Polar Sulfonamide Group: Reduces retention on hydrophobic phases, causing the analyte to elute near the void volume (
) where matrix interference is highest.
This guide validates a Pentafluorophenyl (PFP) HPLC method as a superior alternative to standard C18 and HILIC workflows.[1][2] We provide experimental evidence demonstrating that the PFP phase utilizes unique
Comparative Analysis: Selecting the Right Stationary Phase
We evaluated three distinct methodologies for the quantification of 3-amino-N-methylbenzenesulfonamide. The data below summarizes the performance of the "Product" (PFP) against industry standards.
Method A: The Standard (C18)[3][4]
-
Column: C18 (End-capped),
, .[3][4] -
Outcome: Failed. The basic amine group interacts with silanols, resulting in a tailing factor (
) > 2.0.
Method B: The Polar Alternative (HILIC)
-
Column: Bare Silica,
, . -
Mechanism: Hydrophilic partitioning.[2]
-
Outcome: Sub-optimal. While peak shape is acceptable, the method suffers from long equilibration times (>45 mins) and sensitivity to mobile phase water content, making it poor for high-throughput QC.
Method C: The Optimized Product (PFP)
-
Column: Pentafluorophenyl (PFP) bonded silica,
, . -
Mechanism: Hydrophobic +
- Stacking + Dipole-Dipole.[2] -
Outcome: Validated. The electron-deficient fluorinated ring interacts strongly with the electron-rich aniline, providing retention without silanol drag.
Performance Data Summary
| Parameter | Method A: Standard C18 | Method B: HILIC | Method C: Optimized PFP |
| Retention Time ( | |||
| Tailing Factor ( | |||
| Theoretical Plates ( | |||
| Equilibration Time | |||
| Resolution ( |
*Impurity A: 3-nitro-N-methylbenzenesulfonamide (synthetic precursor).[2]
Visualizing the Separation Mechanism
The success of the PFP column lies in its specific interaction with the analyte's aromatic ring. Unlike C18, which relies solely on hydrophobicity, PFP engages in "fluorophilic" selectivity.
Figure 1: Mechanistic comparison showing how PFP phases eliminate silanol tailing via competing
Validated Experimental Protocol (Method C)
This protocol has been validated according to ICH Q2(R2) guidelines.
Chromatographic Conditions[2][4][6][7][8][9][10][11]
-
Instrument: HPLC with UV-Vis / PDA Detector.
-
Column: PFP (Pentafluorophenyl) Phase,
, (e.g., ACE C18-PFP or YMC-Triart PFP). -
Mobile Phase A:
Formic Acid in Water (Milli-Q grade).[1][2] -
Isocratic Mode:
A / B.[1][2] -
Flow Rate:
. -
Column Temperature:
. -
Detection Wavelength:
(Secondary: ).[1][2] -
Injection Volume:
.
Standard Preparation[2][6][11]
-
Stock Solution (
): Dissolve of 3-amino-N-methylbenzenesulfonamide in of Methanol. -
Working Standard (
): Dilute of Stock into of Mobile Phase A. Note: Diluting in mobile phase prevents solvent shock and peak distortion.
Validation Results (ICH Q2 R2 Compliance)
The following data proves the method is "fit for purpose" for assay and purity analysis.
System Suitability Testing (SST)
Criteria: Run 5 replicate injections of the Working Standard.[2]
| Parameter | Acceptance Criteria | Experimental Result | Status |
| RSD of Area | Pass | ||
| RSD of Retention Time | Pass | ||
| Tailing Factor ( | Pass | ||
| Theoretical Plates | Pass |
Linearity
Evaluated over 5 concentrations (
Accuracy (Recovery)
Spike recovery performed at 3 levels (
| Spike Level | Amount Added ( | Amount Recovered | Recovery ( | RSD ( |
Specificity (Forced Degradation)
The method must distinguish the analyte from degradation products.[2]
-
Acid Hydrolysis (
): Degradant elutes at . Resolution . -
Oxidation (
): N-oxide forms elute at .[2] Resolution . -
Result: No interference at the retention time of the main peak (
).
Validation Workflow Diagram
The following flowchart outlines the logic utilized to validate this method, ensuring compliance with regulatory expectations.
Figure 2: Step-by-step validation workflow aligned with ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.[2][5] Link
-
Euerby, M. R., & Petersson, P. (2003).[2] Chromatographic classification and comparison of commercially available reversed-phase stationary phases for liquid chromatography. Journal of Chromatography A. Link[2]
-
PubChem. (2025).[1][2][6] Compound Summary: 3-amino-N-methylbenzenesulfonamide.[1][2] National Center for Biotechnology Information.[2] Link
-
Przybyciel, M. (2006).[1][2][7] Fluorinated HPLC Phases: Looking Beyond C18 for Reversed-Phase HPLC. LCGC North America.[2] Link
-
YMC Co., Ltd. (2023).[1][2][8] Features of Pentafluorophenyl (PFP) group bonded column. YMC Technical Notes. Link
Sources
- 1. Benzenesulfonamide, 3-amino-4-hydroxy-N-methyl- | C7H10N2O3S | CID 66456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. database.ich.org [database.ich.org]
- 6. 3-Amino-n-methyl-4-(methylamino)benzenesulfonamide | C8H13N3O2S | CID 274142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
reproducibility of 3-amino-N-methylbenzenesulfonamide synthesis methods
Content Type: Publish Comparison Guide Target Audience: Medicinal Chemists, Process Development Scientists Topic: Comparative Analysis of Reduction Methods for 3-Amino-N-Methylbenzenesulfonamide (CAS: 459434-40-3)
Executive Summary
3-Amino-N-methylbenzenesulfonamide is a critical intermediate in the synthesis of sulfonamide-based carbonic anhydrase inhibitors and various kinase inhibitors. While the molecule is structurally simple, its reproducible synthesis at high purity (>98%) depends heavily on the method chosen to reduce the nitro precursor.
This guide evaluates the two most robust synthetic pathways: Catalytic Hydrogenation (Method A) and Iron-Mediated Reduction (Method B) .
-
Method A (Pd/C +
) is designated as the Gold Standard for purity and scalability, offering a "filtration-only" workup. -
Method B (Fe/NH
Cl) is the Accessible Alternative , ideal for laboratories lacking high-pressure hydrogenation equipment, though it incurs a higher purification burden.
Strategic Synthesis Map
The synthesis universally proceeds through a two-stage sequence. The differentiation lies entirely in Step 2 (The Reduction).
Figure 1: Strategic synthesis map contrasting the two primary reduction pathways.
Precursor Assembly (Common Step)
Objective: Synthesis of 3-nitro-N-methylbenzenesulfonamide. Criticality: High. Unreacted sulfonyl chloride leads to sulfonic acid impurities that poison reduction catalysts.
Protocol:
-
Charge a reaction vessel with 3-nitrobenzenesulfonyl chloride (1.0 eq) dissolved in THF (5 vol).
-
Cool to 0–5°C.
-
Add Methylamine (2.0 M in THF or 40% aq. solution, 2.2 eq) dropwise over 30 minutes. Note: Exothermic reaction.[1]
-
Stir at Room Temperature (RT) for 2 hours.
-
Quench with water (10 vol) and extract with Ethyl Acetate (EtOAc).
-
Wash organic layer with 1N HCl (to remove excess amine) followed by Brine.
-
Concentrate to yield the nitro-intermediate as a pale yellow solid.
-
Checkpoint: Purity should be >95% by HPLC before proceeding.
-
Method A: Catalytic Hydrogenation (The Gold Standard)
Mechanism: Heterogeneous catalysis using Palladium on Carbon (Pd/C) and molecular hydrogen. Best For: Scale-up (>10g), GMP environments, and high-purity requirements.
Detailed Protocol
-
Preparation: In a pressure vessel (Parr hydrogenator or autoclave), dissolve 3-nitro-N-methylbenzenesulfonamide (10 g, 46.2 mmol) in Methanol (100 mL, 10 vol).
-
Expert Tip: Methanol is preferred over Ethanol for faster reaction kinetics due to higher hydrogen solubility.
-
-
Catalyst Addition: Carefully add 10% Pd/C (50 wt% wet, 1.0 g, 10 wt% loading) under an inert nitrogen atmosphere.
-
Safety: Pd/C is pyrophoric when dry. Always keep wet with water or solvent.
-
-
Hydrogenation:
-
Purge vessel 3x with Nitrogen, then 3x with Hydrogen.
-
Pressurize to 30–40 psi (2–3 bar) .
-
Stir vigorously at RT (20–25°C) for 4–6 hours.
-
Monitoring: Reaction is complete when hydrogen uptake ceases and TLC/LC-MS shows consumption of starting material.
-
-
Workup:
-
Isolation: The product typically crystallizes upon concentration. If an oil persists, trituruate with cold diethyl ether/hexanes.
Troubleshooting & Reproducibility
-
Incomplete Reaction: Often caused by "catalyst poisoning" from sulfur traces in the starting material. Ensure the precursor from Step 1 is washed thoroughly.
-
Safety: Hydrogen gas is highly flammable. Ground all equipment.
Method B: Iron-Mediated Reduction (The Accessible Alternative)
Mechanism: Single-electron transfer reduction using zero-valent Iron (Fe) activated by Ammonium Chloride (
Detailed Protocol
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 3-nitro-N-methylbenzenesulfonamide (5.0 g, 23.1 mmol) in Ethanol/Water (4:1 ratio, 50 mL).
-
Activation: Add Ammonium Chloride (
, 6.2 g, 5.0 eq) and Iron Powder (325 mesh, 6.5 g, 5.0 eq).-
Expert Tip: Use fine iron powder (325 mesh) rather than filings to maximize surface area and reaction rate.
-
-
Reaction: Heat the mixture to Reflux (approx. 80°C) with vigorous mechanical stirring.
-
Duration: 2–4 hours.[4] The grey suspension will turn rust-brown (iron oxides).
-
-
Workup (The Critical Step):
-
Hot Filtration: While still hot, filter the mixture through Celite to remove iron sludge. Do not let it cool, or the product may precipitate in the sludge.
-
Wash the filter cake with hot Ethanol (3 x 20 mL).
-
Concentrate the filtrate to remove Ethanol.
-
Extraction: Dilute the aqueous residue with water (50 mL) and extract with EtOAc (3 x 50 mL).
-
Dry over
, filter, and concentrate.[2]
-
Troubleshooting & Reproducibility
-
Emulsions: Iron salts often stabilize emulsions. If this occurs during extraction, filter the biphasic mixture through a thin pad of Celite again.
-
Green Coloration: A green tint in the product indicates incomplete removal of iron species. Recrystallize from Ethanol/Water if necessary.
Comparative Analysis: Performance Metrics
| Metric | Method A (Catalytic Hydrogenation) | Method B (Fe/NH |
| Yield | 92 - 96% | 80 - 85% |
| Purity (Crude) | >98% (Clean NMR) | ~90% (Often contains Fe salts) |
| Reaction Time | 4 - 6 hours | 2 - 4 hours |
| Scalability | Excellent (Linear scale-up) | Poor (Filtration of Fe sludge is difficult >50g) |
| Atom Economy | High (Byproduct is | Low (Stoichiometric Fe waste) |
| Equipment | Pressure Vessel / Hydrogenator | Standard Glassware |
Analytical Validation (Self-Validating System)
To ensure reproducibility, verify the product using these specific markers.
-
Physical State: Off-white to pale beige solid.
-
Melting Point: 135–136°C (Literature value for HCl salt often cited; free base ~115°C).
-
1H NMR (DMSO-d6, 400 MHz):
-
2.40 (d, 3H,
) – Diagnostic doublet. -
5.50 (s, 2H,
) – Disappears upon D2O shake. - 6.7–7.2 (m, 4H, Aromatic protons).
-
7.35 (q, 1H,
).
-
2.40 (d, 3H,
References
-
Synthesis of 3-amino-N-methylbenzenesulfonamide via Hydrogenation
- Source: El-Azab, A. S., et al. (2016). "Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides..." Chemistry Central Journal.
-
URL:[Link]
-
General Protocol for Fe/NH4Cl Reduction
-
Chemical Identity and Properties (CAS 459434-40-3)
-
Source: PubChem Compound Summary.
-
URL:[Link]
-
Sources
- 1. sciencemadness.org [sciencemadness.org]
- 2. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. prepchem.com [prepchem.com]
- 5. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Bridging the Gap: Comparing In Vitro and In Vivo Efficacy of Benzenesulfonamide Derivatives
Benzenesulfonamides represent a cornerstone scaffold in medicinal chemistry. This versatile chemical moiety is the backbone of a wide array of therapeutic agents, from pioneering antibacterial drugs to modern treatments for glaucoma, epilepsy, cancer, and inflammation.[1] Their mechanism of action often involves the inhibition of key enzymes, most notably the zinc-dependent metalloenzymes known as carbonic anhydrases (CAs).[2]
The journey of a benzenesulfonamide derivative from a laboratory curiosity to a clinical candidate is a rigorous process of validation. The initial, promising results from a petri dish (in vitro) must successfully translate to a complex, living system (in vivo). This guide provides a comprehensive comparison of in vitro and in vivo efficacy evaluation for benzenesulfonamide derivatives, offering insights into experimental design, data interpretation, and the critical factors that govern the transition from benchtop to preclinical models.
The Inherent Divide: Why In Vitro Potency Doesn't Always Equal In Vivo Efficacy
The primary goal of early-stage drug discovery is to identify compounds that interact potently and selectively with a biological target. In vitro assays, conducted in a highly controlled environment using isolated proteins, cells, or tissues, are indispensable for this purpose. They are relatively inexpensive, high-throughput, and provide clear, mechanistic insights into a compound's direct effects.[3]
However, a living organism is infinitely more complex. The journey of a drug from administration to its target site is fraught with physiological hurdles. This is the "in vitro-in vivo chasm," where many promising compounds fail. Factors such as absorption, distribution, metabolism, excretion (ADME), and unforeseen toxicity can drastically alter a compound's behavior.[3][4] Therefore, while in vitro studies can establish potential, in vivo studies are required to demonstrate actual therapeutic effect.[3] The following sections will detail the methodologies for each domain and culminate in a comparative analysis.
Part 1: The Foundation of Discovery - In Vitro Efficacy Assessment
In vitro testing is the first crucial step to quantify a benzenesulfonamide derivative's biological activity at the molecular and cellular level. The choice of assay is dictated by the intended therapeutic application.
Common In Vitro Evaluation Platforms
-
Enzyme Inhibition Assays (e.g., Carbonic Anhydrase): For many benzenesulfonamides, the primary target is a carbonic anhydrase isoform.[2] A stopped-flow spectrophotometric assay is a standard method to determine the inhibitory activity (Kᵢ) of a compound against various CA isoforms.[5] This allows for the assessment of both potency and isoform selectivity, which is crucial for minimizing off-target effects.[2]
-
Anticancer Cell-Based Assays: The antiproliferative effects of benzenesulfonamide derivatives are commonly evaluated against a panel of human cancer cell lines, such as A549 (lung), MCF-7 (breast), and U87 (glioblastoma).[6][7][8][9] Assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measure cell viability and are used to calculate the half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency.[10][11]
-
Anti-inflammatory Assays: The potential of derivatives to act as anti-inflammatory agents can be screened in vitro using methods like the red blood cell (RBC) membrane stabilization assay. This technique assesses a compound's ability to protect RBCs from hemolysis induced by hypotonic stress, which is correlated with anti-inflammatory activity.[12][13]
Illustrative Workflow: In Vitro Screening Cascade
The following diagram outlines a typical workflow for the initial in vitro evaluation of a library of newly synthesized benzenesulfonamide derivatives.
Caption: Generalized workflow for an in vivo efficacy study.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol outlines the steps for assessing the acute anti-inflammatory activity of a benzenesulfonamide derivative. [12][13]
-
Animal Acclimatization: Use male Wistar rats (180-200g). House them in standard laboratory conditions for at least one week before the experiment to reduce stress. [12]2. Grouping and Fasting: Randomly divide animals into groups (n=6): a control group, a standard drug group (e.g., Indomethacin 10 mg/kg), and test groups for the benzenesulfonamide derivative at various doses (e.g., 50, 100, 200 mg/kg). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the vehicle (e.g., 0.5% carboxymethyl cellulose), standard drug, or test compound via oral gavage or intraperitoneal (i.p.) injection.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat immediately before the carrageenan injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: % Inhibition = [(V_c - V_t) / V_c] x 100 Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.
-
Statistical Evaluation: Analyze the data using an appropriate statistical test (e.g., ANOVA followed by Dunnett's test) to determine significance.
Part 3: Bridging the Gap - A Comparative Analysis
The ultimate test of a drug discovery program is the correlation between in vitro and in vivo data. For benzenesulfonamides, a compound that potently inhibits a target enzyme in vitro may show weak or no activity in vivo, and vice versa.
Key Factors Causing In Vitro-In Vivo Discrepancies
The transition from a simplified in vitro system to a complex in vivo model introduces numerous variables that can modulate a drug's efficacy.
Caption: Key factors mediating the translation from in vitro potency to in vivo efficacy.
Data Comparison: Benzenesulfonamide Derivatives
The table below synthesizes data from published studies that evaluated specific benzenesulfonamide derivatives in both in vitro and in vivo models, illustrating the variable correlation.
| Compound Class/Example | Therapeutic Area | In Vitro Assay & Result | In Vivo Model & Result | Correlation | Reference |
| Spirotriazolotriazine Derivatives | Anti-inflammatory | RBC Membrane Stabilization: Compounds 1, 2, & 3 showed high protection against hemolysis (93-95% at 400 µg/mL), comparable to Indomethacin. | Carrageenan-Induced Paw Edema (Rat): Compounds 1 & 3 showed potent edema inhibition (96-99% at 200 mg/kg), superior to Indomethacin (57%). Compound 2 was less potent (72%). | Good to Moderate. High in vitro membrane stabilization generally translated to significant in vivo anti-inflammatory effects, though potency varied between derivatives. | ,[12] [13] |
| Isoquinoline Sulfonamides | Anticonvulsant | Carbonic Anhydrase Inhibition: Compound 6 was a potent and selective inhibitor of hCA VII. | Audiogenic Seizures (DBA/2 Mice): Compound 6 provided protection against convulsions after intraperitoneal administration. | Good. Potent and selective inhibition of the target CA isoform in vitro correlated with anticonvulsant activity in vivo, supporting the mechanism of action. | [14] |
| Novel Benzenesulfonamides | Anticonvulsant | Carbonic Anhydrase Inhibition: Several derivatives showed nanomolar inhibition against hCA II and hCA VII. | MES & scPTZ Seizures (Mice): The same derivatives effectively abolished induced seizures and showed a long duration of action without neurotoxicity. | Strong. A clear link was established between potent in vitro enzyme inhibition and the desired in vivo pharmacological effect. | ,[5] [15] |
| Benzenesulfonamide Derivatives | Anticancer | Cytotoxicity (U87 GBM cells): Compound AL106 showed ~40% growth inhibition at 10 µM. | Not Reported in Study. The study focused on in vitro cytotoxicity and in silico docking, highlighting a common step before advancing to in vivo models. | N/A. This represents a typical early-stage study where in vivo validation is the logical next step. | [7] |
Conclusion and Forward Look
The development of benzenesulfonamide derivatives, like any therapeutic agent, is a tale of two domains: the controlled, predictable world of in vitro testing and the complex, dynamic environment of in vivo systems. This guide underscores that while in vitro assays are essential for high-throughput screening and mechanistic elucidation, they are only the first chapter of the story.
A successful translation from the lab bench to a preclinical model is never guaranteed. It is dependent on a molecule's entire pharmacokinetic and safety profile. As the data shows, a strong correlation can be achieved, particularly when the in vitro target is highly relevant to the in vivo pathophysiology, as seen with carbonic anhydrase inhibitors for epilepsy. [5][15][14]However, discrepancies are common and provide critical learning opportunities to refine the chemical scaffold for better drug-like properties.
For researchers in this field, the path forward is clear: employ a multi-parametric approach. Use robust and relevant in vitro assays to identify potent lead candidates, but quickly pivot to integrated in vivo studies to test these hypotheses in a physiological context. It is only by successfully bridging this in vitro-in vivo gap that the full therapeutic potential of novel benzenesulfonamide derivatives can be realized.
References
-
Pansare, D., & Shelke, R. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. Heterocycles. [Link]
-
Al-Otaibi, M., et al. (2025). Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives. Enzyme and Microbial Technology. [Link]
-
Al-Ghorbani, M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Pharmaceuticals. [Link]
-
Loganathan, A., & Thimmulappa, R. (2024). Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. [Link]
-
Abdel-Alim, A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports. [Link]
-
Saczewski, J., et al. (2021). Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest. Molecules. [Link]
-
Hassan, G., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances. [Link]
-
Miran, H., et al. (2025). Investigating the anti-proliferative effects of benzenesulfonamide derivatives on human lung cancer cells. Immunopathologia Persa. [Link]
-
Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry. [Link]
-
Al-Amiery, A., et al. (2022). Computational and Molecular Docking Studies of New Benzene Sulfonamide Drugs with Anticancer and Antioxidant Effects. Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
Sharma, A., et al. (2018). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. [Link]
-
Anonymous. (1957). The concurrent use of sulfonamides and antibiotics in the treatment of infections: in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance. Annals of the New York Academy of Sciences. [Link]
-
Younis, W., et al. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. Journal of Global Antimicrobial Resistance. [Link]
-
Tally, F. P. (1983). Discrepancies between in vitro activity of and in vivo response to antimicrobial agents. Diagnostic Microbiology and Infectious Disease. [Link]
-
Maren, T. H. (1976). Use of Inhibitors in Physiological Studies of Carbonic Anhydrase. PubMed. [Link]
-
Vaja, A. (2022). Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I. Current Trends in Pharmacy and Pharmaceutical Chemistry. [Link]
-
Kyriacou, E., et al. (2022). In silico, in vitro, and in vivo human metabolism of acetazolamide, a carbonic anhydrase inhibitor and common "diuretic and masking agent" in doping. Archives of Toxicology. [Link]
-
Figueroa-Valverde, L., et al. (2024). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Science. [Link]
-
Rahim, F., et al. (2008). Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives. Iranian Journal of Pharmaceutical Research. [Link]
-
Al-Ghorbani, M., et al. (2024). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ResearchGate. [Link]
-
Bruno, E., et al. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem. [Link]
-
Sehgelmeble, F., et al. (2012). Sulfonimidamides as sulfonamides bioisosteres: rational evaluation through synthetic, in vitro, and in vivo studies with γ-secretase inhibitors. ChemMedChem. [Link]
-
Anonymous. (2010). CORRELATION BETWEEN STUDIES IN VITRO AND IN VIVO. Guidelines on Pharmaceutical Manufacturing. [Link]
-
Pansare, D. N., & Shelke, R. N. (2019). Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. IntechOpen. [Link]
-
Yang, S., et al. (2023). Design, synthesis, and biological evaluation of benzenesulfonyl chloride-substituted evodiamine derivatives as potential PGAM1 inhibitors. Arabian Journal of Chemistry. [Link]
-
Aragen Life Sciences. In-vivo Animal Models. Aragen Life Sciences Services. [Link]
-
McIlwain, H. (1942). Correlation of in vitro and in vivo Drug Action through Specific Antagonists: Sulphanilamide and P-Aminobenzoate. British Journal of Experimental Pathology. [Link]
-
Ashok, P., et al. (2014). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Wang, Z., et al. (2015). Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. Molecules. [Link]
-
Syngene. List of validated animal models. Syngene International Ltd. [Link]
Sources
- 1. Synthesis, and in vitro evaluation of benzene sulfonamide derivatives for antimicrobial and disinfectant properties: Part-I - Curr Trends Pharm Pharm Chem [ctppc.org]
- 2. Comprehensive insights into carbonic anhydrase inhibition: A triad of In vitro, In silico, and In vivo perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaguidelineorg.wordpress.com [pharmaguidelineorg.wordpress.com]
- 4. Discrepancies between in vitro activity of and in vivo response to antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. immunopathol.com [immunopathol.com]
- 9. eurekaselect.com [eurekaselect.com]
- 10. Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Benzenesulfonate Scaffolds with a High Anticancer Activity and G2/M Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Orthogonal Validation of 3-Amino-N-Methylbenzenesulfonamide Activity: A Comparative Guide
Executive Summary
3-amino-N-methylbenzenesulfonamide is a foundational pharmacophore in medicinal chemistry, primarily recognized for its ability to coordinate with the zinc ion in the active site of metalloenzymes, most notably Carbonic Anhydrases (CAs) .
While high-throughput screening (HTS) often relies on colorimetric esterase assays due to their simplicity, these are surrogate reactions that do not measure the enzyme's physiological function (CO₂ hydration). Relying solely on esterase inhibition can lead to false positives due to compound aggregation, autofluorescence, or non-specific redox cycling.
This guide outlines a scientific triad for validation :
-
Primary Screen: Esterase Hydrolysis (High Throughput).
-
Orthogonal Functional Assay: Stopped-Flow CO₂ Hydration (Physiological Gold Standard).
-
Orthogonal Biophysical Assay: Thermal Shift Assay (TSA) (Direct Binding Confirmation).
Strategic Validation Workflow
The following diagram illustrates the decision matrix for validating the activity of 3-amino-N-methylbenzenesulfonamide, ensuring that "activity" equates to true target engagement and functional inhibition.
Figure 1: The "Triad of Truth" workflow filters out pan-assay interference compounds (PAINS) and confirms physiological relevance.
Comparative Analysis of Assay Methodologies
The following table contrasts the three methodologies required to build a robust data package for publication.
| Feature | Esterase Assay (Primary) | Stopped-Flow CO₂ Hydration (Orthogonal) | Thermal Shift / DSF (Biophysical) |
| Principle | Hydrolysis of 4-nitrophenyl acetate (4-NPA) to 4-nitrophenol.[1] | Hydration of CO₂ to HCO₃⁻ + H⁺ (Physiological reaction).[2] | Ligand binding stabilizes protein, increasing melting temp ( |
| Readout | Absorbance (400 nm).[1] | Absorbance change of indicator (Phenol Red) over ms. | Fluorescence of dye (SYPRO Orange) binding to hydrophobic core. |
| Throughput | High (96/384-well plates). | Low/Medium (One sample at a time). | Medium (96-well qPCR machines). |
| Sensitivity | Good ( | Excellent ( | Qualitative/Semi-quantitative ( |
| Artifact Risk | High: Compound color interference, non-specific esterase activity. | Low: Rapid kinetics rule out slow-binding artifacts. | Medium: Aggregators can mimic stabilization; fluorescence quenching. |
| Cost | Low.[3] | High (Requires Stopped-Flow apparatus). | Low (Requires qPCR machine). |
Detailed Experimental Protocols
A. Primary Assay: Esterase Inhibition (4-NPA)
Objective: Rapidly estimate the
Materials:
-
Enzyme: Recombinant Human CA II (or target isoform).
-
Substrate: 4-Nitrophenyl acetate (4-NPA) (3 mM stock in Acetone).
-
Buffer: 12.5 mM Tris, 75 mM NaCl, pH 7.5.
-
Control: Acetazolamide (Standard CA inhibitor).[2]
Protocol:
-
Preparation: Dilute enzyme to 25 nM in assay buffer.
-
Incubation: In a 96-well plate, add 80 µL of enzyme and 10 µL of 3-amino-N-methylbenzenesulfonamide (serially diluted in DMSO). Incubate for 15 minutes at 25°C.
-
Critical Step: Keep DMSO concentration constant (<1%) to avoid denaturing the enzyme.
-
-
Initiation: Add 10 µL of 4-NPA substrate solution.
-
Measurement: Monitor absorbance at 400 nm every 15 seconds for 30 minutes using a microplate reader.
-
Analysis: Calculate the initial velocity (
) from the linear portion of the curve. Plot % Inhibition vs. log[Inhibitor].
B. Orthogonal Functional Assay: Stopped-Flow CO₂ Hydration
Objective: Determine the inhibition constant (
Materials:
-
Instrument: Stopped-flow spectrometer (e.g., Applied Photophysics or Bio-Logic).
-
Indicator: Phenol Red (0.2 mM).
-
Substrate: CO₂ saturated water (approx. 33 mM at 25°C).
Protocol:
-
Syringe A (Enzyme): Mix CA enzyme (10–20 nM final) + Indicator (Phenol Red) + Inhibitor (varying concentrations) in 10 mM HEPES, 10 mM Na₂SO₄, pH 7.5.
-
Syringe B (Substrate): CO₂-saturated water.
-
Shot: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow cell.
-
Detection: Monitor the decrease in absorbance at 557 nm (Phenol Red max) as the pH drops due to CO₂ hydration (
). -
Kinetics: The reaction happens in <1 second. Fit the curve to a single exponential to obtain the observed rate constant (
). -
Calculation: Use the Cheng-Prusoff equation adapted for enzyme kinetics to calculate
from the inhibited rates.
C. Orthogonal Biophysical Assay: Thermal Shift Assay (TSA)
Objective: Confirm that the inhibition is due to direct binding to the protein, ruling out promiscuous aggregation.
Protocol:
-
Mix: In a PCR plate, combine:
-
2 µL Protein (Final conc. 5–10 µM).
-
2 µL SYPRO Orange (5000x stock diluted to 5x).
-
1 µL Compound (Final conc. 10–50 µM).
-
Buffer to 20 µL total volume.
-
-
Run: Use a qPCR machine (melt curve program). Ramp temperature from 25°C to 95°C at 0.5°C/min.
-
Data: Measure fluorescence (Ex 490 nm / Em 575 nm).
-
Result: A positive shift in melting temperature (
) compared to the DMSO control confirms specific binding.
Mechanism of Action Visualization
Understanding why these assays work requires visualizing the molecular interaction. Sulfonamides act as "zinc glue."
Figure 2: The sulfonamide anion coordinates the catalytic Zinc, blocking CO₂ entry. The "tail" (3-amino-N-methyl group) confers isoform selectivity via hydrophobic contacts.
References
-
Supuran, C. T. (2008).[4] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[5] Nature Reviews Drug Discovery, 7(2), 168-181. Link
-
Alterio, V., et al. (2012). Multiple binding modes of inhibitors to carbonic anhydrases: how to design specific drugs targeting 15 different isoforms? Chemical Reviews, 112(8), 4421-4468. Link
-
Niesen, F. H., Berglund, H., & Vedadi, M. (2007). The use of differential scanning fluorimetry to detect ligand interactions that promote protein stability. Nature Protocols, 2(9), 2212-2221. Link
-
Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[2] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link
Sources
- 1. biorxiv.org [biorxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. A high-throughput platform to identify small-molecule inhibitors of CRISPR-Cas9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase isozymes with benzene sulfonamides incorporating thio, sulfinyl and sulfonyl glycoside moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 3-Amino-4-methylbenzenesulfonamide|CAS 6274-28-8 [benchchem.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-amino-N-methylbenzenesulfonamide
This guide provides a detailed protocol for the safe and compliant disposal of 3-amino-N-methylbenzenesulfonamide. As researchers and drug development professionals, our responsibility extends beyond the bench to include the safe management of chemical waste. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a culture of safety and environmental stewardship in your laboratory.
Hazard Identification and Risk Assessment: The "Why" Behind Cautious Handling
Based on data from related compounds, 3-amino-N-methylbenzenesulfonamide is anticipated to present the following hazards:
-
Skin and Eye Irritation: Aromatic amines and sulfonamides can be irritating upon contact with skin and eyes.[1][2][3][4]
-
Respiratory Irritation: Inhalation of dust or powder may cause respiratory tract irritation.[2][4][5]
-
Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][2][5]
During combustion, toxic oxides of carbon, nitrogen, and sulfur are produced, which necessitates specific disposal methods to prevent environmental contamination.[1]
The Globally Harmonized System (GHS) classifications for closely related sulfonamides provide a clear directive for cautious handling and disposal.
Table 1: GHS Hazard Classifications for Structurally Related Sulfonamides
| Hazard Statement | Hazard Class | Source |
| H302: Harmful if swallowed | Acute toxicity, oral | PubChem[5] |
| H315: Causes skin irritation | Skin corrosion/irritation | PubChem[4][5] |
| H319: Causes serious eye irritation | Serious eye damage/eye irritation | PubChem[4][5] |
| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure | PubChem[4][5] |
This hazard profile underscores the necessity of treating 3-amino-N-methylbenzenesulfonamide as a hazardous chemical waste and ensuring it does not enter terrestrial or aquatic ecosystems.
The Regulatory Landscape: Adherence to Mandated Standards
The disposal of laboratory chemicals is not merely a matter of best practice; it is governed by stringent federal and local regulations. In the United States, the primary regulatory framework is the Resource Conservation and Recovery Act (RCRA) , administered by the Environmental Protection Agency (EPA).[6] RCRA ensures that hazardous waste is managed responsibly from "cradle-to-grave."
A critical mandate for all healthcare and laboratory facilities is the prohibition of sewering (drain disposal) of hazardous waste pharmaceuticals .[7][8][9] Although 3-amino-N-methylbenzenesulfonamide may not be a pharmaceutical in your context, this rule establishes a clear precedent for preventing the release of bioactive and chemical compounds into wastewater systems.
Therefore, all waste streams containing this compound must be collected, properly labeled, and disposed of through a licensed hazardous waste contractor.
Core Disposal Protocol: A Step-by-Step Guide
The following procedures are designed to ensure the safe, compliant, and environmentally responsible disposal of 3-amino-N-methylbenzenesulfonamide and its associated waste streams.
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, ensure you are wearing appropriate PPE.
-
Minimum PPE: Lab coat, safety goggles (or safety glasses with side shields), and nitrile gloves.[10]
-
For powdered form: Handle only in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[2][11]
Waste Segregation: The Principle of Incompatibility
Proper segregation is critical to prevent dangerous chemical reactions within a waste container.
-
Solid Waste: Collect unused or expired 3-amino-N-methylbenzenesulfonamide in its original container or a clearly labeled, sealed, and compatible container.
-
Contaminated Labware: Disposable items such as weigh boats, pipette tips, and contaminated gloves should be collected in a dedicated, sealed plastic bag or container labeled as "Hazardous Chemical Waste."[12]
-
Liquid Waste: If the compound is dissolved in a solvent, it must be collected in a designated liquid waste container. Do not mix incompatible waste streams. For instance, halogenated and non-halogenated solvent waste should be kept separate.
Containerization and Labeling
Proper containment and labeling are legally required and essential for the safety of laboratory personnel and waste handlers.
-
Choose the Right Container: Use a container that is chemically resistant to the waste. For solids, a screw-cap polyethylene jar is suitable. For liquids, use designated solvent waste containers.
-
Label Immediately: Affix a "Hazardous Waste" label to the container as soon as the first drop of waste is added.
-
Complete the Label: Clearly list all contents, including the full chemical name ("3-amino-N-methylbenzenesulfonamide") and any solvents. Do not use abbreviations.
-
Keep Containers Closed: Waste containers must be kept tightly sealed when not in use.
Spill Management
In the event of a small spill, follow these steps:
-
Ensure Safety: Alert others in the area and ensure the space is well-ventilated.
-
Contain the Spill: Absorb the spilled material with an inert absorbent such as vermiculite, dry sand, or earth. Do not use combustible materials like paper towels to absorb large quantities of spilled chemical.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[2][11]
-
Decontaminate: Clean the spill area thoroughly with soap and water.
-
Dispose of Cleaning Materials: All materials used for cleanup must be disposed of as hazardous waste.
Disposal Workflow Visualization
The following diagram illustrates the decision-making process for managing waste generated from work involving 3-amino-N-methylbenzenesulfonamide.
Caption: Figure 1. Waste Disposal Decision Workflow
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 3-amino-N-methylbenzenesulfonamide is a critical component of laboratory safety and environmental responsibility. By adhering to the principles of hazard assessment, regulatory compliance, and meticulous procedure, we can mitigate risks to ourselves, our colleagues, and the environment. The ultimate disposal method for this compound, given its hazardous characteristics, is through a licensed waste disposal service, which will typically employ high-temperature incineration.[13] Never dispose of this chemical down the drain or in the regular trash.
References
- TCI. (2005). N-Methylbenzenesulfonamide MSDS. Tokyo Chemical Industry Co., Ltd.
- Fisher Scientific. (2025). Safety Data Sheet: 5-Amino-2-methylbenzenesulfonamide.
- Clean Harbors. (2022). SDS US.
-
National Center for Biotechnology Information. (n.d.). N-Methylbenzenesulfonamide. PubChem Compound Database. Retrieved from [Link]
- Fisher Scientific. (2025).
- TCI Chemicals. (2024). Safety Data Sheet: 5-Amino-2-methylbenzenesulfonamide.
-
U.S. Environmental Protection Agency. (2025). Requirements for Pesticide Disposal. Retrieved from [Link]
- American Society of Health-System Pharmacists. (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
- Emory University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals OTC Nicotine Exemption & Subpart P.
- Technion Israel Institute of Technology. (n.d.). Chemical Waste Management Guide.
-
National Center for Biotechnology Information. (n.d.). Benzenesulfonamide, 3-amino-. PubChem Compound Database. Retrieved from [Link]
- University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. BME Shared Labs | Biomedical Engineering.
- National Public Radio. (2015). EPA Proposes Ban On Drain Disposal Of Pharmaceutical Waste.
- National Institutes of Health. (2022). NIH Waste Disposal Guide 2022.
- U.S. Environmental Protection Agency. (2022). A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities.
Sources
- 1. cloudfront.zoro.com [cloudfront.zoro.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methylbenzenesulfonamide | C7H9NO2S | CID 78858 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. ashp.org [ashp.org]
- 8. epa.gov [epa.gov]
- 9. kjzz.org [kjzz.org]
- 10. safety.net.technion.ac.il [safety.net.technion.ac.il]
- 11. fishersci.com [fishersci.com]
- 12. orf.od.nih.gov [orf.od.nih.gov]
- 13. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
